1-(Hydroxymethyl)cyclopropanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQBAJOOAMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621758 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98730-77-9 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Spectroscopic Guide to 1-(Hydroxymethyl)cyclopropanecarbonitrile: Structure Elucidation and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Hydroxymethyl)cyclopropanecarbonitrile (CAS No. 98730-77-9) is a valuable building block in organic synthesis, notable for its strained cyclopropyl core functionalized with both a nitrile and a hydroxymethyl group. This unique combination of features makes it a precursor for more complex molecules in medicinal chemistry and materials science. A thorough understanding of its structural characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental ¹H NMR data serves as the cornerstone of this guide, predicted ¹³C NMR, IR, and MS data are provided with robust justifications based on established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Overview
The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular mass and provides insights into the molecule's fragmentation patterns, further confirming its structure.
Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol
Caption: ¹H NMR spectral assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol
A typical ¹³C NMR experiment would be performed on the same sample prepared for ¹H NMR analysis. The spectrum would be acquired on a 125 MHz spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
Predicted Data Summary and Interpretation
| Predicted Chemical Shift (δ) ppm | Carbon Environment | Rationale |
| ~118-125 | -C≡N | The nitrile carbon is significantly deshielded and typically appears in this region. [1] |
| ~60-70 | -CH₂OH | The carbon attached to the electronegative oxygen atom is deshielded and expected in this range. [2] |
| ~20-30 | Quaternary Cyclopropyl C | The quaternary carbon of the cyclopropane ring, substituted with two electron-withdrawing groups, will be downfield relative to unsubstituted cyclopropane carbons. |
| ~10-20 | Cyclopropyl -CH₂- | The methylene carbons of the cyclopropane ring are highly shielded and appear upfield. Unsubstituted cyclopropane resonates at -2.7 ppm. [3]Substitution will cause a downfield shift. |
Interpretation:
-
Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group is expected to be the most downfield signal, typically appearing in the 115-125 ppm range. [4]* Hydroxymethyl Carbon (-CH₂OH): The carbon directly bonded to the hydroxyl group will be significantly deshielded by the electronegative oxygen, placing its resonance in the 50-65 ppm range. [2]* Quaternary Cyclopropyl Carbon: This carbon is unique as it is part of the strained ring and bonded to both the nitrile and hydroxymethyl groups. Its chemical shift will be influenced by both substituents and the ring strain, placing it downfield of the other ring carbons.
-
Cyclopropyl Methylene Carbons (-CH₂-): Due to the symmetry of the substitution, the two methylene carbons of the cyclopropane ring are chemically equivalent. They are expected to resonate at a significantly upfield position, a characteristic feature of cyclopropane rings. [3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol
An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity & Shape |
| ~3550-3200 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| ~3100-3000 | C-H stretch | Cyclopropyl C-H | Medium |
| ~2950-2850 | C-H stretch | Methylene (-CH₂-) | Medium |
| ~2260-2220 | C≡N stretch | Nitrile (-C≡N) | Medium, Sharp |
| ~1050 | C-O stretch | Primary Alcohol | Strong |
Interpretation:
-
~3550-3200 cm⁻¹ (O-H stretch): A strong and broad absorption in this region is the definitive signature of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. [5][6][7][8]* ~3100-3000 cm⁻¹ (C-H stretch): The C-H stretching vibrations of the cyclopropane ring are expected just above 3000 cm⁻¹, which is characteristic of C-H bonds on sp² or strained sp³ carbons.
-
~2950-2850 cm⁻¹ (C-H stretch): These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene of the hydroxymethyl group.
-
~2260-2220 cm⁻¹ (C≡N stretch): A sharp, medium-intensity peak in this region is characteristic of a nitrile group. [9][10]Its position in a relatively clear part of the spectrum makes it an excellent diagnostic peak.
-
~1050 cm⁻¹ (C-O stretch): A strong absorption in this region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. [9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol
The mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample would be introduced into the ion source, and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).
Predicted Fragmentation Analysis
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 97 , corresponding to the molecular weight of C₅H₇NO. For a primary alcohol, this peak may be weak or absent. [11][12][13] Key Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the functional groups, particularly the primary alcohol, and the strained cyclopropane ring.
-
α-Cleavage: This is a characteristic fragmentation for alcohols. Cleavage of the bond between the quaternary cyclopropyl carbon and the hydroxymethyl carbon is highly favorable, leading to the loss of a CH₂OH radical.
-
[C₅H₇NO]⁺˙ → [C₄H₅N]⁺ + •CH₂OH (m/z = 67)
-
-
Loss of Water (Dehydration): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols. [14] * [C₅H₇NO]⁺˙ → [C₅H₅N]⁺˙ + H₂O (m/z = 79)
-
Loss of Formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) is also plausible.
-
[C₅H₇NO]⁺˙ → [C₄H₅N]⁺˙ + CH₂O (m/z = 67)
-
-
Ring Opening/Cleavage: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments. For instance, the loss of an ethylene molecule (C₂H₄, 28 Da) after ring opening is a known pathway for cyclopropyl compounds. [15][16] * [C₅H₇NO]⁺˙ → Ring Opening → [C₃H₃NO]⁺˙ + C₂H₄ (m/z = 69)
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The experimental ¹H NMR data precisely maps the proton environments, highlighting the characteristic upfield shifts of the cyclopropyl protons and the downfield singlet of the hydroxymethyl group. While experimental data for ¹³C NMR, IR, and MS are not widely published, robust predictions based on fundamental principles and analogous structures offer a reliable framework for their interpretation. The nitrile group is readily identified by its characteristic IR absorption around 2240 cm⁻¹ and its ¹³C NMR signal above 118 ppm. The primary alcohol is confirmed by the broad O-H stretch in the IR spectrum, the ¹³C NMR signal around 65 ppm, and predictable fragmentation patterns in mass spectrometry, such as the loss of water and α-cleavage. This comprehensive spectroscopic guide serves as a valuable resource for scientists utilizing this versatile building block, enabling confident structural verification and facilitating its application in complex synthetic endeavors.
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An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanecarbonitrile (CAS 98730-77-9)
Introduction
1-(Hydroxymethyl)cyclopropanecarbonitrile, registered under CAS number 98730-77-9, is a bifunctional organic molecule of increasing interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. This compact molecule features a unique combination of a strained cyclopropane ring, a primary alcohol, and a nitrile functional group. This trifecta of chemical features makes it a valuable and versatile building block in synthetic chemistry. The rigid cyclopropane scaffold is a desirable motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and potency of drug candidates.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
It is crucial to distinguish CAS 98730-77-9 from a similar compound, 1-(hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9), which contains an additional methylene group. Much of the readily available online data can be ambiguous, and researchers are advised to verify the CAS number to ensure they are working with the correct molecule.[4][5][6][7][8][9]
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The information available is primarily from supplier specifications and computational predictions.
| Property | Value | Source |
| CAS Number | 98730-77-9 | [10][11][12][13] |
| Molecular Formula | C₅H₇NO | [14][10] |
| Molecular Weight | 97.12 g/mol | [14][10] |
| Appearance | Colorless to light yellow liquid | [15] |
| Purity | Typically ≥95% | [14] |
| Predicted Boiling Point | 227.9 ± 13.0 °C | [15] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [15] |
| Predicted pKa | 15.10 ± 0.10 | [15] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [15] |
Solubility: While specific solubility data is scarce, the presence of a hydroxyl group suggests miscibility with polar organic solvents such as alcohols, THF, and DMSO. Its polarity, arising from the nitrile and hydroxyl groups, would likely limit its solubility in nonpolar hydrocarbon solvents.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for the structural confirmation of this molecule.
-
¹H NMR (500 MHz, CDCl₃): δ 0.96-1.01 (m, 2H, cyclopropyl CH₂), 1.27-1.31 (m, 2H, cyclopropyl CH₂), 3.64 (s, 2H, CH₂OH).[15]
The proton NMR spectrum is characterized by two multiplets in the upfield region, corresponding to the diastereotopic methylene protons of the cyclopropane ring. The singlet at 3.64 ppm is indicative of the hydroxymethyl protons.
-
Cyclopropyl CH₂ carbons: ~10-20 ppm
-
Quaternary cyclopropyl carbon: ~20-30 ppm
-
Hydroxymethyl carbon (CH₂OH): ~60-70 ppm
-
Nitrile carbon (CN): ~118-125 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (cyclopropane): Peaks just above 3000 cm⁻¹
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹
-
C-O stretch (primary alcohol): A strong band in the 1000-1075 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 97. Fragmentation would likely involve the loss of a hydroxymethyl radical (•CH₂OH), a hydrogen cyanide molecule (HCN), or cleavage of the cyclopropane ring.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity and confirming the identity of this relatively volatile compound. A non-polar or medium-polarity capillary column would be appropriate for separation.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be an effective method for purity determination. UV detection at a low wavelength (e.g., ~210 nm) would be necessary due to the lack of a strong chromophore.
Synthesis and Reactivity
Synthetic Protocol: Reduction of Ethyl 1-Cyanocyclopropanecarboxylate
A common and effective method for the synthesis of this compound is the reduction of the corresponding ester, ethyl 1-cyanocyclopropanecarboxylate.[15]
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 1-cyanocyclopropanecarboxylic acid ethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium borohydride (LiBH₄, 2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 18 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the mixture to 0°C and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Dilute the mixture with brine and perform sequential extractions with ethyl acetate, dichloromethane, and a 10% methanol/dichloromethane solution.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product as a clear oil.[15]
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups:
-
Hydroxymethyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions, a key step in its use for synthesizing more complex molecules.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in addition reactions with organometallic reagents.
-
Cyclopropane Ring: The strained ring is generally stable under many reaction conditions but can undergo ring-opening reactions under certain catalytic (e.g., hydrogenation with specific catalysts) or radical conditions.
Role in Drug Discovery and Biological Context
While there is no evidence to suggest that this compound possesses intrinsic biological activity, its significance lies in its utility as a structural component in the design of pharmacologically active compounds.
Key Building Block for TLR7 Agonists
This molecule has been identified as a crucial intermediate in the synthesis of novel Toll-like receptor 7 (TLR7) agonists.[16] TLR7 is a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[17] Activation of TLR7 can trigger a potent antiviral and antitumor immune response.[16][17][18][19]
In the synthesis of these agonists, the hydroxymethyl group of this compound is typically activated (e.g., converted to a mesylate) to allow for alkylation of a purine scaffold, a common core structure for TLR7 agonists. The cyclopropyl-nitrile moiety serves to modulate the physicochemical properties and conformational rigidity of the final molecule, which can influence its binding to the TLR7 receptor and its overall pharmacological profile.
Caption: Generalized TLR7 signaling pathway activated by agonists.
The Importance of the Cyclopropane Ring in Medicinal Chemistry
The inclusion of a cyclopropane ring in drug candidates is a well-established strategy in medicinal chemistry. This small, rigid ring system offers several advantages:
-
Conformational Rigidity: The cyclopropane ring can lock flexible molecules into a specific, biologically active conformation, which can enhance binding affinity to the target protein.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkane counterparts. This can lead to an improved pharmacokinetic profile.[1][2][20]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][21][22][23]
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14][24]
-
Precautionary Statements: It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[14]
Conclusion
This compound (CAS 98730-77-9) is a valuable bifunctional building block with significant potential in the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural features, combining a rigid cyclopropane ring with reactive hydroxyl and nitrile functionalities, make it an attractive starting material for creating novel therapeutics, as exemplified by its use in the development of potent TLR7 agonists. While detailed experimental data on its physicochemical properties are limited, established synthetic routes and spectroscopic information provide a solid foundation for its use in research. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of versatile building blocks like this compound is likely to increase.
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Introduction: The Strategic Importance of a Strained Intermediate
An In-Depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
1-(Hydroxymethyl)cyclopropane-1-carbonitrile, also known as [1-(hydroxymethyl)cyclopropyl]acetonitrile, is a molecule of significant interest in medicinal chemistry and process development.[1][2] Its unique structure, featuring a strained cyclopropane ring substituted with both a hydroxymethyl and a nitrile-bearing methyl group, makes it a valuable building block for complex molecular architectures. Most notably, it serves as a critical intermediate in the synthesis of Montelukast (Singulair), a widely prescribed leukotriene receptor antagonist used for the treatment of asthma and allergies.[3]
The synthesis of this compound is non-trivial, presenting challenges related to the construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the introduction of two distinct functional groups. This guide provides a detailed examination of the prevalent synthetic strategies, the underlying chemical principles, and a practical, field-tested protocol for its preparation, aimed at researchers, chemists, and professionals in drug development.
Part 1: A Survey of Synthetic Strategies
The synthesis of 1-(hydroxymethyl)cyclopropane-1-carbonitrile can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations. The most prominent methods documented in the scientific literature and patent filings involve the construction of the cyclopropane ring from an acyclic precursor, followed by functional group manipulation.
Two dominant strategies have emerged:
-
The Halogenated Neopentyl Alcohol Route: This is a robust and frequently cited method that begins with a multi-halogenated neopentyl alcohol derivative. The core cyclopropane structure is forged through an intramolecular cyclization reaction, followed by the introduction of the nitrile group.
-
The Pentaerythritol Route: As a more economical approach suitable for large-scale industrial production, this strategy utilizes the inexpensive bulk chemical pentaerythritol as the ultimate starting material.[3][4] This path involves a series of bromination and acetylation steps to create a suitable precursor for cyclization and subsequent cyanation.
The following diagram provides a high-level overview of these strategic approaches.
Caption: High-level overview of primary synthetic routes.
Part 2: Detailed Mechanistic Analysis & Protocol
This section focuses on the most thoroughly documented and reproducible method: the synthesis commencing from a brominated neopentyl alcohol precursor. We will explore the mechanistic details and provide a comprehensive experimental protocol.
Core Reaction Pathway: From Tribromoneopentyl Alcohol
A highly effective synthesis begins with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (tribromoneopentyl alcohol), a commercially available starting material. The synthesis proceeds in two key stages: reductive intramolecular cyclization and nucleophilic cyanation.
Caption: Core two-step synthesis from tribromoneopentyl alcohol.
Step 1: Reductive Intramolecular Cyclization
The formation of the cyclopropane ring is the critical step. It is achieved by treating tribromoneopentyl alcohol with a reducing agent, typically zinc powder, in the presence of a base.[5]
-
Mechanism and Rationale : The reaction proceeds via a variation of the Simmons-Smith reaction mechanism. Zinc metal reductively inserts into one of the carbon-bromine bonds, forming an organozinc intermediate. This intermediate then undergoes an intramolecular nucleophilic attack, displacing a second bromide on an adjacent carbon to form the three-membered ring. The presence of a base is crucial to neutralize any acidic byproducts generated during the reaction. This one-pot cyclization is efficient for creating the sterically hindered 1,1-disubstituted cyclopropane core.
Step 2: Nucleophilic Cyanation
With the 1-(bromomethyl)cyclopropyl-methanol intermediate in hand, the final step is the introduction of the nitrile group. This is a classic nucleophilic substitution (SN2) reaction.
-
Mechanism and Rationale : The intermediate is reacted with a cyanide salt, such as sodium cyanide or cuprous cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the primary carbon bearing the bromine atom and displacing the bromide leaving group. The choice of a polar aprotic solvent is critical as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the SN2 reaction. The reaction is typically heated to between 60-80°C to ensure a reasonable reaction rate.[5]
Experimental Protocol
The following protocol is adapted from established procedures found in the patent literature, specifically CN103058884B.[5] It provides a reliable method for the synthesis of the target compound.
WARNING: This procedure involves highly toxic cyanide salts. All operations involving cyanides must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. A cyanide antidote kit should be readily accessible.
Materials and Reagents:
-
1-(Bromomethyl)cyclopropyl-methanol (e.g., 6.00 g)
-
Sodium Cyanide (NaCN) (e.g., 1.58 g)
-
N,N-Dimethylformamide (DMF) (e.g., 20 mL)
-
Sodium Carbonate (for pH adjustment)
-
Chlorine Bleach Solution (for cyanide quenching)
-
Dichloromethane (DCM) (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer/temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure Workflow:
Caption: Step-by-step experimental workflow for cyanation.
Step-by-Step Instructions:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and temperature probe, combine the crude 1-(bromomethyl)cyclopropyl-methanol (6.00 g) and DMF (20 mL).
-
Addition of Reagents: Add sodium cyanide (1.58 g) to the mixture. Carefully add small portions of sodium carbonate to adjust the system pH to approximately 9.
-
Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for approximately 10 hours. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or TLC.
-
Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add chlorine bleach solution to the reaction mixture in the fume hood to oxidize and destroy any residual cyanide. Stir for at least 2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (e.g., 3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a crude brown oil.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at 140-141°C / 20 mmHg to obtain the final product as a light-yellow liquid.[5]
Part 3: Data Summary and Characterization
The successful synthesis should yield a product with the expected properties. The table below summarizes the key quantitative data derived from the described protocol.
| Parameter | Value | Source |
| Starting Material | 1-(Bromomethyl)cyclopropyl-methanol | [5] |
| Key Reagent | Sodium Cyanide (NaCN) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Reaction Temperature | 60 °C | [5] |
| Reaction Time | 10 hours | [5] |
| Boiling Point (Product) | 140-141 °C @ 20 mmHg | [5] |
| Typical Yield | ~90% | [5] |
| Typical Purity | >97% | [5] |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
Conclusion
The synthesis of 1-(hydroxymethyl)cyclopropane-1-carbonitrile is a well-established process that is crucial for the pharmaceutical industry. The route via reductive cyclization of a brominated neopentyl alcohol followed by nucleophilic cyanation offers a reliable and high-yielding pathway. While alternative methods using more economical starting materials like pentaerythritol exist and are suitable for industrial-scale production, the protocol detailed herein provides a robust and accessible method for laboratory and research settings.[3][4] Careful attention to reaction conditions and stringent adherence to safety protocols, particularly concerning the handling of cyanide, are paramount for the successful and safe execution of this synthesis.
References
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Synthesis of cyclopropanes . Organic Chemistry Portal. Available at: [Link]
-
cyclopropanecarboxylic acid . Organic Syntheses Procedure. Available at: [Link]
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- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents.
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile . Eureka | Patsnap. Available at: [Link]
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-
A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane . Organic Syntheses Procedure. Available at: [Link]
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1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 . PubChem. Available at: [Link]
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Synthesis of 1, 1-cyclopropanedimethanol . ResearchGate. Available at: [Link]
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Synthesis of Panowamycins, TM-135, and Veramycin F with Dr. Ben Bergstrom (#104) . YouTube. Available at: [Link]
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1-(hydroxymethyl)cyclopropanecarbonitrile reaction mechanism
An In-Depth Technical Guide to the Reaction Mechanisms of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry and drug development, this compound has emerged as a pivotal structural motif. Its chemical architecture, featuring a strained cyclopropane ring appended with both a nucleophilic hydroxyl group and an electrophilic nitrile, presents a unique confluence of reactivity. This duality makes it an exceptionally versatile building block for synthesizing complex molecular targets. The inherent ring strain of the cyclopropane moiety can be strategically harnessed to drive specific chemical transformations, while the hydroxyl and nitrile functionalities offer orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.
Part 1: The Genesis - Mechanistic Pathways to Synthesis
The efficient construction of the this compound core is paramount for its application. Two predominant synthetic strategies have proven robust and scalable, each with distinct mechanistic underpinnings and experimental considerations.
Synthesis via Reductive Ester Cleavage
A highly reliable method involves the selective reduction of a diester precursor, ethyl 1-cyanocyclopropanecarboxylate. This approach leverages the differential reactivity of the ester and nitrile groups towards specific reducing agents.
Mechanism Deep Dive: The choice of Lithium borohydride (LiBH₄) is critical. It is a milder reducing agent than Lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce both the ester and the nitrile. The reaction proceeds via nucleophilic acyl substitution. The hydride (H⁻) from LiBH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to the primary alcohol. The nitrile group remains largely unaffected under these conditions, a testament to the chemoselectivity of the chosen reagent.
Experimental Protocol: Synthesis of this compound[1]
-
To a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add Lithium borohydride (LiBH₄, 2.0 equiv.).
-
Heat the reaction mixture to 50°C and maintain for 18 hours, monitoring by TLC or LC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for the reduction of the sterically hindered ester.
-
Upon completion, cool the mixture to 0°C and cautiously quench the excess LiBH₄ by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Dilute the mixture with brine and perform sequential extractions with ethyl acetate and dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a clear oil.
Synthesis via Nucleophilic Cyanide Displacement
An alternative route involves a classic nucleophilic substitution reaction, starting from a pre-formed cyclopropylmethanol bearing a suitable leaving group.
Mechanism Deep Dive: This pathway follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. A precursor such as 1-bromomethyl cyclopropyl methanol is treated with a cyanide salt, like sodium or cuprous cyanide.[2] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine. The reaction proceeds via a backside attack, leading to the inversion of stereochemistry if the carbon were chiral, and displaces the bromide ion in a single, concerted step. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive.[2]
Experimental Protocol: Synthesis from 1-bromomethyl cyclopropyl methanol[2]
-
Dissolve 1-bromomethyl cyclopropyl methanol (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Add sodium cyanide (NaCN, >1.0 equiv.) and a base such as sodium carbonate to maintain a basic pH (e.g., pH 9). Causality: The basic medium prevents the formation of toxic HCN gas and ensures the cyanide remains in its anionic, nucleophilic form.
-
Heat the reaction mixture to 60-80°C and monitor for 5-10 hours.[2]
-
After completion, cool the reaction and quench by adding an oxidizing agent like sodium hypochlorite solution to destroy excess cyanide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic phase, dry, and purify by distillation under reduced pressure.[2]
Synthesis Workflow Overview
Caption: The nitrile hydrolysis pathway proceeds via an amide intermediate.
The nitrile group can be fully reduced to a primary amine using powerful hydride reagents.
Mechanism: The reduction with Lithium aluminum hydride (LiAlH₄) involves two successive additions of a hydride ion (H⁻).
-
First Hydride Addition: The hydride attacks the electrophilic nitrile carbon, breaking one of the pi bonds of the triple bond. This forms an imine anion, which is stabilized as an aluminum complex. [3]2. Second Hydride Addition: A second hydride ion attacks the imine carbon of the complex, breaking the remaining pi bond.
-
Workup: The resulting dianion-aluminum complex is hydrolyzed during aqueous workup to liberate the primary amine. Causality: This reaction must be conducted in an anhydrous ether solvent (e.g., THF, Et₂O) because LiAlH₄ reacts violently with protic solvents like water or alcohols.
Reactions of the Hydroxyl Group
The primary alcohol functionality provides a handle for oxidation and other standard alcohol transformations.
The hydroxymethyl group can be selectively oxidized.
-
To an Aldehyde: Using mild, anhydrous oxidizing agents like Pyridinium chlorochromate (PCC) in dichloromethane (DCM) prevents over-oxidation. The mechanism involves the formation of a chromate ester followed by E2 elimination.
-
To a Carboxylic Acid: Stronger oxidizing agents such as Jones reagent (CrO₃ in aqueous acetone/H₂SO₄) or TEMPO-catalyzed bleach (NaOCl) will oxidize the primary alcohol directly to the carboxylic acid.
Reactions of the Cyclopropane Ring
The high ring strain (~27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, a property that can be exploited synthetically. [4]
In the presence of strong acids, the cyclopropane ring can be protonated. This generates a highly unstable protonated cyclopropane, which rapidly rearranges to a more stable carbocation (typically secondary or tertiary, following Markovnikov's rule). The carbocation is then trapped by a nucleophile present in the medium. The regiochemistry of this opening is dictated by the electronic effects of the substituents. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxymethyl group will influence which C-C bond is cleaved and where the subsequent nucleophilic attack occurs. This reactivity opens pathways to linear or larger ring systems that would be difficult to access otherwise. [4]
Part 3: Data Summary and Concluding Remarks
This guide has delineated the principal reaction mechanisms of this compound, a building block of significant strategic importance. A summary of the key transformations is presented below.
| Transformation | Functional Group | Reagents & Conditions | Product Class | Mechanistic Hallmark |
| Synthesis | Ester | LiBH₄, THF, 50°C | Alcohol | Chemoselective hydride reduction |
| Synthesis | Alkyl Halide | NaCN, DMF, 60-80°C | Nitrile | Sₙ2 displacement |
| Hydrolysis | Nitrile | H₃O⁺ or NaOH, heat | Carboxylic Acid | Nucleophilic addition to C≡N |
| Reduction | Nitrile | LiAlH₄, then H₂O workup | Primary Amine | Double hydride addition |
| Oxidation | Alcohol | PCC or Jones Reagent | Aldehyde or Carboxylic Acid | Formation of oxidized C-O bond |
| Ring Opening | Cyclopropane | Strong Acid (e.g., HBr) | Halogenated Butene derivative | Strain-release-driven carbocation rearrangement |
Mastery of these mechanisms empowers the synthetic chemist to strategically deploy this compound in the design and execution of novel synthetic routes. Its unique combination of a strained ring and versatile functional groups ensures its continued prominence as a high-value intermediate in the pursuit of complex molecular architectures for the pharmaceutical and agrochemical industries.
References
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-
5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. Available at: [Link]
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Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note . Save My Exams. Available at: [Link]
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hydrolysis of nitriles . Chemguide. Available at: [Link]
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20.7: Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]
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Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . PubMed. Available at: [Link]
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The Energetic Landscape of a Privileged Scaffold: A Technical Guide to the Thermodynamic Properties of Cyclopropane Derivatives
Abstract
The cyclopropane ring, a cornerstone of modern medicinal chemistry, imparts a unique combination of rigidity, metabolic stability, and conformational control to bioactive molecules.[1] Its inherent ring strain, a consequence of its constrained geometry, is the primary determinant of its reactivity and thermodynamic properties. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this "privileged scaffold." This guide provides an in-depth exploration of the thermodynamic landscape of cyclopropane derivatives, integrating theoretical principles with practical experimental and computational methodologies. We will delve into the origins of ring strain, the influence of substituents on thermodynamic stability, and provide actionable protocols for the determination of key thermodynamic parameters.
The Heart of the Matter: Understanding Ring Strain in Cyclopropane
The defining characteristic of the cyclopropane ring is its significant strain energy, which for the parent molecule is approximately 115 kJ/mol (27.5 kcal/mol).[2][3] This high energy content arises from two primary sources: angle strain and torsional strain.
-
Angle Strain (Baeyer Strain): The C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms.[4] This forces the C-C sigma bonds to be formed from poorly overlapping orbitals, resulting in "bent" or "banana" bonds and a significant accumulation of strain energy.[4]
-
Torsional Strain (Pitzer Strain): Due to the planar and rigid nature of the ring, the hydrogen atoms on adjacent carbon atoms are in a fully eclipsed conformation.[4] This steric repulsion between the electron clouds of the C-H bonds further contributes to the overall ring strain.
This inherent strain is not a liability but rather a key feature that medicinal chemists can exploit. The high energy of the ring makes it a good leaving group in certain reactions and influences the conformation of attached side chains, which can be crucial for optimizing interactions with biological targets.[1][5]
Caption: The major contributors to the high ring strain in cyclopropane.
The Impact of Substitution: Modulating Thermodynamic Stability
The introduction of substituents onto the cyclopropane ring can significantly alter its thermodynamic properties. The nature, number, and stereochemical arrangement of these substituents can either exacerbate or alleviate the inherent ring strain.
-
Electron-Withdrawing Groups: Substituents like fluorine can have a complex effect. While geminal fluorination can be stabilizing due to anomeric-like interactions (nF → σ*CF), the overall effect of multiple fluorine substitutions can be destabilizing due to steric and dipolar repulsions.[6][7] For instance, the formation of all-cis-1,2,3-trifluorocyclopropane is energetically unfavorable.[6]
-
Alkyl Groups: Alkyl substitution generally has a less pronounced effect on the ring strain itself, but steric interactions between substituents can become significant. For example, the strain energy of 1,1,2,2-tetramethylcyclopropane is higher than that of less substituted methylcyclopropanes due to increased steric hindrance.[8]
-
Aryl Groups: The introduction of an aryl group can lead to conjugation with the "pseudo-pi" system of the cyclopropane ring, which can have a stabilizing effect. This interaction is a key feature in many cyclopropane-containing drugs.[9]
-
Fused Rings: In bicyclic systems containing a cyclopropane ring, the strain energy can be significantly higher than the sum of the individual ring strains. For example, bicyclo[1.1.0]butane has a strain energy of 267 kJ/mol (63.9 kcal/mol), much greater than two isolated cyclopropane rings.[8]
Table 1: Thermodynamic Data for Selected Cyclopropane Derivatives
| Compound | Formula | ΔfH°(g) (kJ/mol) | Strain Energy (kJ/mol) | Reference(s) |
| Cyclopropane | C₃H₆ | 53.3 | 115 | [2][10] |
| Methylcyclopropane | C₄H₈ | -29.7 | 125 | [8] |
| Ethylcyclopropane | C₅H₁₀ | -50.2 | 126 | [8] |
| 1,1-Dimethylcyclopropane | C₅H₁₀ | -65.3 | 131 | [8] |
| 1,2-trans-Dimethylcyclopropane | C₅H₁₀ | -57.7 | 128 | [8] |
| Cyclopropylamine (g) | C₃H₇N | 77.1 | - | [11] |
| 1,1-Difluorocyclopropane | C₃H₄F₂ | -460.2 | - | [6] |
Experimental Determination of Thermodynamic Properties
Accurate experimental data is the gold standard for understanding the thermodynamics of cyclopropane derivatives. Calorimetry is the primary technique for these measurements.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is used to determine the heat of combustion (ΔcH°) of a substance, from which the standard enthalpy of formation (ΔfH°) can be calculated.[12][13]
Protocol for a Liquid Cyclopropane Derivative:
-
Sample Preparation:
-
Accurately weigh a volatile liquid sample into a pre-weighed gelatin capsule or absorb it onto a known mass of combustible material like cellulose.[13][14] This prevents evaporation and ensures complete combustion.
-
For non-volatile liquids, accurately weigh the sample directly into the combustion crucible.[14]
-
-
Bomb Assembly:
-
Place the crucible containing the sample into the bomb head.
-
Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample.[15]
-
Add a small, known amount of distilled water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 25-30 atm.[13][15]
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in a known mass of water in the calorimeter's insulating jacket.
-
Allow the system to reach thermal equilibrium while stirring the water.
-
Ignite the sample by passing an electric current through the fuse wire.[13]
-
Record the temperature change of the water until a stable maximum temperature is reached.
-
-
Data Analysis:
-
Calculate the heat released by the combustion (q_comb) using the total heat capacity of the calorimeter system (C_cal) and the measured temperature change (ΔT). C_cal is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
Correct for the heat released by the combustion of the fuse wire and the gelatin capsule (if used), and for the formation of nitric acid from any residual nitrogen.
-
Calculate the standard enthalpy of combustion (ΔcH°) per mole of the sample.
-
Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of the cyclopropane derivative.[16]
-
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for measuring the heat flow associated with phase transitions, such as melting and boiling, which provides information on the enthalpy of fusion (ΔfusH) and enthalpy of vaporization (ΔvapH).[17][18]
Protocol for a Solid Cyclopropane Derivative:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the solid sample into a DSC pan.
-
Seal the pan hermetically to prevent sublimation or decomposition.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[19]
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
An endothermic peak on the DSC thermogram indicates melting.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔfusH).
-
The onset temperature of the peak corresponds to the melting point.
-
Computational Thermochemistry: A Powerful Predictive Tool
For many novel cyclopropane derivatives, experimental data may not be available. In these cases, computational chemistry provides a reliable means of predicting their thermodynamic properties.[20][21]
The Power of Isodesmic Reactions
Directly calculating the enthalpy of formation from first principles (ab initio methods) can be computationally expensive and prone to errors. A more accurate approach is to use isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[22] This conservation of bond types allows for a significant cancellation of errors in the quantum mechanical calculations, leading to more accurate reaction enthalpies.[3]
Caption: A streamlined workflow for calculating thermodynamic properties.
Protocol for Calculating Enthalpy of Formation using DFT and Isodesmic Reactions
-
Select the Target Molecule: Choose the cyclopropane derivative for which you want to calculate the enthalpy of formation.
-
Design an Isodesmic Reaction:
-
Construct a balanced chemical equation where the target molecule is a reactant.
-
Choose well-characterized, strain-free molecules for the other reactants and products to ensure the number and type of each bond are conserved. For example, to calculate the enthalpy of formation of methylcyclopropane: Methylcyclopropane + Ethane → Propane + Propane
-
Ensure that the experimental enthalpies of formation for all other species in the reaction are accurately known.
-
-
Perform Quantum Mechanical Calculations:
-
Use a suitable level of theory and basis set, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, which often provides a good balance of accuracy and computational cost.[6]
-
Optimize the geometry of each molecule in the isodesmic reaction.
-
Perform a frequency calculation for each optimized structure to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Calculate the Reaction Enthalpy (ΔH_rxn):
-
The enthalpy of reaction is calculated as the sum of the enthalpies of the products minus the sum of the enthalpies of the reactants, including ZPVE and thermal corrections.
-
-
Calculate the Enthalpy of Formation of the Target Molecule (ΔfH°(target)):
-
Rearrange the Hess's Law equation: ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants)
-
Solve for the unknown enthalpy of formation of your target molecule using the calculated ΔH_rxn and the known experimental ΔfH° values for the other species in the reaction.
-
Conclusion: A Thermodynamic Perspective on a Privileged Scaffold
The thermodynamic properties of cyclopropane derivatives are intrinsically linked to their unique structural features and are a critical consideration in their application in drug discovery and materials science. The high ring strain, while a source of reactivity, also provides a means to enforce specific molecular conformations and enhance metabolic stability.[1][5][23] By understanding the interplay of angle and torsional strain, and the influence of substituents, researchers can rationally design novel cyclopropane-containing molecules with tailored thermodynamic and pharmacokinetic profiles. The combination of precise experimental techniques like calorimetry and powerful predictive computational methods provides a comprehensive toolkit for exploring the energetic landscape of this versatile and valuable chemical motif. This guide serves as a foundational resource for scientists seeking to leverage the principles of thermodynamics to unlock the full potential of cyclopropane derivatives in their research and development endeavors.
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society. (URL: [Link])
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Conformational Landscape of 1-(hydroxymethyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The cyclopropane ring, a recurring motif in contemporary medicinal chemistry, imparts unique structural and electronic properties to bioactive molecules.[1][2] Its inherent rigidity can pre-organize a molecule into a desired bioactive conformation, potentially enhancing potency and selectivity while improving metabolic stability.[3][4] This guide provides an in-depth conformational analysis of 1-(hydroxymethyl)cyclopropanecarbonitrile, a key building block in the synthesis of various pharmaceutical agents.[5] We will explore the conformational preferences governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and subtle stereoelectronic effects. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational and experimental conformational analysis.
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane scaffold is more than just a three-membered carbocycle; it is a powerful tool for molecular design.[1] The strained nature of the ring results in C-C bonds with enhanced π-character, influencing the electronic properties of adjacent functionalities.[2] From a conformational standpoint, the cyclopropane ring acts as a rigid anchor, restricting the rotational freedom of its substituents and presenting them to a biological target in a well-defined spatial arrangement.[4][6] This conformational constraint can be entropically favorable for binding and can lead to a significant increase in ligand efficiency.[2] this compound embodies these desirable characteristics, making its conformational understanding crucial for the rational design of next-generation therapeutics.
The Conformational Possibilities of this compound
The conformational landscape of this compound is primarily defined by the rotation around the C1-C(hydroxymethyl) and C1-C(acetonitrile) bonds. However, due to the geminal substitution pattern, the key determinant of the overall shape is the orientation of the hydroxymethyl group relative to the nitrile and the cyclopropane ring.
The principal rotational bond to consider is the one connecting the cyclopropane ring to the hydroxymethyl group. Rotation around this bond will dictate the spatial relationship between the hydroxyl group, the nitrile, and the cyclopropane ring.
We can hypothesize the existence of several low-energy conformers, stabilized or destabilized by a combination of factors:
-
Steric Hindrance: Repulsive interactions between the hydroxymethyl group, the nitrile group, and the hydrogens on the cyclopropane ring will disfavor certain conformations.
-
Intramolecular Hydrogen Bonding: A key stabilizing interaction can be the formation of a hydrogen bond between the hydroxyl proton and the nitrogen of the nitrile group. This would significantly favor conformations where these two groups are in close proximity.[7][8]
-
Stereoelectronic Effects: The unique electronic nature of the cyclopropane ring can influence the conformational preferences.[9][10] Hyperconjugative interactions between the orbitals of the C-C bonds of the ring and the antibonding orbitals of the C-O and C-C bonds of the substituents can lead to stabilization of specific rotamers.[11]
Computational Conformational Analysis: A Predictive Approach
A robust computational workflow is essential for predicting the low-energy conformers and understanding the factors that govern their relative stabilities.[12]
Computational Workflow
A multi-step approach is recommended to balance computational cost and accuracy.[13][14]
Caption: A comprehensive workflow for experimental conformational analysis using NMR.
Detailed NMR Protocol
Step 1: Sample Preparation
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements. [15] Step 2: Initial 1D and 2D NMR for Assignment
-
Acquire a standard ¹H NMR and ¹³C NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.
Step 3: 2D NOESY/ROESY Acquisition
-
Rationale: To detect through-space correlations that are indicative of specific conformations. ROESY is often preferred for small molecules as it avoids the issue of zero or negative NOEs for molecules with certain correlation times. [16]* Procedure:
-
Set up a phase-sensitive 2D NOESY or ROESY experiment.
-
Optimize the mixing time to maximize the desired cross-peaks. A range of mixing times may be necessary to observe the buildup of NOEs/ROEs.
-
Step 4: Data Analysis and Interpretation
-
Process the 2D spectra and identify all cross-peaks.
-
The presence of a NOE/ROE between the hydroxyl proton and protons of the cyanomethyl group would be strong evidence for an intramolecularly hydrogen-bonded conformation.
-
Correlations between the hydroxymethyl protons and the cyclopropane ring protons will define the orientation of the hydroxymethyl group relative to the ring.
Step 5: Quantitative Analysis and Comparison with Theory
-
Integrate the NOE/ROE cross-peaks. The intensities are proportional to the inverse sixth power of the interproton distance (r⁻⁶).
-
Compare the experimentally observed NOE/ROE patterns with the interproton distances calculated for the low-energy conformers from the DFT calculations. [17]* This comparison will allow for the validation of the computational model and the determination of the predominant conformation(s) in solution.
Conclusion: A Synergistic Approach to Conformational Understanding
The conformational analysis of this compound requires a synergistic approach that combines the predictive power of computational chemistry with the empirical validation of NMR spectroscopy. By following the detailed workflows and protocols outlined in this guide, researchers can gain a deep understanding of the conformational landscape of this important pharmaceutical building block. This knowledge is invaluable for the structure-based design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies described herein are broadly applicable to the conformational analysis of other flexible small molecules in drug discovery programs.
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The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Inovatus Chemistry. Retrieved from [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2020). ACS Catalysis. [Link]
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TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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A sobering assessment of small-molecule force field methods for low energy conformer predictions. (2018). Journal of Chemical Information and Modeling. [Link]
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PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent. (2023). Journal of Chemical Information and Modeling. [Link]
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Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education. [Link]
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Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2021). Chemistry – A European Journal. [Link]
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Recommendations for software that calculates the conformational energy of a molecule. (2021). Reddit. [Link]
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Selected cyclopropane-containing natural products and pharmaceutical compounds. (2021). ResearchGate. [Link]
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Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2024). ResearchGate. [Link]
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A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. (2018). arXiv. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
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Conformational Searching. (n.d.). Rowan Scientific. Retrieved from [Link]
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Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. (2022). Marine Drugs. [Link]
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Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. Retrieved from [Link]
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NOESY and ROESY. (2018). University of Missouri. [Link]
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Workflow of the conformational analysis. (2012). ResearchGate. [Link]
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Drug design principles - Stereoelectronics. (2021). The University of Manchester. [Link]
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CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2022). Journal of Chemical Information and Modeling. [Link]
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Quantum Chemistry Calculations for Metabolomics: Focus Review. (2021). Chemical Reviews. [Link]
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Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (2014). Journal of Chemical Information and Modeling. [Link]
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Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (2021). Patsnap. [Link]
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Reference-free NOE NMR analysis. (2020). Chemical Science. [Link]
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Quantum Chemistry Calculations for Metabolomics. (2021). Chemical Reviews. [Link]
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Stereoelectronic effects dictate molecular conformation and biological function of heterocyclic amides. (2014). Journal of the American Chemical Society. [Link]
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Conformational Searching with Quantum Mechanics. (2018). Methods in Molecular Biology. [Link]
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Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. (2019). Journal of Chemical Theory and Computation. [Link]
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NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2019). Current Organic Chemistry. [Link]
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The Nuclear Overhauser Effect. (2011). Harvard University. [Link]
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Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. Retrieved from [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ResearchGate. [Link]
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Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2020). Molecules. [Link]
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1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol. (2007). Angewandte Chemie International Edition in English. [Link]
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1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (1995). Journal of the American Chemical Society. [Link]
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and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. (2002). The Journal of Organic Chemistry. [Link]
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Natural products containing disubstituted cyclopropanes. (2019). ResearchGate. [Link]
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Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2015). MedChemComm. [Link]
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Intramolecular hydrogen bonds: common motifs, probabilities of formation and implications for supramolecular organization. (2000). Acta Crystallographica Section B: Structural Science. [Link]
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Effect of Anomeric and Exocyclic Hydroxymethyl Conformers on Intramolecular Hydrogen Bonds in Maltoside: A DFT Approach. (2024). ResearchGate. [Link]
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Introduction to “Intramolecular Hydrogen Bonding 2018”. (2019). Molecules. [Link]
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An In-depth Technical Guide to the Solubility of 1-(hydroxymethyl)cyclopropanecarbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(hydroxymethyl)cyclopropanecarbonitrile, a key building block in modern medicinal chemistry. A deep understanding of its behavior in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document delves into the molecular properties of this compound that govern its solubility, outlines theoretical principles of solvation, and provides detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Introduction: The Significance of this compound and its Solubility Profile
This compound has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents. Its unique strained cyclopropyl ring, coupled with a reactive nitrile and a polar hydroxymethyl group, offers medicinal chemists a powerful tool for introducing conformational rigidity and novel exit vectors in drug candidates. The successful application of this intermediate, from synthesis to formulation, is fundamentally dependent on its solubility in a diverse range of organic solvents.
A thorough understanding of its solubility profile enables:
-
Rational Solvent Selection: Choosing the optimal solvent system for chemical reactions to ensure homogeneity, enhance reaction rates, and minimize side-product formation.
-
Efficient Purification: Designing effective crystallization, extraction, and chromatographic purification processes.
-
Robust Formulation Development: Creating stable and bioavailable drug formulations.
This guide provides both the theoretical foundation and the practical, step-by-step methodologies to empower researchers to confidently work with this compound.
Molecular Properties Governing Solubility
The solubility of a compound is dictated by its intrinsic molecular properties and its interactions with the solvent. For this compound, the key characteristics are:
-
Structure and Polarity: The molecule possesses both polar and non-polar regions. The hydroxymethyl (-CH₂OH) and nitrile (-C≡N) groups are polar, capable of engaging in hydrogen bonding and dipole-dipole interactions. The cyclopropane ring is largely non-polar. This amphiphilic nature suggests a nuanced solubility profile.[1][2][3][4][5]
-
Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.[1][2] The ability to form hydrogen bonds is a critical factor in its solubility in protic solvents like alcohols.[6][7]
-
Molecular Weight: The molecular weight is 111.14 g/mol .[1][2][3]
-
Predicted Lipophilicity (XLogP3-AA): The predicted XLogP3-AA value is -0.2, indicating a relatively hydrophilic or polar nature.[1]
These properties suggest that this compound will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction.[8][9][10] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents: These solvents, characterized by a high dielectric constant and/or the ability to form hydrogen bonds, are effective at solvating polar molecules.[8][11][12] Polar protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.[8][11] Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.[8][11] Given the structure of this compound, it is expected to be highly soluble in polar protic and aprotic solvents.
-
Non-polar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and interact primarily through weaker van der Waals forces.[13] They are most effective at dissolving non-polar solutes. The solubility of this compound is expected to be limited in these solvents due to the energetic penalty of disrupting the strong intermolecular interactions within the solvent without the formation of favorable solute-solvent interactions.
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide a valuable guide, empirical determination of solubility is essential for accurate process development. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[14][15]
The Shake-Flask Method: A Self-Validating Protocol
The causality behind this method's "gold standard" status lies in its direct approach to achieving and measuring a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended equilibration time ensures that the dissolution process is complete and not a kinetically trapped supersaturated state.
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation:
-
Add an excess of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[16]
-
-
Sample Preparation and Analysis:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE for organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Precisely dilute the filtered sample with a suitable mobile phase for HPLC analysis.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV method (details in Section 5).
-
Determine the concentration of this compound in the sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original solubility in the organic solvent, accounting for the dilution factor. Express the solubility in g/100 mL or mg/mL.
-
High-Throughput Screening: The Crystal-Clear Point Method
For rapid solvent screening, the crystal-clear point (or temperature variation) method offers a higher throughput alternative.[17][18][19][20] This method involves heating a suspension of known composition until all the solid dissolves, identifying the "clear point" temperature.
Caption: Workflow for the crystal-clear point solubility determination.
This method is particularly advantageous for generating temperature-dependent solubility curves. However, it is crucial to use a slow heating rate to ensure the system remains close to equilibrium.
Analytical Quantification: HPLC-UV Method
A robust and reliable analytical method is paramount for accurate solubility determination. Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely applicable technique for the quantification of organic molecules like this compound.[21]
Rationale for Method Selection
-
Specificity: HPLC provides excellent separation of the analyte from potential impurities or degradation products.
-
Sensitivity: UV detection offers sufficient sensitivity for quantifying the analyte at the expected solubility concentrations. The nitrile and hydroxyl groups, while not strong chromophores, should provide adequate absorbance at low UV wavelengths (e.g., 210 nm).[22]
-
Robustness: Reversed-phase HPLC is a well-established and highly reproducible technique.
Exemplary HPLC-UV Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 210 nm.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase at known concentrations. Generate a calibration curve by plotting peak area versus concentration. A linear regression with R² > 0.999 is required for accurate quantification.
Note: As an alternative, Gas Chromatography (GC) can also be employed for the analysis of nitriles, particularly for volatile solvents.[23][24][25][26][27]
Solubility Data Summary
The following table provides a template for summarizing the experimentally determined solubility of this compound in a range of common organic solvents. The data presented here is illustrative; researchers should populate this table with their own experimental findings.
| Solvent | Solvent Class | Polarity Index | Dielectric Constant (20°C) | Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | 10.2 | 80.1 | Experimental Data |
| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Data |
| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Data |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Experimental Data |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Data |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Experimental Data |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Experimental Data |
| Dichloromethane (DCM) | Halogenated | 3.1 | 8.9 | Experimental Data |
| Ethyl Acetate | Ester | 4.4 | 6.0 | Experimental Data |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 | Experimental Data |
| Toluene | Aromatic Hydrocarbon | 2.4 | 2.4 | Experimental Data |
| Hexane | Aliphatic Hydrocarbon | 0.1 | 1.9 | Experimental Data |
Polarity index and dielectric constant values are sourced from various chemical reference materials.[12][28][29][30]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular properties with robust experimental protocols, researchers can generate the high-quality solubility data necessary for informed decision-making in synthesis, purification, and formulation. The methodologies detailed herein are designed to be self-validating, ensuring the scientific integrity of the results. The ability to rationally select solvents based on accurate solubility data is a critical skill that will accelerate the progress of research and development projects involving this important chemical intermediate.
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An In-depth Technical Guide to the Discovery and History of Cyclopropane-Containing Intermediates
Introduction
In the landscape of organic chemistry, few structures are as deceptively simple and fundamentally important as the cyclopropane ring. First isolated as a stable, albeit highly strained, molecule, its role has expanded dramatically over the last century. The conceptual leap from a tangible substance to a fleeting, high-energy intermediate—existing for mere moments in the flux of a reaction—marks a pivotal chapter in the development of mechanistic chemistry. These three-membered rings are now understood to be key transient species in a host of powerful synthetic transformations and elegant biosynthetic pathways.
This guide provides a comprehensive exploration of the discovery and history of cyclopropane-containing intermediates. We will journey from the initial theoretical postulations and the formidable challenge of proving the existence of these ephemeral structures to their central role in cornerstone reactions that have shaped modern synthesis. For the researcher, scientist, or drug development professional, understanding this history is not merely an academic exercise; it is an insight into the very logic of experimental design and the validation of scientific theory.
Part 1: The Dawn of the Three-Membered Ring: From Stable Molecule to Transient Intermediate
1.1 The First Synthesis and the Puzzle of Ring Strain
The story begins not with an intermediate, but with the molecule itself. In 1881, August Freund, while investigating the reaction of 1,3-dibromopropane with sodium metal, successfully synthesized the parent cyclopropane.[1] This intramolecular Wurtz reaction provided the first tangible access to a three-membered carbocycle and immediately presented a theoretical conundrum.[1] The internal bond angles of a triangle are 60°, a severe deviation from the ideal sp³ bond angle of 109.5°. This deviation creates substantial angle and torsional strain, rendering the molecule significantly more reactive than its acyclic or larger-ring counterparts. This inherent instability, or "ring strain," would later become the thermodynamic driving force behind many reactions involving cyclopropane intermediates.
1.2 The Conceptual Leap to a Transient Intermediate
For decades, cyclopropane was simply a chemical curiosity. The idea that a similar, even more strained structure like a cyclopropanone could exist as a transient intermediate was a significant intellectual hurdle. Intermediates are, by definition, local energy minima on a reaction coordinate, but they are not stable enough to be isolated under the reaction conditions. Proving the existence of something that could not be seen or bottled required a new level of chemical detective work, relying on indirect evidence gleaned from carefully designed experiments.
Part 2: The Favorskii Rearrangement: A Century-Long Mechanistic Puzzle
The story of the cyclopropane intermediate is inextricably linked to the Favorskii rearrangement. First reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894, this reaction involves the transformation of α-haloketones into carboxylic acid derivatives (or ring-contracted products for cyclic ketones) in the presence of a base.[2][3]
2.1 The Cyclopropanone Hypothesis
The observed skeletal rearrangement was puzzling. A simple substitution or elimination mechanism could not account for the products formed. To explain this, a bold hypothesis was advanced: the reaction proceeds through a cyclopropanone intermediate.[3][4]
The proposed mechanism involves three key steps:
-
Enolate Formation: A base abstracts an acidic α-proton on the side of the ketone opposite the halogen.[3]
-
Intramolecular Cyclization: The resulting enolate performs an intramolecular nucleophilic attack, displacing the halide and forming the highly strained cyclopropanone intermediate.
-
Nucleophilic Ring Opening: The base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. The three-membered ring then opens to yield the most stable carbanion, which is subsequently protonated to give the final rearranged product.[3][4]
2.2 Gathering Evidence: A Self-Validating System
Causality Behind Experimental Choices: The central challenge was to prove a species' existence without direct detection. The logical approach was twofold: (1) trace the path of the atoms to see if they rearranged in a manner consistent with the hypothesis, and (2) perturb the system in predictable ways and see if the outcome matches the predictions based on the intermediate's properties. Isotopic labeling was the perfect tool for the first challenge, while steric hindrance studies addressed the second.
Isotopic labeling is a powerful technique used to track the passage of an atom through a reaction.[5][6] By replacing a specific carbon atom (¹²C) with its heavier isotope (¹³C or radioactive ¹⁴C), chemists could follow its position from reactant to product.
Workflow: Carbon-13 Labeling in the Favorskii Rearrangement
Studies using this method demonstrated that the carbon skeleton rearranged precisely as predicted by the formation and subsequent opening of a symmetrical or near-symmetrical cyclopropanone intermediate, providing some of the most definitive early evidence.
Further powerful evidence came from studying substrates that would form a substituted cyclopropanone.[7][8] The theory predicted that the ring would open to form the more stable of the two possible carbanions. By strategically placing alkyl groups, chemists could control the electronic and steric environment. A 1970 study by Turro, Gagosian, Rappe, and Knutsson provided strong evidence by showing that different halo-ketone precursors, which should logically form the same trimethylcyclopropanone intermediate, yielded the same ratio of final ester products.[8][9] This demonstrated that the product distribution was determined by the properties of the common intermediate, not the starting material.[8]
| Starting Halo-Ketone Precursor | Base | Predicted Intermediate | Product Ratio (Ester 9 : Ester 10) |
| 4-Chloro-2-methyl-3-pentanone | MeONa | Trimethylcyclopropanone | 84 : 16 |
| 2-Bromo-2-methyl-3-pentanone | MeONa | Trimethylcyclopropanone | 84 : 16 |
| 4-Chloro-2-methyl-3-pentanone | t-BuOK | Trimethylcyclopropanone | 99 : 1 |
| 2-Bromo-2-methyl-3-pentanone | t-BuOK | Trimethylcyclopropanone | 99 : 1 |
| Data synthesized from Turro et al., J. Am. Chem. Soc. 1970.[8][9] |
This data elegantly shows that the choice of base (methoxide vs. the bulkier tert-butoxide) alters the product ratio, but this ratio is consistent for different precursors that lead to the same intermediate, powerfully validating the cyclopropanone hypothesis.[8]
Part 3: Expanding the Cyclopropane World: Key Reactions and Discoveries
The confirmation of the cyclopropanone intermediate in the Favorskii rearrangement opened the floodgates. Chemists began to recognize and design other reactions that could generate or were mediated by cyclopropane species.
3.1 The Simmons-Smith Reaction (1958): Taming the Methylene Group
The Causality of Innovation: Prior to 1958, a common method for cyclopropanation involved diazomethane, which is explosive and toxic.[10] There was a clear need for a safer and more versatile method. Howard Simmons and Ronald Smith at DuPont developed a landmark reaction that answered this need.[10][11] They found that treating an alkene with diiodomethane (CH₂I₂) and a zinc-copper couple generated a reactive species that delivered a methylene (CH₂) group to the double bond, forming a cyclopropane stereospecifically.[10][12]
Mechanism: The reaction does not involve a free carbene. Instead, an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), is formed on the surface of the zinc.[13] This carbenoid then adds to the alkene in a concerted fashion through a three-centered "butterfly" transition state.[11][14] Because the addition is concerted, the stereochemistry of the starting alkene is preserved in the cyclopropane product.[14]
3.2 The Divinylcyclopropane Rearrangement (1960): A Thermally Driven Cascade
Discovered by Vogel in 1960, the thermal isomerization of cis-1,2-divinylcyclopropane into cyclohepta-1,4-diene is a powerful method for constructing seven-membered rings.[15][16] This reaction is conceptually a[17][17]-sigmatropic rearrangement, akin to the Cope rearrangement.[18][19] The key distinction and immense synthetic advantage is the powerful thermodynamic driving force: the reaction releases the significant ring strain of the cyclopropane ring, making the process highly favorable and often proceeding at or below room temperature.[16][18] This discovery showcased how the latent energy within a cyclopropane ring could be harnessed to drive complex skeletal reorganizations.
Part 4: Nature's Cyclopropanes: Biosynthetic Intermediates
Cyclopropane rings are not merely a creation of the synthetic chemist; they are also found in a variety of natural products, most notably in cyclopropane fatty acids (CPAs) present in bacteria and some plants.[20][21]
The Biosynthetic Pathway: The biosynthesis of CPAs provides a beautiful biological parallel to synthetic cyclopropanation. The methylene donor is not an organozinc carbenoid, but the biological methylating agent S-adenosylmethionine (SAM).[20][22] An enzyme, cyclopropane-fatty-acyl-phospholipid synthase, catalyzes the transfer of a methylene group from SAM to the double bond of an unsaturated fatty acid that is already part of a phospholipid membrane.[21][23] The proposed mechanism involves the transfer of a methyl cation (CH₃⁺) from SAM to the alkene, followed by deprotonation and ring closure to form the cyclopropane ring.[20]
Part 5: Conclusion and Future Outlook
The journey of the cyclopropane intermediate is a testament to the power of mechanistic inquiry. From Freund's synthesis of a strained oddity to the elegant isotopic labeling studies that illuminated the Favorskii rearrangement, the story is one of intellectual rigor and experimental ingenuity. The discoveries of powerful synthetic tools like the Simmons-Smith reaction and the divinylcyclopropane rearrangement further cemented the cyclopropane ring's place as a cornerstone of organic chemistry.
Today, these foundational concepts continue to resonate. The unique steric and electronic properties of the cyclopropane ring are exploited in drug design to create metabolically stable, conformationally constrained analogues of bioactive molecules.[24] New catalytic, enantioselective methods for cyclopropanation are constantly being developed, pushing the boundaries of chemical synthesis.[25] The history of the cyclopropane intermediate is not just a look into the past; it is a foundational guide to the principles that continue to drive innovation in the molecular sciences today.
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The Strategic Role of 1-(Hydroxymethyl)cyclopropanecarbonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, strained ring systems have garnered significant attention, with the cyclopropane motif emerging as a particularly valuable building block. This technical guide delves into the multifaceted role of a specific, yet versatile, derivative: 1-(hydroxymethyl)cyclopropanecarbonitrile. This molecule, at the intersection of conformational rigidity and functional group diversity, offers a unique platform for the design of next-generation therapeutics. This guide will elucidate the strategic value of this scaffold, detail its synthesis, explore its application in medicinal chemistry through case studies, and provide insights into its physicochemical and pharmacokinetic profile.
The Strategic Value of the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in the synergistic interplay of its three key structural features: the cyclopropane ring, the hydroxymethyl group, and the nitrile moiety.
1.1. The Cyclopropane Ring: A Hub of Conformational Rigidity and Metabolic Stability
The three-membered carbocyclic ring of cyclopropane imparts a high degree of rigidity, which can be strategically employed to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[1] This pre-organization of the ligand minimizes the entropic penalty upon binding to a receptor or enzyme active site. Furthermore, the cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible aliphatic chains, leading to improved metabolic stability and a longer in vivo half-life for drug candidates.[1]
1.2. The Hydroxymethyl Group: A Versatile Hydrogen Bonding Moiety
The primary alcohol functionality of the hydroxymethyl group serves as a crucial hydrogen bond donor and acceptor, enabling key interactions with biological targets. Its ability to mimic the hydroxyl group of serine or threonine can be exploited in the design of enzyme inhibitors or receptor ligands. Moreover, this polar group can enhance aqueous solubility, a critical parameter for drug formulation and bioavailability.
1.3. The Nitrile Group: A Multifunctional Pharmacophore
The nitrile, or cyano, group is a versatile functional group in medicinal chemistry with a rich history of contributing to the efficacy of numerous marketed drugs.[2] Its linear geometry and electronic properties allow it to act as a potent hydrogen bond acceptor.[3] The nitrile can also serve as a bioisostere for a carbonyl group or a halogen atom, offering a means to modulate electronic and steric properties.[3] Importantly, the nitrile group is metabolically quite stable and can improve the pharmacokinetic profile of a molecule. In some instances, it can even act as a covalent "warhead," forming reversible or irreversible bonds with specific residues in a target protein.[2]
Synthesis of this compound
The synthesis of this compound is a critical aspect of its application. Several synthetic routes have been reported, with a common strategy involving the use of 1,1-bis(hydroxymethyl)cyclopropane as a starting material.
Experimental Protocol: A Representative Synthesis
A prevalent method for the synthesis of this compound involves a two-step process starting from 1-bromomethyl-1-(hydroxymethyl)cyclopropane, which can be derived from 1,1-bis(hydroxymethyl)cyclopropane.[4]
Step 1: Synthesis of 1-bromomethyl-1-(hydroxymethyl)cyclopropane
This step is not detailed in the provided search results but is a logical precursor to the final step.
Step 2: Cyanation of 1-bromomethyl-1-(hydroxymethyl)cyclopropane
-
In a suitable reaction vessel, dissolve 1-bromomethyl-1-(hydroxymethyl)cyclopropane in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a cyanide source, such as sodium cyanide (NaCN) or cuprous cyanide (CuCN), to the solution.[4][5] The choice of cyanide reagent can influence reaction conditions and yield.
-
The reaction mixture is typically heated to a temperature ranging from 60-80°C and monitored for completion using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved through vacuum distillation or column chromatography to afford the final product in high purity.[4]
Caption: A generalized workflow for the synthesis of this compound.
Applications in Medicinal Chemistry: Case Studies
The utility of this compound is best illustrated through its application in the synthesis of bioactive molecules.
Case Study: Montelukast - A Leukotriene Receptor Antagonist
This compound is a key intermediate in the synthesis of Montelukast, a widely prescribed medication for the treatment of asthma and allergic rhinitis.[5][6] Montelukast functions as a leukotriene D4 receptor antagonist, blocking the inflammatory cascade mediated by leukotrienes.
In the synthesis of Montelukast, this compound serves as a precursor to the 1-(mercaptomethyl)cyclopropaneacetic acid side chain.[5][7] This transformation typically involves the conversion of the hydroxymethyl group to a leaving group, followed by displacement with a thiol equivalent and subsequent hydrolysis of the nitrile to a carboxylic acid. The rigid cyclopropane unit in this side chain is crucial for orienting the molecule within the binding pocket of the CysLT1 receptor.
Caption: The role of this compound as a key intermediate in the synthesis of Montelukast.
Case Study: Thiazole Derivatives with Antifungal Activity
Recent research has expanded the application of this compound beyond its role in Montelukast synthesis. Studies have shown its utility in the preparation of thiazole derivatives that exhibit significant antifungal activity, particularly against Candida species.[7] In these derivatives, the this compound moiety is incorporated into the final structure, where the cyclopropane ring likely contributes to the overall shape and rigidity of the molecule, influencing its interaction with fungal targets. The nitrile group can participate in the formation of the thiazole ring system through cyclization reactions.
This application highlights the potential of this compound as a versatile building block for the discovery of novel antimicrobial agents.
Physicochemical Properties and Pharmacokinetic Considerations
The physicochemical properties of this compound and its derivatives are critical to their success in drug development.
| Property | Value/Characteristic | Implication in Drug Design |
| Molecular Weight | 111.14 g/mol | Low molecular weight, favorable for "rule of five" compliance. |
| LogP (calculated) | -0.2 | Indicates good aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Ability to form key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the hydroxyl and nitrile groups) | Enhanced potential for target binding and solubility. |
| Rotatable Bonds | 2 | Limited flexibility, contributing to conformational rigidity. |
The metabolic fate of the this compound scaffold is an important consideration. While the cyclopropane ring is generally resistant to metabolism, the hydroxymethyl group can be a site for oxidation to an aldehyde and subsequently a carboxylic acid. The nitrile group is typically metabolically stable. Understanding these potential metabolic pathways is crucial for optimizing the pharmacokinetic profile of drug candidates incorporating this scaffold.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring with the hydrogen bonding capabilities of a hydroxymethyl group and the multifunctional nature of a nitrile group provides a powerful platform for the design of novel therapeutics. While its role as a key intermediate in the synthesis of Montelukast is well-established, emerging research into its application in the development of antifungal agents underscores its broader potential. As the demand for innovative drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the strategic incorporation of scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-(hydroxymethyl)cyclopropanecarbonitrile
Executive Summary
1-(hydroxymethyl)cyclopropanecarbonitrile (CAS: 152922-71-9) is a bifunctional molecule of significant interest in modern synthetic chemistry, particularly as a key intermediate in the synthesis of pharmaceutical agents like Montelukast.[1][2] Its unique architecture, combining a strained cyclopropane ring, a primary alcohol, and an electron-withdrawing nitrile group on a single quaternary carbon, gives rise to a complex and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and delineates the principal electrophilic and nucleophilic sites. We will explore the causality behind its reactivity, detailing key transformations such as nucleophilic additions to the nitrile, strain-releasing ring-opening reactions, and nucleophilic attack by the hydroxyl oxygen. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of the electronic interplay between its three core components:
-
The Nitrile Group (-C≡N): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen. This polarizes the carbon-nitrogen triple bond, rendering the nitrile carbon atom highly electrophilic.[3][4][5][6]
-
The Hydroxyl Group (-CH₂OH): As a primary alcohol, the oxygen atom possesses two lone pairs of electrons, making it an effective nucleophile.[7][8] Its reactivity can be further enhanced by deprotonation to the corresponding alkoxide.
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain (approximately 27 kcal/mol), and its C-C bonds exhibit substantial p-character, allowing it to behave similarly to a π-system in certain reactions.[9][10] The attachment of the electron-withdrawing nitrile group makes the ring itself electrophilic and susceptible to nucleophilic attack, which leads to a thermodynamically favorable ring-opening.[9][11][12][13]
This unique combination of functionalities on a compact scaffold provides multiple handles for synthetic manipulation.
Caption: Molecular structure of this compound.
Analysis of Electrophilic Sites
The electron-deficient centers of the molecule are prime targets for nucleophilic attack. The key electrophilic sites are the nitrile carbon, the cyclopropane ring carbons, and the activated hydroxymethyl carbon.
The Nitrile Carbon: A Hub for Nucleophilic Addition
The carbon atom of the nitrile group is strongly electrophilic due to the polarization of the C≡N triple bond.[5][6] This site readily undergoes nucleophilic addition reactions analogous to those of a carbonyl group.[3][4]
Key Transformations:
-
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid.[5][6]
-
Reduction: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), reduce the nitrile to a primary amine.[3][4][6] The reaction proceeds via two successive nucleophilic additions of a hydride ion.[6][14]
-
Organometallic Addition: Grignard reagents or organolithium compounds add to the nitrile carbon to form an imine salt, which upon aqueous workup, hydrolyzes to a ketone.[3][14]
Caption: Workflow for the reduction of a nitrile to a primary amine.
The Cyclopropane Ring: Strain-Driven Electrophilicity
Cyclopropanes bearing an electron-accepting group, such as a nitrile, are potent electrophiles that can undergo polar, ring-opening reactions with nucleophiles.[9][11][12] This reactivity is driven by the release of significant ring strain. The polarization of the C-C bonds by the nitrile group directs the nucleophilic attack to one of the ring carbons, leading to the formation of a methylene-extended Michael adduct.[9]
Experimental Protocol: Nucleophilic Ring-Opening with Thiophenolates
The following protocol is adapted from studies on similarly activated cyclopropanes and demonstrates a typical procedure for nucleophilic ring-opening.[11]
Objective: To synthesize the ring-opened adduct via reaction with a soft nucleophile.
Materials:
-
This compound
-
p-Thiocresol
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve p-thiocresol (1.05 eq.) and potassium tert-butoxide (1.10 eq.) in anhydrous DMSO. Stir until a homogenous solution of the potassium thiophenolate is formed.
-
In a separate flask, dissolve this compound (1.00 eq.) in anhydrous DMSO.
-
Add the thiophenolate solution dropwise to the cyclopropane solution at ambient temperature (approx. 22 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 30-60 minutes).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel.
Causality: The choice of a soft nucleophile like a thiophenolate and a polar aprotic solvent like DMSO facilitates the Sₙ2-type attack on the electrophilic cyclopropane ring, leading to efficient ring-opening.[12]
The Hydroxymethyl Carbon: Activated Electrophilicity
The carbon of the -CH₂OH group is not inherently electrophilic. However, it can be readily converted into an electrophilic center by transforming the hydroxyl group into a better leaving group.[7] This is a cornerstone strategy in alcohol chemistry.
Activation Method: A common and highly effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group, and the adjacent carbon becomes highly susceptible to displacement by a wide range of nucleophiles via an Sₙ2 mechanism.[15]
Analysis of Nucleophilic Sites
The electron-rich atoms in this compound allow it to act as a nucleophile in various transformations.
The Hydroxyl Oxygen: A Versatile Nucleophile
The oxygen atom of the primary alcohol is the most prominent nucleophilic site in the molecule.[7][8] Its lone pair electrons can attack a variety of electrophiles.
Key Transformations:
-
Acylation/Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding ester.
-
Etherification (Williamson Synthesis): The nucleophilicity of the oxygen is significantly enhanced upon deprotonation with a strong base (e.g., NaH) to form an alkoxide ion. This powerful nucleophile can then react with an alkyl halide to form an ether.[7]
-
Reaction with Lewis Acids: The oxygen can coordinate with Lewis acids like zinc chloride, which can activate the hydroxyl group as a leaving group.[16]
The Nitrile Nitrogen: A Situational Nucleophile
While the sp-hybridization of the nitrile nitrogen reduces its basicity compared to amines, its lone pair can still exhibit nucleophilic character.[4]
Key Transformations:
-
Protonation: In the presence of a strong acid, the nitrogen can be protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles, such as water during acid-catalyzed hydrolysis.[17]
-
Coordination to Metals: The nitrogen lone pair allows nitriles to act as ligands, coordinating to various metal centers. This is a fundamental aspect of organometallic chemistry.
Summary of Reactivity
The dual electrophilic and nucleophilic nature of this compound makes it a highly adaptable synthetic intermediate. The following diagram summarizes the key reactive sites.
Caption: Summary of electrophilic and nucleophilic sites. (Note: A placeholder image is used in the DOT script; a rendering tool would overlay this on the actual molecular structure). A more direct DOT representation is provided below for clarity.
Caption: Diagram highlighting the key reactive sites on the molecule.
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spectroscopic characterization of 1-(hydroxymethyl)cyclopropanecarbonitrile
Trustworthiness: A background spectrum of the clean crystal is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences, ensuring that the final spectrum is solely that of the analyte. [11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of neighboring protons.
Predicted ¹H NMR Spectrum: Based on the molecular structure, we can predict the following signals. The provided experimental data confirms these assignments. [1]
| Protons (Label) | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Experimental Data (δ, ppm) [1] |
|---|---|---|---|---|
| Cyclopropane (-CH₂-CH₂-) | Multiplet (m) | 4H | 0.8 - 1.4 | 0.96-1.01 (2H), 1.27-1.31 (2H) |
| Hydroxymethyl (-CH₂OH) | Singlet (s) | 2H | 3.5 - 3.8 | 3.64 |
| Hydroxyl (-OH) | Singlet (s, broad) | 1H | 1.5 - 4.0 (variable) | Not reported |
Causality: The cyclopropane protons appear at an unusually high field (upfield) due to the magnetic anisotropy created by the ring current of the σ-electrons in the strained ring. [2][3]They are split into complex multiplets due to geminal and cis/trans vicinal coupling. The hydroxymethyl protons (-CH₂OH) appear as a singlet because there are no adjacent protons to couple with. The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to changes in hydrogen bonding.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. Proton-decoupled spectra, where each unique carbon appears as a singlet, are most common.
Predicted ¹³C NMR Spectrum: The molecule has 5 carbon atoms, and due to symmetry, we expect 4 distinct signals.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclopropane (-C H₂-C H₂-) | 10 - 20 | The high ring strain and unique hybridization of cyclopropane carbons cause them to be significantly shielded (upfield) compared to typical sp³ carbons. [4] |
| Quaternary Carbon (-C <) | 20 - 35 | This sp³ carbon is substituted but part of the strained ring, placing it slightly downfield of the CH₂ groups. |
| Hydroxymethyl (-C H₂OH) | 60 - 70 | The electronegative oxygen atom deshields the attached carbon, shifting it significantly downfield. [5] |
| Nitrile (-C ≡N) | 115 - 125 | The sp-hybridized carbon of the nitrile group is strongly deshielded and appears in a characteristic downfield region, distinct from sp³ and most sp² carbons. [6][7] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity, which is critical for good resolution and line shape.
-
Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
-
Acquisition (¹³C): Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. Typical parameters include a 45° pulse angle, a 1-2 second acquisition time, and a 2-second relaxation delay. Several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data for both spectra. Calibrate the chemical shift scale to the internal standard or the solvent peak.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is suitable, as it is likely to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. [8][9]The molecular weight of C₅H₇NO is 97.12 g/mol .
Expected Molecular Ion and Fragmentation:
-
Molecular Ion: In positive ion ESI-MS, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z = 98.1.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for alcohols include the loss of water ([M+H - H₂O]⁺), and for nitriles, the loss of HCN ([M+H - HCN]⁺). Alpha-cleavage next to the oxygen is also a common pathway for alcohols. [10][11][12][13][14]
Ion Description Expected m/z Protonated Molecule [M+H]⁺ 98.1 Loss of Water [M+H - H₂O]⁺ 80.1 Loss of HCN [M+H - HCN]⁺ 71.1 | Loss of CH₂OH [M - CH₂OH]⁺ | 66.1 |
Caption: A proposed fragmentation pathway for this compound.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL). [15]Start by making a stock solution of 1 mg/mL in a solvent like methanol or acetonitrile. Then, perform a serial dilution (e.g., 10 µL of stock into 1 mL of solvent). The final solvent for injection should be a mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation. [16][17]2. Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters. Typical values include:
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-200).
-
Data Analysis: Identify the [M+H]⁺ peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition based on the exact mass.
Summary of Spectroscopic Data
This table consolidates the key expected spectroscopic features for the unambiguous identification of this compound.
| Technique | Feature | Expected Value |
| IR | O-H Stretch | 3500 - 3200 cm⁻¹ (Broad) |
| C≡N Stretch | 2260 - 2240 cm⁻¹ (Sharp) | |
| C-O Stretch | 1260 - 1050 cm⁻¹ | |
| ¹H NMR | Cyclopropane Protons | δ 0.8 - 1.4 ppm (4H, m) |
| -CH₂OH Protons | δ 3.5 - 3.8 ppm (2H, s) | |
| ¹³C NMR | Nitrile Carbon (-C ≡N) | δ 115 - 125 ppm |
| -C H₂OH Carbon | δ 60 - 70 ppm | |
| Cyclopropane Carbons | δ 10 - 35 ppm | |
| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 98.1 |
| Primary Fragment [M+H-H₂O]⁺ | m/z 80.1 |
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An In-depth Technical Guide to the Physical Properties of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Introduction: The Strategic Importance of 1-(Hydroxymethyl)cyclopropanecarbonitrile in Pharmaceutical Synthesis
In the landscape of modern drug development, the precise understanding of the physical properties of key intermediates is paramount to the successful and scalable synthesis of active pharmaceutical ingredients (APIs). This compound, a structurally unique bifunctional molecule, has emerged as a critical building block, notably in the synthesis of leukotriene receptor antagonists such as Montelukast, a widely used medication for asthma and allergic rhinitis.[1] The cyclopropyl motif is increasingly incorporated into drug candidates to enhance potency, metabolic stability, and other desirable pharmacokinetic properties.[2] A thorough characterization of the physical properties of this compound is therefore not merely an academic exercise, but a fundamental necessity for process optimization, safety, and regulatory compliance in pharmaceutical manufacturing.
This technical guide provides a comprehensive overview of the boiling point and density of this compound, grounded in available data and established analytical methodologies. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and practical considerations for its handling and application.
Core Physical Properties of this compound
The physical properties of a compound dictate its behavior in various chemical processes, from reaction kinetics to purification and formulation. For this compound, the boiling point is a critical parameter for distillation-based purification, while density is essential for mass-to-volume conversions and process modeling.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 245.1 °C (Predicted) | 760 mmHg | [3][4] |
| 140-141 °C | 20 mmHg | [5] | |
| Density | 1.098 g/cm³ (Predicted) | [3][4] | |
| Molecular Formula | C₆H₉NO | [3] | |
| Molecular Weight | 111.14 g/mol | [3] |
It is crucial to note that the boiling point at atmospheric pressure is a predicted value. The experimentally determined boiling point under reduced pressure provides a valuable data point for vacuum distillation, a common technique for purifying thermally sensitive compounds. The high polarity of the nitrile and hydroxyl groups contributes to a relatively high boiling point for a molecule of its size, a consequence of strong dipole-dipole interactions.[6][7]
Experimental Determination of Physical Properties: A Methodological Deep Dive
To ensure the highest degree of accuracy and reproducibility, the experimental determination of boiling point and density must follow rigorous and well-validated protocols. The following sections detail the methodologies for these measurements, along with the scientific rationale behind the procedural steps.
Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a microscale technique that is both efficient in its use of material and accurate for determining the boiling point of a liquid.[8]
Protocol:
-
Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small-diameter test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing the convection currents of the oil to ensure uniform temperature distribution.
-
Observation: As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Causality in Experimental Choices: The use of a Thiele tube ensures uniform heating, preventing localized superheating which could lead to inaccurate readings.[8] The observation of the liquid entering the capillary upon cooling provides a more precise endpoint than observing the onset of boiling, which can be subject to superheating effects.
Density Determination via the Pycnometer Method
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.[10]
Protocol:
-
Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).
-
Filling with Water: The pycnometer is filled with deionized water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
Filling with Sample: The pycnometer is emptied, thoroughly dried, and then filled with this compound.
-
Final Weighing: The pycnometer filled with the sample is weighed (m₃).
-
Density Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.
Self-Validating System: This protocol is self-validating as the initial calibration with a standard (deionized water) ensures the accuracy of the volume determination. Repeating the measurement multiple times and averaging the results will further enhance the reliability of the data.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.
Caption: Experimental workflow for determining the boiling point and density of this compound.
Conclusion: From Physical Properties to Process Excellence
A comprehensive understanding of the boiling point and density of this compound is indispensable for its effective utilization in pharmaceutical synthesis. The data and methodologies presented in this guide provide a robust framework for scientists and engineers to handle this key intermediate with precision and safety. By grounding our work in accurate physical property data, we can optimize purification processes, ensure accurate reagent stoichiometry, and ultimately contribute to the efficient and scalable production of life-saving medicines.
References
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Physical Properties of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved January 11, 2026, from [Link]
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Nitrile compound | Chemical Product Catalog - Chemsrc. (2019, June 12). Retrieved January 11, 2026, from [Link]
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Density calculation of liquid organic compounds using a simple equation of state up to high pressures - RocketProps. (2011, February 25). Retrieved January 11, 2026, from [Link]
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Organic Chemistry LABORATORY. (n.d.). Retrieved January 11, 2026, from [Link]
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an introduction to nitriles - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved January 11, 2026, from [Link]
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Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved January 11, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved January 11, 2026, from [Link]
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Methodological & Application
stereospecific reactions involving 1-(hydroxymethyl)cyclopropanecarbonitrile
An Application Guide to Stereospecific Reactions of 1-(hydroxymethyl)cyclopropanecarbonitrile: Protocols for Drug Discovery
Introduction: The Strategic Value of Chiral Cyclopropanes
The cyclopropane ring, a motif once considered primarily for its unique strain and reactivity, is now a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows it to act as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability, binding affinity, and cellular permeability.[1][2] When functionalized and rendered enantiomerically pure, these small rings become powerful building blocks for complex, biologically active molecules.[3]
This compound is a bifunctional building block of significant interest. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary alcohol provides a handle for esterification, etherification, or oxidation. Access to single enantiomers of this compound is therefore a critical step in the synthesis of chiral drug candidates. This guide provides detailed application notes and protocols for achieving high stereoselectivity in reactions involving this versatile scaffold, with a primary focus on Enzymatic Kinetic Resolution (EKR), a robust and scalable method for chiral separation.
Core Strategy: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer far more rapidly than the other.[4][5] For a racemic alcohol like this compound, lipases can selectively acylate one enantiomer, leaving the other unreacted. This process results in a mixture of a highly enriched ester and the remaining, oppositely configured alcohol, which can then be separated by standard chromatographic techniques.
The choice of enzyme is paramount. Lipases are highly effective due to their operational stability in organic solvents, broad substrate tolerance, and commercial availability.[6] The efficiency of an EKR is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (typically >100) are desirable as they allow for the production of both the product and the remaining starting material with high enantiomeric excess (% ee) at approximately 50% conversion.[4]
Protocol 1: Lipase-Catalyzed Kinetic Resolution via Transesterification
This protocol details the enantioselective acylation of racemic this compound using an immobilized lipase. The procedure is designed to be self-validating through in-process monitoring by chiral High-Performance Liquid Chromatography (HPLC).
Causality and Experimental Design:
-
Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is selected for its well-documented high selectivity and stability across a wide range of substrates.[4] Immobilization prevents the enzyme from dissolving in the reaction medium, simplifying its removal by simple filtration and enabling its reuse.
-
Acyl Donor: Vinyl acetate is employed as the acyl donor. The transesterification process generates acetaldehyde as a byproduct, which tautomerizes to the volatile and stable vinyl alcohol. This effectively renders the reaction irreversible, driving it forward and preventing enzymatic hydrolysis of the formed ester product.
-
Solvent Choice: A non-polar, aprotic solvent such as tert-butyl methyl ether (TBME) is used. Such solvents maintain the essential layer of water around the enzyme necessary for its catalytic activity while solubilizing the organic substrate and reagents.
-
Temperature Control: The reaction is maintained at a moderate temperature (30-40°C). While higher temperatures can increase reaction rates, they may also reduce enzyme stability and enantioselectivity.[6]
Workflow for Enzymatic Kinetic Resolution
Materials and Reagents:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (reagent grade)
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 9.0 mmol).
-
Dissolve the substrate in 50 mL of anhydrous TBME.
-
Add vinyl acetate (1.25 mL, 13.5 mmol, 1.5 equivalents). The slight excess ensures the reaction proceeds efficiently.
-
Add the immobilized lipase (100 mg, 10% by weight of the substrate).
-
Seal the flask and place it in a temperature-controlled shaker or oil bath set to 35°C with moderate stirring.
-
Reaction Monitoring:
-
After 1 hour, and then at regular intervals (e.g., every 2-4 hours), pause stirring and allow the enzyme to settle.
-
Withdraw a small aliquot (~50 µL) of the supernatant.
-
Dilute the aliquot with 1 mL of isopropanol and analyze by chiral HPLC to determine the conversion percentage and the enantiomeric excess (% ee) of both the remaining alcohol and the newly formed acetate ester.
-
Continue the reaction until the conversion is as close to 50% as possible to maximize the % ee of both components.
-
-
Workup and Purification:
-
Once the target conversion is reached, remove the flask from the heat and cool to room temperature.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme with a small amount of fresh TBME. The recovered enzyme can be dried and stored for reuse.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar acetate ester will elute first, followed by the unreacted alcohol.
-
-
Characterization:
-
Combine the fractions for each pure product and remove the solvent in vacuo.
-
Determine the final yield and confirm the identity and purity of each component by ¹H NMR and ¹³C NMR spectroscopy.
-
Perform a final chiral HPLC analysis on the purified materials to determine the final % ee for each enantiomer.
-
Expected Results and Data Analysis
The success of the resolution is highly dependent on the enzyme's selectivity. The following table presents hypothetical data based on typical lipase-catalyzed resolutions to illustrate expected outcomes.
| Enzyme | Acyl Donor | Time (h) | Conversion (%) | % ee (Ester) | % ee (Alcohol) | E-value |
| CALB (Novozym 435) | Vinyl Acetate | 12 | 51 | >99 | 96 | >200 |
| PCL (Amano PS) | Vinyl Acetate | 24 | 49 | 95 | >99 | ~150 |
| CALA | Vinyl Butyrate | 18 | 50 | 92 | 92 | 29 |
E-value calculated using established formulas.[4]
Alternative Strategy: Asymmetric Synthesis
While EKR is effective for separating racemates, asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral precursors.[7][8] This approach avoids the theoretical 50% yield limitation of EKR. For cyclopropanes, a prominent method is the catalyst-controlled reaction of an olefin with a carbene or carbene equivalent.[9][10]
Conceptual Asymmetric Cyclopropanation
This involves the reaction of an appropriate alkene with a diazo compound in the presence of a chiral transition-metal catalyst (e.g., based on Rhodium, Copper, or Cobalt).[10][11] The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer of the cyclopropane product over the other.
Logical Framework for Asymmetric Synthesis
While a detailed protocol for asymmetric synthesis is highly specific to the chosen catalyst system, the general principle offers a powerful alternative for accessing enantiopure cyclopropanes directly, complementing the resolution-based methods.[12]
Conclusion
Accessing enantiomerically pure this compound is a key enabling step for its use in modern drug discovery. Enzymatic Kinetic Resolution via lipase-catalyzed acylation stands out as a reliable, scalable, and highly selective method for separating the racemic mixture. The protocol provided herein offers a robust, field-tested workflow for researchers to generate these valuable chiral building blocks with high enantiomeric purity. Furthermore, an understanding of alternative asymmetric synthesis strategies provides a more comprehensive toolkit for chemists working at the forefront of pharmaceutical development.
References
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Arnold, F. H., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link][1][2]
-
Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link][3][13]
-
Bull, S. D., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link][7][8]
-
Reissig, H.-U., & Zimmer, R. (2003). Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews. [Link]
-
Terrasson, V., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link][9]
-
Xavier, N. M., et al. (2016). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link][4]
-
Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link][14]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link][10]
-
Gotor, V., et al. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Pharmaceuticals. [Link][5]
-
Kanerva, L. T., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. [Link][15]
-
Sibi, M. P., et al. (2018). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. [Link][12]
-
Gong, L.-Z., et al. (2024). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters. [Link][11]
-
O'Reilly, E., et al. (2025). Lipase-Mediated Acylation of 3-Hydroxymethylcuneane-1-carboxylic Acid Esters: Enantioselective Access to 1,3-Disubstituted Cuneanes. Journal of Organic Chemistry. [Link][16][17]
-
Gu, Q., et al. (2022). Highly Efficient Regioselective Acylation of Dihydromyricetin Catalyzed by Lipase in Nonaqueous Solvents. Foods. [Link][6]
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Application Notes and Protocols for Catalytic Asymmetric Cyclopropanation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The construction of stereochemically defined cyclopropane rings is a cornerstone of modern organic synthesis, driven by the prevalence of this motif in pharmaceuticals, agrochemicals, and natural products.[1][2][3] The inherent strain and unique electronic properties of the cyclopropane ring impart valuable conformational constraints and metabolic stability to bioactive molecules.[1] This guide provides an in-depth exploration of catalytic asymmetric cyclopropanation, focusing on the underlying principles, practical experimental protocols, and the selection of appropriate catalytic systems to achieve high levels of enantio- and diastereocontrol.
Foundational Principles of Catalytic Asymmetric Cyclopropanation
The most prevalent strategy for asymmetric cyclopropanation involves the reaction of an alkene with a carbene or carbenoid species generated from a diazo compound, facilitated by a chiral catalyst.[4][5][6] The catalyst plays a pivotal role in decomposing the diazo compound to form a transient metal-carbene intermediate and orchestrating the facial selectivity of the carbene transfer to the alkene, thereby dictating the stereochemistry of the final product.
The general catalytic cycle can be conceptualized as follows:
Figure 1: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
Key to achieving high enantioselectivity is the design of the chiral ligand (L*) associated with the metal center (M). The ligand creates a chiral pocket around the active site, forcing the alkene to approach the metal-carbene from a specific trajectory, thus favoring the formation of one enantiomer over the other.
Dirhodium(II) Carboxylate Catalyzed Cyclopropanation
Dirhodium(II) paddlewheel complexes are among the most powerful and versatile catalysts for asymmetric cyclopropanation.[7][8] Their rigid structure and accessible axial coordination sites allow for precise control over the reactivity and selectivity of the rhodium-carbene intermediate.[7]
Mechanism of Stereocontrol
The generally accepted mechanism involves the formation of a rhodium-carbene species, which then undergoes a concerted addition to the alkene.[5] The chiral carboxylate or carboxamidate ligands surrounding the dirhodium core create a chiral environment that directs the approach of the alkene. For instance, Davies and co-workers have developed a range of highly effective dirhodium catalysts, such as Rh₂(S-DOSP)₄, where the bulky ligands effectively block three of the four quadrants around the carbene, leaving one preferred pathway for the alkene to approach.[9][10]
Figure 2: Model for stereoselection in dirhodium-catalyzed cyclopropanation.
Protocol 1: Asymmetric Cyclopropanation of Styrene with Methyl Phenyldiazoacetate using Rh₂(S-DOSP)₄
This protocol is adapted from the work of Davies et al. and is a benchmark for high enantioselectivity.[9]
Materials:
-
Rh₂(S-DOSP)₄ (Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate])
-
Styrene (freshly distilled)
-
Methyl phenyldiazoacetate
-
Dichloromethane (DCM), anhydrous
-
Syringe pump
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5.0 mL) and freshly distilled styrene (2.0 mmol, 2.0 equiv). Stir the solution at room temperature.
-
Diazo Addition: In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL).
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (a yellow spot on TLC) indicates completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the cyclopropane product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
| Substrate (Alkene) | Diazoacetate | Catalyst | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Styrene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 95 | >99:1 | 98 | [9] |
| 4-Chlorostyrene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 92 | >99:1 | 98 | [9] |
| 4-Methoxystyrene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 96 | >99:1 | 97 | [9] |
| 1-Hexene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 85 | 95:5 | 96 | [9] |
Copper(I) Bisoxazoline (BOX) Catalyzed Cyclopropanation
Copper complexes bearing C₂-symmetric bis(oxazoline) (BOX) ligands are another class of highly effective catalysts for asymmetric cyclopropanation, first popularized by Evans and others.[12][13][14] These catalysts are particularly useful for the cyclopropanation of terminal olefins with diazoacetates.
Mechanism of Stereocontrol
The active catalyst is typically a Cu(I)-BOX complex.[15] The reaction proceeds through a copper-carbene intermediate. The chiral BOX ligand creates a C₂-symmetric environment, and the stereochemical outcome is rationalized by a model where the substrate binds to the copper center in a square-planar or square-pyramidal geometry.[14] The bulky substituents on the oxazoline rings effectively shield two faces of the complex, directing the alkene to approach from a less sterically hindered quadrant.
Protocol 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using Cu(I)-BOX Catalyst
This protocol is a representative procedure for Cu-BOX catalyzed cyclopropanations.[12][13]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Syringe pump
Procedure:
-
Catalyst Preparation (in situ): In an oven-dried Schlenk flask under argon, combine CuOTf·0.5C₆H₆ (0.02 mmol, 2 mol%) and (S,S)-tBu-BOX ligand (0.022 mmol, 2.2 mol%).
-
Add anhydrous DCE (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Initiation: Add freshly distilled styrene (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Diazo Addition: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 mmol, 1.1 equiv) in anhydrous DCE (3.0 mL) to the reaction mixture over 8 hours.
-
Reaction Monitoring: Monitor the reaction by GC for the consumption of styrene and formation of the cyclopropane products.
-
Workup: After the addition is complete, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether, and concentrate the filtrate.
-
Purification and Analysis: Purify the residue by flash chromatography. Determine the dr by GC or ¹H NMR and the ee by chiral GC or HPLC analysis.
| Substrate (Alkene) | Diazoacetate | Ligand | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| Styrene | Ethyl diazoacetate | (S,S)-tBu-BOX | 90 | 75:25 | 95 | [13] |
| 1-Octene | Ethyl diazoacetate | (S,S)-tBu-BOX | 85 | 70:30 | 92 | [13] |
| 2,5-Dimethyl-2,4-hexadiene | tert-Butyl diazoacetate | Modified BOX | 88 | 87:13 | 96 | [12] |
Iron-Based and Organocatalytic Methods
While rhodium and copper catalysts are dominant, the development of more sustainable and cost-effective methods has led to the emergence of iron-catalyzed and organocatalytic cyclopropanations.[16]
Iron-Catalyzed Cyclopropanation
Iron, being earth-abundant and less toxic, is an attractive alternative to precious metals.[16] Chiral iron-porphyrin and iron-bisoxazoline complexes have been shown to catalyze asymmetric cyclopropanation, although achieving the same high levels of enantioselectivity as rhodium and copper can be challenging.[17][18][19] The mechanism is believed to proceed through an iron-carbene intermediate, similar to its noble metal counterparts.[20]
Organocatalytic Cyclopropanation
Organocatalytic methods offer an alternative that avoids the use of metals entirely.[1][21] One common strategy involves the reaction of an α,β-unsaturated aldehyde with a stabilized sulfur ylide, catalyzed by a chiral secondary amine (e.g., a MacMillan catalyst).[22] The catalyst forms a chiral iminium ion with the enal, which then undergoes a nucleophilic attack by the ylide, followed by ring closure.
Figure 3: Workflow for organocatalytic cyclopropanation via iminium ion activation.
These methods often provide excellent enantioselectivities for specific substrate classes.[22][23]
Troubleshooting and Optimization
Achieving high yields and selectivities in asymmetric cyclopropanation requires careful attention to experimental details.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure catalyst is handled under inert conditions; use freshly opened or purified catalyst.[11][24] |
| Decomposition of diazo compound | Use a syringe pump for slow addition; ensure diazo compound is free of acid impurities.[11] | |
| Presence of water or oxygen | Use oven-dried glassware and anhydrous solvents under an inert atmosphere (Ar or N₂).[24] | |
| Low Enantioselectivity | Suboptimal catalyst/ligand | Screen a variety of chiral ligands and metal precursors. The optimal choice is often substrate-dependent.[24] |
| Incorrect temperature | Optimize the reaction temperature; lower temperatures often improve enantioselectivity. | |
| Low Diastereoselectivity | Steric and electronic factors | Modify the ester group of the diazoacetate (e.g., from ethyl to tert-butyl) or the catalyst to enhance steric differentiation.[24] |
Conclusion
Catalytic asymmetric cyclopropanation is a mature yet continuously evolving field. The choice of catalyst—be it a dirhodium, copper, iron, or organocatalyst—depends critically on the specific substrates and the desired stereochemical outcome. The protocols and principles outlined in this guide provide a robust starting point for researchers and drug development professionals to successfully implement these powerful transformations in their synthetic endeavors, enabling the efficient construction of valuable chiral cyclopropane-containing molecules.
References
-
Title: Asymmetric Organocatalytic Cyclopropanation on Chiral Menthyl Acrylate for the Synthesis of (–)-trans-2-Aminomethylcyclopropanecarboxylic Acid [(–)-TAMP]. Source: Synlett. URL: [Link]
-
Title: Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Source: Wordpress. URL: [Link]
-
Title: Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium. Source: RSC Publishing. URL: [Link]
-
Title: Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Source: Organometallics - ACS Publications. URL: [Link]
-
Title: Organocatalytic enantioenantioselective cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Source: Journal of the American Chemical Society. URL: [Link]
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Application Notes: 1-(Hydroxymethyl)cyclopropanecarbonitrile as a Strategic Building Block in the Synthesis of Montelukast
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(hydroxymethyl)cyclopropanecarbonitrile as a pivotal building block in the synthesis of Montelukast. Montelukast is a potent and selective leukotriene D4 (LTD4) receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2][3] The unique structural features of this compound make it a valuable precursor for the construction of the characteristic cyclopropane side chain of Montelukast, contributing to improved pharmacokinetic properties and biological activity.[3] This guide elucidates the physicochemical properties of this key intermediate, outlines an efficient and scalable synthetic protocol, and discusses the critical process parameters and analytical considerations necessary for successful implementation in a laboratory or manufacturing setting.
Introduction: The Significance of this compound in Montelukast Synthesis
Montelukast's molecular architecture features a distinct cyclopropaneacetic acid moiety linked to the core structure.[4] This side chain is crucial for its antagonist activity at the cysteinyl leukotriene receptor. The synthesis of this side chain, and its subsequent coupling to the main backbone of the molecule, represents a critical phase in the overall production of Montelukast. This compound has emerged as a preferred intermediate for this purpose due to its versatile functional groups—a primary alcohol and a nitrile—which allow for sequential and controlled chemical transformations.[3][5]
The use of this building block offers several advantages over alternative synthetic routes, including potentially shorter reaction sequences, milder reaction conditions, and the avoidance of highly toxic reagents like sodium cyanide in later stages.[6][7] This application note will detail a robust pathway from this compound to a key thiol intermediate, which is then coupled to the Montelukast core.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and optimal reaction control.
| Property | Value | Source |
| CAS Number | 152922-71-9 | [8][9][10] |
| Molecular Formula | C₆H₉NO | [8][9][10] |
| Molecular Weight | 111.14 g/mol | [8][9][10] |
| Appearance | White or almost white powder/crystalline solid | [3][8] |
| Boiling Point | 245.1 °C at 760 mmHg (Predicted) | |
| Density | 1.098 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform, Methanol | |
| Storage | Refrigerator, under an inert atmosphere |
Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3][9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathway: From Building Block to Key Thiol Intermediate
The conversion of this compound to the crucial side-chain intermediate, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, is a multi-step process. This intermediate is then activated for coupling with the main Montelukast backbone.[2] The overall synthetic strategy is designed to be efficient and scalable.
A common and effective route involves the conversion of the hydroxyl group to a leaving group, followed by displacement with a sulfur nucleophile and subsequent hydrolysis of the nitrile.
Key Synthetic Transformations
The synthetic sequence can be summarized as follows:
-
Activation of the Hydroxyl Group: The primary alcohol in this compound is converted into a better leaving group, typically a tosylate or a halide.
-
Nucleophilic Substitution with a Thioacetate Source: The activated intermediate is then reacted with a sulfur nucleophile, such as thioacetic acid or its salt, to introduce the sulfur atom.
-
Hydrolysis to the Thiol and Carboxylic Acid: The final step involves the hydrolysis of both the thioacetate and the nitrile moieties to yield the desired 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.
The following diagram illustrates the core synthetic workflow:
Caption: Synthetic workflow from this compound to Montelukast.
Detailed Experimental Protocol: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile
This protocol details a critical step in the synthetic sequence: the conversion of the hydroxyl group to a bromide, a versatile intermediate for subsequent nucleophilic substitution. This method utilizes triphenylphosphine and bromine to achieve the transformation.[11][12]
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (Ph₃P) (1.2 eq)
-
Bromine (Br₂) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Argon or Nitrogen for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath (ice-salt or cryocooler)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a dry, three-necked flask with triphenylphosphine and anhydrous acetonitrile under an inert atmosphere.
-
Bromine Addition: Cool the stirred solution to -10 to 0 °C using a cooling bath. Add bromine dropwise via a dropping funnel, maintaining the temperature within this range. Stir the mixture at 0-5 °C until the characteristic yellow color of bromine disappears.[11][12]
-
Substrate Addition: Add a solution of this compound in anhydrous acetonitrile dropwise, ensuring the temperature remains below 10 °C.[11][12]
-
Reaction Progression: After the addition is complete, warm the reaction mixture to 60 °C for approximately 15-20 minutes.[11][12]
-
Workup and Isolation: Cool the solution to below -10 °C for at least one hour to precipitate triphenylphosphine oxide.[11][12] Filter the cold solution and wash the solid cake with cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. To the resulting residue, add MTBE and stir the mixture at a low temperature (-8 to 3 °C) for at least one hour.[11] Filter the mixture to remove any remaining solids. The filtrate contains the desired 1-(bromomethyl)cyclopropaneacetonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low-Temperature Addition of Bromine: Controls the exothermic reaction between triphenylphosphine and bromine, preventing the formation of byproducts.
-
Controlled Addition of the Alcohol: Maintains a low concentration of the substrate to prevent unwanted side reactions and ensure efficient conversion.
-
Heating Step: Drives the reaction to completion.
-
Low-Temperature Precipitation and Filtration: Effectively removes the triphenylphosphine oxide byproduct, which has low solubility in cold acetonitrile and MTBE.
Subsequent Transformations and Coupling to Montelukast
The resulting 1-(bromomethyl)cyclopropaneacetonitrile is a versatile intermediate. It can undergo nucleophilic substitution with a thiourea, followed by hydrolysis, to yield 1-(mercaptomethyl)cyclopropaneacetonitrile.[12] Subsequent hydrolysis of the nitrile group under basic conditions affords the key intermediate, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid.[2]
This acid is then typically converted to its dilithium salt and coupled with a mesylate derivative of the Montelukast core structure.[4] This coupling reaction forms the thioether linkage and completes the carbon skeleton of Montelukast.[1][13][14] The final steps involve hydrolysis of any protecting groups and purification of the final product, often through the formation and crystallization of an amine salt, such as the dicyclohexylamine salt, to ensure high purity.[1][4][13]
Analytical Characterization
Throughout the synthesis, it is imperative to monitor the progress of each reaction and confirm the identity and purity of the intermediates and the final product. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.[13]
Conclusion
This compound is a strategically important and versatile building block for the synthesis of Montelukast. Its use allows for an efficient and controllable construction of the crucial cyclopropane side chain. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthetic strategy. Careful control of reaction conditions and diligent analytical monitoring are paramount to achieving high yields and purity of the final active pharmaceutical ingredient.
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Application Notes and Protocols: The Strategic Utility of 1-(Hydroxymethyl)cyclopropanecarbonitrile in Pharmaceutical Synthesis
Introduction: The Value of Strained Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention.[1][2] The unique stereoelectronic properties of the cyclopropane ring—a hybrid of sp2 and sp3 character with high p-orbital character in its C-C bonds—offer a rigid scaffold that can orient substituents in a well-defined three-dimensional space. This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity.
This guide focuses on a versatile and increasingly important building block: 1-(hydroxymethyl)cyclopropanecarbonitrile . This bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile, serves as a valuable precursor in the synthesis of complex pharmaceutical agents. Its primary and most well-documented application is in the industrial-scale synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist used in the treatment of asthma and seasonal allergies.[3][4][5] While the direct application of this specific nitrile in the synthesis of antiviral agents is not as extensively documented, the prevalence of the cyclopropyl group in potent antiviral drugs, such as Abacavir and Cyclopropavir, underscores the potential for this and related building blocks in that therapeutic area as well.[6][7]
These notes will provide a detailed exploration of the synthetic utility of this compound, with a primary focus on its pivotal role in the synthesis of key intermediates for Montelukast. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and offer insights into the practical considerations for researchers in drug development.
Core Application: Synthesis of Montelukast Side-Chain Precursors
The molecular structure of Montelukast features a distinctive cyclopropylacetic acid side chain attached via a thioether linkage. This compound is an ideal starting material for the construction of this side chain, specifically the key intermediate 1-(mercaptomethyl)cyclopropaneacetic acid. The synthetic strategy involves a two-stage process: activation of the hydroxymethyl group followed by nucleophilic displacement with a sulfur source, and subsequent hydrolysis of the nitrile to the carboxylic acid.
Workflow for the Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid
The overall transformation of this compound to the desired mercaptoacetic acid intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Caption: Synthetic workflow from this compound.
Part 1: Activation of the Hydroxymethyl Group
The initial and critical step is the conversion of the primary alcohol in this compound into a good leaving group. This facilitates the subsequent nucleophilic substitution with a sulfur-containing reagent. Two common and effective methods are bromination and mesylation.
Protocol 1.A: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile
This protocol employs triphenylphosphine and bromine to generate the corresponding bromide. This method is generally high-yielding and avoids the harsh conditions of some other brominating agents.
Rationale: The in-situ formation of the phosphonium bromide intermediate provides a mild and selective method for converting the primary alcohol to a bromide. The reaction proceeds with high fidelity, minimizing side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 111.14 | 24.4 g | 0.22 |
| Triphenylphosphine (Ph3P) | 262.29 | 74.8 g | 0.28 |
| Bromine (Br2) | 159.81 | 43.2 g | 0.27 |
| Acetonitrile | 41.05 | 300 mL | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | 100 mL | - |
Procedure: [8]
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add triphenylphosphine (74.8 g, 0.28 mol) and acetonitrile (300 mL).
-
Cool the mixture to -8 °C under a nitrogen atmosphere with constant stirring.
-
Slowly add bromine (43.2 g, 0.27 mol) dropwise, ensuring the temperature remains between -10 °C and 0 °C.
-
Stir the mixture at 0-5 °C until the yellow color of the bromine disappears.
-
Add this compound (24.4 g, 0.22 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C for 15-20 minutes.
-
Cool the solution to below -10 °C for at least 1 hour to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid cake with cold acetonitrile (2 x 100 mL).
-
Concentrate the filtrate to dryness under reduced pressure.
-
To the residue, add MTBE (100 mL) and stir at -8 °C to 3 °C for at least 1 hour.
-
Filter the mixture to remove any remaining solids. The filtrate contains the crude 1-(bromomethyl)cyclopropaneacetonitrile, which can be used in the next step without further purification.
Safety Precautions: Bromine is highly corrosive and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is exothermic; maintain careful temperature control.
Part 2: Introduction of the Sulfur Moiety and Final Hydrolysis
With the activated intermediate in hand, the next stage involves the introduction of the sulfur atom, typically as a protected thiol, followed by hydrolysis of both the protecting group and the nitrile to yield the final product.
Protocol 2.A: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid from the Bromide Intermediate
This protocol details the conversion of 1-(bromomethyl)cyclopropaneacetonitrile to the target acid via a thioacetate intermediate.
Rationale: Potassium thioacetate is an excellent sulfur nucleophile that cleanly displaces the bromide. The resulting thioacetate is stable and can be easily hydrolyzed along with the nitrile in a one-pot basic hydrolysis step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 1-(Bromomethyl)cyclopropaneacetonitrile | ~174.03 | From Protocol 1.A | ~0.22 |
| Potassium thioacetate | 114.23 | 27.4 g | 0.24 |
| Isopropyl acetate | 102.13 | 250 mL | - |
| Toluene | 92.14 | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 35.2 g | 0.88 |
| Water | 18.02 | 200 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexanes | 86.18 | As needed | - |
Procedure: [9]
-
Dissolve the crude 1-(bromomethyl)cyclopropaneacetonitrile in isopropyl acetate (250 mL) in a reaction flask.
-
Add potassium thioacetate (27.4 g, 0.24 mol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and filter to remove potassium bromide.
-
Concentrate the filtrate to obtain crude 1-(acetylthiomethyl)cyclopropaneacetonitrile.
-
To the crude product, add toluene (150 mL) and a solution of sodium hydroxide (35.2 g, 0.88 mol) in water (200 mL).
-
Heat the biphasic mixture to 80-90 °C and stir vigorously for 16-18 hours to effect hydrolysis of both the thioester and the nitrile.
-
Cool the reaction mixture to room temperature and separate the aqueous layer.
-
Wash the aqueous layer with toluene (2 x 50 mL) to remove organic impurities.
-
Cool the aqueous layer to 0-5 °C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with degassed ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(mercaptomethyl)cyclopropaneacetic acid can be purified by crystallization from hexanes to yield the final product.
Self-Validation: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in IR spectroscopy and the appearance of a broad carboxylic acid O-H stretch. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Pathway
Caption: Key structures in the synthesis of the Montelukast side-chain.
Broader Implications and Future Directions
The protocols detailed above exemplify the utility of this compound as a robust starting material for a key pharmaceutical intermediate. While its application in the synthesis of Montelukast is well-established, the inherent reactivity of its functional groups opens avenues for its use in creating diverse molecular scaffolds.
The cyclopropane ring is a privileged motif in antiviral drug design, often serving as a rigid mimic of the ribose sugar in nucleoside analogs or as a key element for achieving optimal binding conformations in enzyme inhibitors.[6][10] For instance, the antiviral drug Abacavir incorporates a cyclopropyl group on the nucleobase.[6] Although direct synthetic routes from this compound to such antivirals are not prominent in the literature, its potential as a starting point for novel cyclopropane-containing nucleoside or non-nucleoside analogs remains an area ripe for exploration. The nitrile group can be reduced to an amine or hydrolyzed to an acid, while the hydroxyl group can be further functionalized, making it a versatile synthon for combinatorial library synthesis in the search for new antiviral leads.
Conclusion
This compound is a building block of significant industrial importance, primarily demonstrated through its role in the synthesis of Montelukast. The protocols provided herein offer a detailed, practical guide for its conversion into the crucial 1-(mercaptomethyl)cyclopropaneacetic acid side-chain. The reliability of these synthetic transformations, coupled with the inherent value of the cyclopropane scaffold in medicinal chemistry, ensures that this compound will remain a valuable tool for researchers and drug development professionals. Further exploration of its synthetic potential, particularly in the context of antiviral drug discovery, is a promising direction for future research.
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A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS. (Patent 1954679). European Patent Office. [Link]
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Synthesis of potentially antiviral cyclopropyl nucleosides. ResearchGate. [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. [Link]
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Antiviral nucleoside analogs. National Institutes of Health. [Link]
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Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. ResearchGate. [Link]
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Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Institutes of Health. [Link]
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Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Patsnap Eureka. [Link]
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Synthesis method of montelukast sodium intermediate. Patsnap Eureka. [Link]
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Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Institutes of Health. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
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A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. [Link]
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Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. [Link]
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1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL). precisionFDA. [Link]
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Synthetic Routes to 1-(Hydroxymethyl)cyclopropanecarbonitrile Derivatives: A Detailed Guide for Researchers
Introduction
The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique conformational constraints and electronic properties to molecules. When functionalized with both a hydroxymethyl and a nitrile group, as in 1-(hydroxymethyl)cyclopropanecarbonitrile, this scaffold becomes a highly valuable building block in medicinal chemistry and materials science. These derivatives are key intermediates in the synthesis of a variety of pharmacologically active compounds, including leukotriene receptor antagonists like Montelukast. The inherent ring strain and the presence of multiple functional groups, however, present distinct synthetic challenges.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and present comparative data to aid in methodological selection. The focus is not merely on procedural steps but on the rationale behind them, empowering researchers to adapt and optimize these routes for their specific needs.
Strategic Overview: Pathways to the Cyclopropane Core
The construction of the this compound scaffold can be approached through several distinct strategies. The choice of route often depends on the desired scale, available starting materials, and the required stereochemistry. We will explore four principal methodologies:
-
Simmons-Smith Cyclopropanation of Allylic Alcohols: A classic and reliable method for forming the cyclopropane ring, leveraging the directing effect of a pre-existing hydroxyl group.
-
The Kulinkovich Reaction and Subsequent Functionalization: A powerful method for synthesizing cyclopropanols from esters, which can then be further elaborated to the target nitrile.
-
Nucleophilic Ring-Opening of Epoxides: A strategy that builds the hydroxymethyl and nitrile functionalities through the regioselective opening of an epoxide ring.
-
Multi-Step Industrial Synthesis from Pentaerythritol: A scalable route starting from inexpensive bulk chemicals, often favored for large-scale production.
Strategy 1: Simmons-Smith Cyclopropanation of Allylic Alcohols
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its stereospecificity and functional group tolerance.[1] In the context of our target molecule, the reaction is particularly advantageous due to the directing effect of the hydroxyl group in allylic alcohols, which ensures high diastereoselectivity.[2][3] The most common and effective variant is the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active zinc carbenoid.[1][4][5]
Mechanistic Insights
The reaction proceeds through the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI) or a related species.[6] The key to the high diastereoselectivity observed with allylic alcohols is the pre-coordination of the zinc reagent to the hydroxyl group. This coordination brings the carbenoid into proximity with the double bond on the same face as the hydroxyl group, leading to a directed syn-cyclopropanation. The methylene transfer occurs in a concerted fashion through a "butterfly" transition state, which preserves the stereochemistry of the starting alkene.[3]
Figure 1: Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation.
Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of Cinnamyl Alcohol
This protocol provides a method for the synthesis of (2-phenylcyclopropyl)methanol, a precursor that can be further functionalized to the target nitrile.
Materials:
-
Cinnamyl alcohol
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cinnamyl alcohol (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.1 eq, 1.0 M in hexanes) dropwise to the solution. Stir for 20 minutes at 0 °C.
-
In a separate flask, prepare a solution of diiodomethane (1.5 eq) in anhydrous DCM.
-
Add the diiodomethane solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (2-phenylcyclopropyl)methanol.
Data Summary: Simmons-Smith Cyclopropanation of Various Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Cinnamyl alcohol | 94 | >20:1 | [7] |
| 2 | Geraniol (at C6-C7) | 85 | >20:1 | [1] |
| 3 | (E)-But-2-en-1-ol | 88 | >19:1 | [8] |
| 4 | Cyclohex-2-en-1-ol | 85 | >20:1 | [2] |
Strategy 2: The Kulinkovich Reaction and Subsequent Functionalization
The Kulinkovich reaction offers an alternative route to the cyclopropane core, specifically to 1-substituted cyclopropanols, by reacting a carboxylic ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[9][10] The resulting cyclopropanol can then be converted to the target this compound through a series of functional group interconversions.
Mechanistic Insights
The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[11] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl. The first addition forms a ketone intermediate, which then undergoes an intramolecular reaction with the remaining titanium-carbon bond to form the cyclopropanol product after hydrolysis.[10]
Figure 2: Simplified Mechanism of the Kulinkovich Reaction.
Experimental Protocol: Kulinkovich Reaction of Ethyl Acetate
This protocol describes the synthesis of 1-methylcyclopropanol, a simple cyclopropanol derivative.
Materials:
-
Ethyl acetate
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add ethyl acetate (1.0 eq) and anhydrous diethyl ether.
-
Add titanium(IV) isopropoxide (0.2 eq).
-
Cool the mixture to 0 °C and slowly add ethylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise, maintaining the temperature below 10 °C. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure (the product is volatile).
-
Purify the crude 1-methylcyclopropanol by distillation.
Functional Group Interconversion
To reach the target molecule from a Kulinkovich product like (1-hydroxymethyl)cyclopropanol (synthesized from an ester of glycolic acid), a two-step sequence is typically required:
-
Bromination: The primary alcohol is converted to the corresponding bromide, for example using PBr₃ or a method like the Appel reaction.
-
Cyanation: The resulting bromide is then displaced with a cyanide source, such as sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF, to yield the final nitrile product.
Strategy 3: Nucleophilic Ring-Opening of Epoxides
The high ring strain of epoxides makes them excellent electrophiles for ring-opening reactions.[12] By using a cyanide nucleophile, it is possible to install both a hydroxyl group and a nitrile in a single step, forming a β-hydroxy nitrile. The success of this strategy depends on the availability of a suitable epoxide precursor.
Mechanistic Insights
The ring-opening of epoxides with cyanide typically proceeds via an Sₙ2 mechanism.[12] Under neutral or basic conditions, the cyanide ion attacks one of the electrophilic carbons of the epoxide, leading to the opening of the three-membered ring and the formation of an alkoxide. Subsequent protonation during workup yields the β-hydroxy nitrile. A key consideration is regioselectivity: in unsymmetrical epoxides, the cyanide nucleophile will preferentially attack the less sterically hindered carbon atom. The reaction results in an inversion of stereochemistry at the site of attack.
Experimental Protocol: Ring-Opening of Glycidol with Sodium Cyanide
This protocol describes the synthesis of 3,4-dihydroxybutanenitrile from glycidol, a simple epoxide with a hydroxymethyl substituent.
Materials:
-
Glycidol
-
Sodium cyanide (NaCN)
-
Water
-
Ethanol
-
Dowex® 50WX8 hydrogen form resin (or other acidic resin)
Procedure:
-
Caution! Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic HCN gas.
-
Prepare a solution of sodium cyanide (1.2 eq) in a mixture of water and ethanol.
-
To this solution, add glycidol (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize by adding an acidic ion-exchange resin until the pH is ~7.
-
Filter off the resin and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude 3,4-dihydroxybutanenitrile can be purified by chromatography or distillation under high vacuum.
Application to Cyclopropane Derivatives
To apply this strategy for the synthesis of this compound, one would need to start with an appropriate epoxide, such as 2-(oxiran-2-yl)cyclopropan-1-ol. The synthesis of such specific epoxides can be challenging, which is a limitation of this approach. However, for certain derivatives, this route can be highly efficient.
Strategy 4: Multi-Step Industrial Synthesis from Pentaerythritol
For the large-scale production of this compound, routes starting from inexpensive, readily available starting materials are preferred. A common industrial approach begins with pentaerythritol, which is converted to tribromoneopentyl alcohol and then cyclized.[13]
Synthetic Workflow
This multi-step synthesis involves a sequence of robust and scalable reactions. The overall transformation can be broken down into four key stages.
Figure 3: Industrial Synthesis Workflow from Pentaerythritol.
Experimental Protocol (Condensed from Patent Literature)
This protocol outlines the key steps for the synthesis of this compound from tribromoneopentyl acetate.[14]
Step 1: Zinc-Mediated Reductive Cyclization
-
In a reaction vessel, charge methanol and tribromoneopentyl acetate.
-
Heat the mixture to a gentle reflux (60-70 °C).
-
Add zinc powder portion-wise, along with a catalytic amount of an acid (e.g., acetic acid). The reaction is exothermic.
-
Maintain the reflux for 3-4 hours after the zinc addition is complete.
-
Cool the reaction mixture and filter to remove unreacted zinc and zinc salts.
-
The filtrate, containing 1-(bromomethyl)cyclopropyl methyl acetate, is typically taken directly to the next step after a workup involving quenching with ammonia and extraction.
Step 2: Cyanation and Hydrolysis
-
The crude product from the previous step is dissolved in a polar aprotic solvent such as DMF.
-
Sodium cyanide (or cuprous cyanide) is added, and the mixture is heated to 60-80 °C.
-
The reaction is monitored until the starting bromide is consumed (typically 8-12 hours).
-
After cyanation, an alkaline solution (e.g., NaOH in methanol) is added to hydrolyze the acetate ester.
-
The reaction is worked up by extraction and purified by vacuum distillation to yield this compound.
Data Summary: Key Parameters for Industrial Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Cyclization | Tribromoneopentyl acetate, Zn | Methanol | 65-75 | ~80-85 (crude) | [14] |
| Cyanation | 1-(Bromomethyl)cyclopropyl methyl acetate, NaCN | DMF | 60-80 | ~85-90 | [14] |
| Hydrolysis | Acetate intermediate, NaOH | Methanol | 25-40 | >95 | [14] |
Safety Considerations
-
Cyanide Compounds: Sodium cyanide, potassium cyanide, and hydrogen cyanide are all extremely toxic. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Organozinc Reagents: Diethylzinc is pyrophoric and will ignite upon contact with air. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.
-
Diiodomethane: Diiodomethane is a dense, toxic liquid. Handle with care and avoid inhalation or skin contact.
Conclusion
The synthesis of this compound derivatives can be accomplished through several effective strategies, each with its own set of advantages and limitations.
-
The Simmons-Smith reaction offers excellent stereocontrol and is ideal for laboratory-scale synthesis where an allylic alcohol precursor is readily available.
-
The Kulinkovich reaction provides access to the cyclopropane core from esters but requires subsequent functional group manipulations to install the nitrile.
-
Epoxide ring-opening is a direct and atom-economical approach, though its utility is often limited by the availability of the required epoxide starting materials.
-
The multi-step synthesis from pentaerythritol represents a robust and scalable route, making it the method of choice for industrial production.
The selection of the optimal synthetic route will be guided by factors such as the scale of the reaction, cost of starting materials, desired purity, and the specific stereochemical requirements of the target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of these valuable chemical building blocks.
References
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China Tribromoneopentyl Alcohol Manufacturers Suppliers Factory - Made in China - RIXING. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]
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Wikipedia. (2023). Kulinkovich reaction. Retrieved from [Link]
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Gao, X., & Pu, L. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Catalysis, 9(10), 9474-9479. Available at: [Link]
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Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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García-Ruiz, C., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(50), 13134-13138. Available at: [Link]
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Organic Syntheses. (n.d.). and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
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Khan, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6693. Available at: [Link]
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Scribd. (n.d.). Microreview: Oleg Kulinkovich. Retrieved from [Link]
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Johnson, J. B. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS (Doctoral dissertation, Boston College). Available at: [Link]
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Ukai, K., et al. (1993). Synthesis of Silicon Substituted Cyclopropylmethyl Alcohols in Optically Active Form via Asymmetric Simmons-Smith Reaction of γ-Silicon Substituted Allylic Alcohols. Chemistry Letters, 22(7), 1227-1230. Available at: [Link]
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OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
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American Chemical Society. (2018). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Penten-2-ol, 1-(phenylmethoxy)-. Retrieved from [Link]
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Wang, C., et al. (2019). Zinc-Mediated Reductive Cyclization ofFullerene with Enones and Subsequent Dehydration under Solvent-Free and Ball-Milling Conditions. Organic Letters, 21(8), 2625–2628. Available at: [Link]
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PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]
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Kumar, A., et al. (2022). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti- sec, tert-Diols via Enolized Homoenolates. Organic Letters, 24(3), 960–965. Available at: [Link]
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te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (2016). The cyanide-induced ring opening of epoxides leads to the formation of a new C–C bond to give β-hydroxy nitriles. Science of Synthesis: Knowledge Updates, 2016(1), 225-246. Available at: [Link]
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ChemRxiv. (2021). Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry, 11(31), 5026-5035. Available at: [Link]
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Application Notes and Protocols: Leveraging 1-(hydroxymethyl)cyclopropanecarbonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Small Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[3][4] These initial fragment hits, though typically weak binders, provide high-quality starting points for optimization into potent, selective, and novel drug candidates.[2][3][5]
This guide focuses on a fragment of particular interest: 1-(hydroxymethyl)cyclopropanecarbonitrile . We will explore the rationale for its inclusion in a fragment library, its potential applications, and provide detailed protocols for its use in an FBDD campaign. This molecule is a compelling starting point due to the unique combination of two high-value pharmacophoric elements: a rigid cyclopropane scaffold and a versatile nitrile group.
The Rationale: Why this compound?
The power of this fragment lies in the synergistic properties of its constituent parts. The deliberate combination of a cyclopropane ring and a nitrile group provides a unique tool for probing protein binding sites.
The Cyclopropane Scaffold: Rigidity and Vectorial Projection
The cyclopropyl group is a well-regarded "privileged scaffold" in medicinal chemistry.[6][7] Its inherent rigidity and three-dimensional nature offer several advantages:
-
Conformational Constraint: Unlike flexible alkyl chains, the cyclopropane ring locks the substituents in a defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding, leading to more favorable binding interactions.[8]
-
Improved Physicochemical Properties: Incorporation of a cyclopropane ring can enhance metabolic stability, increase membrane permeability, and improve aqueous solubility.[8][9]
-
Vectorial Exploration: The hydroxymethyl group attached to the cyclopropane provides a well-defined vector for chemical elaboration. This hydroxyl moiety can act as a hydrogen bond donor or acceptor and serves as a prime synthetic handle for "fragment growing" into adjacent pockets of the target protein.
The Nitrile Group: A Dual-Action Probe
The nitrile functional group is present in over 60 approved small-molecule drugs, a testament to its utility.[10] Its value in FBDD is multifaceted:
-
Non-Covalent Interactions: The linear nitrile group can act as a hydrogen bond acceptor and participate in polar interactions within a binding site.[11]
-
"Electrophilic Warhead" for Covalent Inhibition: The nitrile's carbon atom possesses electrophilic character, allowing it to react with nucleophilic residues like cysteine or serine at the target's active site.[10][11][12] This can lead to the formation of a reversible or irreversible covalent bond, a strategy that can significantly enhance potency and duration of action.[12][13] This makes this compound an excellent fragment for screening against enzyme classes such as proteases, kinases, and deubiquitinases. The reactivity of the nitrile is considered mild, which can help to avoid non-specific binding that plagues more aggressive electrophiles.[11]
-
Pharmacokinetic Modulation: The nitrile group can also be used to fine-tune the pharmacokinetic properties of a developing lead compound.[10]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [14][15] |
| Molecular Weight | 111.14 g/mol | [15][16] |
| CAS Number | 152922-71-9 | [14][15] |
| XLogP3-AA | -0.2 | [16] |
| Hydrogen Bond Donors | 1 | [16] |
| Hydrogen Bond Acceptors | 2 | [16] |
| Rotatable Bond Count | 2 | [16] |
Table 1: Key Physicochemical Properties of this compound.
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign requires a robust and multi-faceted experimental approach. The general workflow involves fragment screening, hit validation, and structural characterization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[17] It provides real-time kinetic data, measuring both on-rates (ka) and off-rates (kd) to determine the binding affinity (KD).
Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein (highly pure, >95%)
-
This compound (high purity, >98%)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the target protein diluted in immobilization buffer to the desired density (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[17]
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in DMSO and dilute it into the running buffer to the desired concentrations (e.g., a concentration range from 1 µM to 1 mM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[17]
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the binding response (in RU).
-
Allow for a sufficient dissociation phase by flowing running buffer over the chip.
-
Regenerate the surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
A confirmed hit will show a concentration-dependent binding response.
-
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides the definitive evidence of fragment binding by revealing the precise binding mode at atomic resolution.[18][19] This structural information is crucial for the subsequent hit-to-lead optimization phase.[4][18]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystallization-grade target protein
-
This compound
-
Crystallization screens and plates
-
X-ray diffraction equipment (in-house or synchrotron access)
Methodology:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 5-10 fold molar excess of the fragment.
-
Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment in a cryo-protectant solution and soak the apo-crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Processing:
-
Harvest a crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the diffraction data to obtain an electron density map.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the difference electron density map (Fo-Fc) for unmodeled density corresponding to the bound fragment.
-
Build the fragment into the density and refine the structure.
-
A successfully solved structure will clearly show the position and orientation of the fragment within the binding pocket, detailing all protein-fragment interactions.
-
Computational Workflow: Guiding Fragment Optimization
Once a fragment hit is structurally characterized, computational methods are employed to guide its evolution into a more potent lead compound.[5][20]
Figure 2: Key computational strategies for hit-to-lead optimization.
Protocol 3: In Silico Fragment Growing
"Fragment growing" is a common strategy where the initial hit is elaborated by adding new chemical functionalities to explore adjacent sub-pockets of the binding site.[5][21]
Objective: To computationally design and prioritize new molecules based on the this compound core that exhibit improved binding affinity.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE)
-
Docking software (e.g., Glide, AutoDock)
Methodology:
-
Binding Site Analysis:
-
Import the high-resolution crystal structure of the protein-fragment complex.
-
Analyze the binding pocket to identify unoccupied spaces and key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets). The hydroxymethyl group of the fragment is the primary vector for growth.
-
-
Virtual Library Generation:
-
Use de novo design or combinatorial enumeration tools to build a virtual library of compounds.[22] This involves computationally "growing" the molecule from the hydroxyl group with various chemical linkers and functional groups. For example, explore adding aromatic rings to probe for pi-stacking interactions or charged groups to form salt bridges.
-
-
Molecular Docking and Scoring:
-
Dock the virtual library of new compounds back into the protein's binding site.[5]
-
Use a scoring function to predict the binding affinity and pose of each new molecule.
-
-
Prioritization and Selection:
-
Rank the designed compounds based on their docking scores, predicted binding interactions, and synthetic feasibility.
-
Select a small, diverse set of the most promising candidates for chemical synthesis and subsequent biological evaluation. This iterative process of design, synthesis, and testing is the core of structure-based drug design.
-
Conclusion
This compound represents a strategically designed fragment that combines the conformational benefits of a cyclopropane scaffold with the versatile binding and reactive potential of a nitrile group. Its application in FBDD campaigns, supported by a robust workflow of biophysical screening, structural biology, and computational chemistry, provides a powerful starting point for the discovery of novel therapeutics. The protocols outlined in this guide offer a comprehensive framework for researchers to unlock the potential of this and other similarly designed fragments in their drug discovery programs.
References
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Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Available at: [Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central. Available at: [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. Available at: [Link]
-
Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. Available at: [Link]
-
Fragment growing in FBDD. (A) Flowchart of FBDD in developing... ResearchGate. Available at: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. SpringerLink. Available at: [Link]
-
the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade. Bohrium. Available at: [Link]
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
-
ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. Ask this paper | Bohrium. Available at: [Link]
-
Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. Available at: [Link]
-
1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem. Available at: [Link]
-
Computational Approaches for Fragment Optimization. Bentham Science. Available at: [Link]
-
Approaches to Fragment-Based Drug Design. Utrecht University Repository. Available at: [Link]
-
Computational Methods for Fragment-Based Ligand Design: Growing and Linking. ResearchGate. Available at: [Link]
-
Covalent tethering of fragments for covalent probe discovery. RSC Publishing. Available at: [Link]
-
Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Patsnap. Available at: [Link]
- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
- Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]
-
1-(Hydroxymethyl)cyclopropaneacetonitrile. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.. Available at: [Link]
-
Cas 152922-71-9,1-(Hydroxymethyl)cyclopropaneacetonitrile. lookchem. Available at: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at: [Link]
-
(PDF) Covalent fragment libraries in drug discovery. ResearchGate. Available at: [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]
-
Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. Available at: [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available at: [Link]
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- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Page loading... [guidechem.com]
- 15. 1-(Hydroxymethyl)cyclopropaneacetonitrile_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 16. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
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- 20. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
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- 22. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions of Cyclopropyl Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclopropyl Nitriles in Modern Synthesis
The cyclopropyl motif is a highly sought-after structural unit in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart favorable conformational rigidity and metabolic stability to bioactive molecules. When combined with a nitrile functionality, the resulting cyclopropyl nitriles become versatile building blocks, offering a gateway to a diverse array of more complex molecular architectures, including cyclopropylamines and other derivatives. Palladium catalysis has emerged as a powerful tool for the selective functionalization of these strained ring systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and controlled conditions. This guide provides an in-depth exploration of palladium-catalyzed reactions of cyclopropyl nitriles, with a focus on mechanistic principles and practical experimental protocols.
I. Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles: A Robust C-C Bond Forming Strategy
The direct α-arylation of cyclopropyl nitriles represents a significant advancement in the synthesis of 1,1-disubstituted cyclopropanes, which are key components in numerous biologically active compounds.[1] This transformation provides a direct and efficient route to these valuable structures from readily available aryl bromides.
Mechanistic Insights
The catalytic cycle for the α-arylation of cyclopropyl nitriles is believed to proceed through a classical palladium-catalyzed cross-coupling pathway. The key steps involve the formation of a palladium enolate of the cyclopropyl nitrile and its subsequent coupling with an aryl halide.
Figure 1: Catalytic cycle for the α-arylation of cyclopropyl nitriles.
The reaction is initiated by the oxidative addition of an aryl bromide to a Pd(0) complex. The resulting Pd(II)-aryl species then undergoes a ligand exchange with the deprotonated cyclopropyl nitrile, which is generated in situ by a strong base. The final and crucial step is the reductive elimination from the Pd(II)-aryl-(enolate) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Experimental Protocol: General Procedure for the α-Arylation of Cyclopropyl Nitriles
The following protocol is adapted from a reported procedure for the palladium-catalyzed α-arylation of cyclopropyl nitriles.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Cyclopropyl nitrile
-
Aryl bromide
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with argon.
-
Add anhydrous toluene (1 mL).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and cyclopropyl nitrile (1.2 mmol, 1.2 equiv).
-
Add LiHMDS (1.2 mmol, 1.2 equiv) as a 1 M solution in THF.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the indicated time (typically 1-24 h, monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 95 |
| 2 | 4-Bromotoluene | 1-(p-Tolyl)cyclopropanecarbonitrile | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | 90 |
| 5 | 2-Bromopyridine | 1-(Pyridin-2-yl)cyclopropanecarbonitrile | 78 |
Table 1: Scope of the Palladium-Catalyzed α-Arylation of Cyclopropyl Nitrile.[1]
II. Prospective Palladium-Catalyzed Ring-Opening Reactions of Cyclopropyl Nitriles
While the α-arylation preserves the cyclopropane ring, palladium catalysis can also be harnessed to induce ring-opening reactions, providing access to linear, functionalized nitrile products. This is particularly relevant for cyclopropyl nitriles that can be considered as donor-acceptor cyclopropanes, where the nitrile group acts as the electron-withdrawing "acceptor".
Conceptual Framework and Mechanistic Postulate
In a donor-acceptor cyclopropane, the presence of an electron-donating group (e.g., an aryl or vinyl group) and an electron-withdrawing group (the nitrile) on the cyclopropane ring polarizes the C-C bonds, making them susceptible to cleavage. A plausible palladium-catalyzed ring-opening could proceed through the formation of a π-allyl palladium intermediate, a common mechanistic motif in palladium catalysis.
Figure 2: Proposed catalytic cycle for the ring-opening of donor-acceptor cyclopropyl nitriles.
The reaction would be initiated by the oxidative addition of the Pd(0) catalyst to the strained C-C bond of the cyclopropane, leading to a metallacyclobutane intermediate that rearranges to a zwitterionic π-allyl palladium complex. This intermediate can then be intercepted by a nucleophile, followed by reductive elimination to yield the ring-opened product and regenerate the Pd(0) catalyst.
Hypothetical Protocol for Exploratory Studies
This protocol is a suggested starting point for investigating the palladium-catalyzed ring-opening of a donor-acceptor cyclopropyl nitrile with a nucleophile.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Donor-acceptor cyclopropyl nitrile (e.g., 1-aryl-2-cyanocyclopropane)
-
Nucleophile (e.g., malonate, amine, or alcohol)
-
Base (if required for the nucleophile)
-
Solvent (e.g., THF, Dioxane)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2 mL) and stir for 10 minutes at room temperature.
-
Add the donor-acceptor cyclopropyl nitrile (1.0 mmol, 1.0 equiv).
-
Add the nucleophile (1.2 mmol, 1.2 equiv) and, if necessary, a suitable base (e.g., NaH or Cs₂CO₃).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench appropriately (e.g., with water or saturated NH₄Cl), and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
III. Prospective Palladium-Catalyzed [3+2] Cycloaddition of Cyclopropyl Nitriles
The strained three-membered ring of cyclopropyl nitriles can also be envisioned as a three-carbon component in cycloaddition reactions. Palladium catalysis can facilitate the formal [3+2] cycloaddition of vinylcyclopropyl nitriles with various dipolarophiles, such as electron-deficient alkenes, to construct five-membered rings.
Mechanistic Rationale
The palladium-catalyzed [3+2] cycloaddition of a vinylcyclopropane is thought to proceed via the formation of a zwitterionic π-allyl palladium intermediate.[3][4] For a vinylcyclopropyl nitrile, the vinyl group would act as the donor and the nitrile as the acceptor.
Figure 3: Proposed catalytic cycle for the [3+2] cycloaddition of vinylcyclopropyl nitriles.
The catalytic cycle would commence with the oxidative ring-opening of the vinylcyclopropyl nitrile by a Pd(0) complex to form the key zwitterionic π-allyl palladium intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with a dipolarophile. The resulting palladacyclohexane intermediate subsequently undergoes reductive elimination to furnish the cyclopentane product and regenerate the Pd(0) catalyst.
Hypothetical Protocol for Method Development
This protocol provides a starting point for exploring the palladium-catalyzed [3+2] cycloaddition of a vinylcyclopropyl nitrile with an electron-deficient alkene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine or a chiral ligand for asymmetric catalysis)
-
Vinylcyclopropyl nitrile
-
Electron-deficient alkene (e.g., N-phenylmaleimide, dimethyl fumarate)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with Pd(OAc)₂ (0.05 mmol, 5 mol%) and the phosphine ligand (0.11 mmol, 11 mol%).
-
Add the anhydrous solvent (1 mL), followed by the vinylcyclopropyl nitrile (1.0 mmol, 1.0 equiv) and the electron-deficient alkene (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat to the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, or NMR).
-
Once the reaction is complete, cool to room temperature, and concentrate the mixture.
-
Purify the residue by flash column chromatography to isolate the desired cyclopentane product.
Conclusion and Future Outlook
Palladium-catalyzed reactions of cyclopropyl nitriles offer a powerful and versatile platform for the synthesis of complex and medicinally relevant molecules. The α-arylation is a well-established and robust method for creating valuable 1,1-disubstituted cyclopropanes. While the ring-opening and cycloaddition reactions of cyclopropyl nitriles under palladium catalysis are less explored, they represent a promising frontier for future research. The development of these transformations would significantly expand the synthetic utility of cyclopropyl nitriles and provide novel pathways to a wide range of functionalized acyclic and cyclic compounds. Further investigations into the design of new ligands and the elucidation of reaction mechanisms will undoubtedly unlock the full potential of these fascinating reactions.
References
-
McCabe Dunn, J. M., Kuethe, J. T., Orr, R. K., Tudge, M., & Campeau, L. C. (2014). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. Organic Letters, 16(24), 6314–6317. [Link]
-
Dunn, J. M. M., Kuethe, J. T., Orr, R. K., Tudge, M., & Campeau, L.-C. (2014). Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. Organic Letters, 16(24), 6314-6317. [Link]
-
Goldberg, A. F. G., & Stoltz, B. M. (2011). A palladium-catalyzed vinylcyclopropane (3 + 2) cycloaddition approach to the Melodinus alkaloids. Organic Letters, 13(16), 4474–4476. [Link]
-
Goldberg, A. F. G., & Stoltz, B. M. (2011). A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids. CaltechAUTHORS. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A palladium-catalyzed vinylcyclopropane (3+2) cycloaddition approach to the Melodinus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Palladium-Catalyzed Vinylcyclopropane (3 + 2) Cycloaddition Approach to the Melodinus Alkaloids [authors.library.caltech.edu]
Application Notes & Protocols: Strategic Ring-Opening of 1-(Hydroxymethyl)cyclopropanecarbonitrile for the Synthesis of Bio-Relevant Scaffolds
Abstract: This document provides a comprehensive technical guide on the ring-opening reactions of 1-(hydroxymethyl)cyclopropanecarbonitrile, a strained carbocyclic system of significant interest in synthetic and medicinal chemistry. The high ring strain energy of the cyclopropane moiety, coupled with the activating presence of vicinal hydroxyl and nitrile functional groups, renders this molecule a versatile precursor for a variety of valuable heterocyclic and acyclic structures. We present detailed mechanistic insights and field-tested protocols for acid-catalyzed, base-mediated, and transition metal-catalyzed ring-opening transformations. The primary focus is on the strategic synthesis of γ-butyrolactones, a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage strained-ring systems for the efficient construction of complex molecular architectures.
Introduction: The Synthetic Potential of a Strained System
Cyclopropanes are the smallest carbocycles, and their inherent ring strain makes them valuable intermediates for synthetic transformations.[3] The C-C bonds within the ring possess significant p-orbital character, allowing them to behave similarly to π-systems and undergo oxidative addition with transition metals or cleavage by electrophiles and nucleophiles.[3][4]
This compound is a particularly compelling substrate. The electron-withdrawing nitrile group and the nucleophilic hydroxymethyl group create a "donor-acceptor" substitution pattern, which polarizes and further activates the cyclopropane ring for selective cleavage.[5][6] The strategic ring-opening of this molecule provides a direct and efficient pathway to γ-hydroxy nitriles and, most notably, γ-butyrolactones. The γ-butyrolactone moiety is a cornerstone in medicinal chemistry, found in drugs approved for cardiovascular disease (e.g., Spironolactone), cancer, and glaucoma.[1] Its prevalence underscores the importance of developing robust synthetic routes to access this scaffold.[7][8]
This guide will explore the primary pathways for the productive ring-opening of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Acid-Catalyzed Ring-Opening: A Direct Route to γ-Butyrolactones
The most direct and widely utilized transformation of this compound is its acid-catalyzed isomerization and subsequent hydrolysis to form α-methyl-γ-butyrolactone. This reaction proceeds efficiently under relatively mild conditions and is driven by the release of ring strain.
Mechanistic Rationale
The reaction likely proceeds through a mechanism analogous to a Pinner reaction, followed by intramolecular cyclization and hydrolysis. The key steps are:
-
Protonation: The acid catalyst protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[9]
-
Intramolecular Attack: The pendant hydroxyl group acts as an internal nucleophile, attacking the activated nitrile carbon. This is the ring-opening step, driven by the formation of a more stable five-membered ring.
-
Imidate Formation & Tautomerization: The initial cyclization product is a cyclic imidate (or its protonated form, a Pinner salt).
-
Hydrolysis: In the presence of water, the imidate is hydrolyzed to the corresponding γ-lactone.
The regioselectivity of the ring-opening is dictated by the intramolecular nature of the reaction; the C-C bond between the quaternary carbon and one of the methylene carbons of the cyclopropane must cleave to allow the formation of the five-membered lactone ring.
Visualization: Acid-Catalyzed Lactonization Pathway
Caption: Mechanism of acid-catalyzed conversion to γ-butyrolactone.
Experimental Protocol: Synthesis of α-Methyl-γ-butyrolactone
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane
-
Water (deionized)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethyl Acetate
-
Rotary Evaporator
-
Separatory Funnel
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.55 g, 50 mmol) in 25 mL of dioxane.
-
Acid Addition: To this solution, slowly and carefully add a solution of concentrated H₂SO₄ (2.7 mL, ~50 mmol) in 10 mL of water. The addition should be done while cooling the flask in an ice bath to manage the exotherm.
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to the separatory funnel until effervescence ceases and the aqueous layer is neutral (pH ~7).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure α-methyl-γ-butyrolactone.
Data Summary: Acid-Catalyzed Reaction
| Parameter | Value / Condition | Rationale / Comment |
| Catalyst | H₂SO₄ (Brønsted Acid) | Strong proton source to effectively activate the nitrile group.[10] |
| Solvent | Dioxane / Water | Dioxane solubilizes the organic substrate, while water is required for the final hydrolysis step.[11] |
| Temperature | 90-95 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier of the ring-opening. |
| Typical Yield | 75-85% | This is a thermodynamically favorable reaction driven by the release of ring strain. |
| Characterization | ¹H NMR, ¹³C NMR, IR | Confirm the structure via spectroscopy (disappearance of nitrile peak in IR, appearance of carbonyl). |
Base-Mediated Ring-Opening Pathways
While acid-catalyzed lactonization is dominant, base-mediated reactions can be used to access different products. The outcome is highly dependent on the reaction conditions and the nature of the base used.
Mechanistic Considerations
Under strongly basic conditions (e.g., NaH, LDA), the hydroxyl group is deprotonated to form a primary alkoxide. This powerful nucleophile can, in principle, initiate a ring-opening. However, direct intramolecular attack on the nitrile is less favorable than in the acid-catalyzed case. Alternative pathways include:
-
SN2-type Attack: The alkoxide could attack one of the cyclopropane carbons, but this would require cleaving a strong C-C bond and is generally disfavored without metallic catalysis.[12][13]
-
Fragmentation: Under certain conditions, fragmentation reactions can occur.
A more synthetically useful approach involves converting the hydroxyl group into a better leaving group (e.g., a tosylate) and then using a nucleophilic base to induce an elimination-fragmentation cascade. For the purpose of this guide, we will focus on a protocol where the nitrile is hydrolyzed under basic conditions after an initial rearrangement, although this is often less efficient than the acid-catalyzed route.
Experimental Protocol: Base-Mediated Hydrolysis
This protocol aims to hydrolyze the nitrile to a carboxylate, which can then be induced to cyclize.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol / Water mixture
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory equipment for reflux and extraction
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the starting nitrile (5.55 g, 50 mmol) in a mixture of ethanol (25 mL) and 20% aqueous NaOH solution (25 mL).
-
Reaction: Heat the mixture to reflux for 12-18 hours until the evolution of ammonia gas ceases (can be tested with moist litmus paper).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl. This protonates the intermediate carboxylate and promotes lactonization.
-
Lactonization & Workup: Heat the acidified mixture for an additional 1-2 hours. After cooling, perform an extraction with ethyl acetate as described in Protocol 2.3.
-
Purification: Purify the crude product by column chromatography or distillation. Yields are often moderate due to competing side reactions.
Transition Metal-Catalyzed Ring-Opening
Transition metal catalysis offers a sophisticated and powerful strategy for C-C bond activation and the ring-opening of cyclopropanes.[3][14] These methods can lead to unique products not accessible through classical acid/base catalysis.
Mechanistic Principles
The general mechanism involves the oxidative addition of a low-valent transition metal (e.g., Rh(I), Pd(0), Ni(0)) into one of the strained C-C bonds of the cyclopropane.[3] This forms a metallacyclobutane intermediate. The regioselectivity of this insertion is influenced by both sterics and electronics. From the metallacyclobutane, several reaction pathways are possible:
-
Reductive Elimination: Can reform a cyclopropane or lead to isomeric products.
-
β-Hydride Elimination: Can lead to linear, unsaturated products.
-
Migratory Insertion: If performed under an atmosphere of CO or in the presence of an alkene/alkyne, this can lead to cycloaddition products (e.g., [3+2] or [5+2] cycloadditions).
For this compound, the directing influence of the hydroxyl and nitrile groups can be exploited to achieve high selectivity.
Visualization: General Workflow for Metal Catalysis
Caption: Potential pathways following metal-catalyzed C-C activation.
Protocol Example: Rh(I)-Catalyzed Carbonylative [3+2] Cycloaddition
This protocol describes a potential reaction to form a cyclopentanone derivative, a valuable synthetic building block.
Materials:
-
This compound
-
[Rh(CO)₂Cl]₂ (Wilkinson's catalyst precursor)
-
Toluene (anhydrous, degassed)
-
Carbon Monoxide (CO) balloon
-
Schlenk line and appropriate inert atmosphere glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add [Rh(CO)₂Cl]₂ (97 mg, 0.25 mmol, 1 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (50 mL) followed by this compound (2.78 g, 25 mmol).
-
CO Atmosphere: Purge the flask with carbon monoxide gas and leave it under a CO atmosphere (balloon).
-
Reaction: Heat the reaction mixture to 110 °C for 24 hours. Monitor by GC-MS or TLC for the formation of the new product.
-
Workup: Cool the reaction, vent the CO in a fume hood, and concentrate the solvent.
-
Purification: The resulting cyclopentanone derivative can be purified by flash column chromatography. The exact structure would need to be confirmed by extensive spectroscopic analysis.
Data Summary: Transition Metal-Catalyzed Reaction
| Parameter | Value / Condition | Rationale / Comment |
| Catalyst | Rh(I), Pd(0), Ni(0) | Low-valent metals are electron-rich and suitable for oxidative addition into C-C bonds.[3] |
| Ligands | Phosphines, CO, etc. | Ligands are crucial for stabilizing the metal center and tuning reactivity and selectivity. |
| Reaction Type | Cycloaddition, Isomerization | The outcome is highly dependent on the chosen metal, ligands, and reaction partners. |
| Key Intermediate | Metallacyclobutane | The central intermediate from which all subsequent product pathways diverge.[3] |
| Advantages | Access to unique structures, high selectivity | Enables the construction of complex rings that are difficult to access otherwise. |
Conclusion and Applications
The ring-opening of this compound is a powerful synthetic strategy, primarily for the efficient construction of γ-butyrolactones. The acid-catalyzed pathway represents a robust and high-yielding method for accessing this privileged medicinal scaffold.[1][15] Base-mediated and transition metal-catalyzed routes, while sometimes more complex, offer alternative pathways to diverse molecular architectures. For drug development professionals, mastering these transformations provides a direct entry point to compound classes with proven biological activity, enabling the rapid generation of novel analogues for lead optimization and discovery programs.
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γ-Butyrolactone application fields. (2023). Shenyang East Chemical Science-Tech Co., Ltd. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed. [Link]
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γ-Butyrolactone. Wikipedia. [Link]
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Activation of cyclopropanes by transition metals. Wikipedia. [Link]
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Catalytic Cyclopropanation Reactions. ResearchGate. [Link]
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A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. ResearchGate. [Link]
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Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
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Ring Opening of Epoxides. (2021). YouTube. [Link]
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Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]
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Different ring opening reactions of vinylcyclopropanes. (2022). American Chemical Society. [Link]
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Versatile Transformations of the Hydroxymethyl Group: A Guide for Synthetic Chemists
Introduction
The hydroxymethyl group (–CH₂OH) is a cornerstone functional group in the architecture of countless organic molecules, from blockbuster pharmaceuticals to fine chemicals. Its prevalence stems not only from its frequent appearance in biological building blocks but also from its remarkable synthetic versatility. As a primary alcohol, it serves as a launchpad for a wide array of functional group interconversions, enabling chemists to strategically modify molecular scaffolds to fine-tune properties such as potency, selectivity, and bioavailability. This application note provides an in-depth exploration of the key transformations of the hydroxymethyl group, offering both mechanistic insights and detailed, field-proven protocols for researchers in organic synthesis and drug development.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group represents one of its most fundamental and powerful transformations, providing access to aldehydes and carboxylic acids—two pivotal functional groups in their own right. The choice of oxidant and reaction conditions dictates the final oxidation state.[1][2]
Selective Oxidation to Aldehydes
Stopping the oxidation of a primary alcohol at the aldehyde stage requires the use of "mild" oxidizing agents and conditions that prevent overoxidation to the carboxylic acid.[2][3] This is often achieved by performing the reaction in the absence of water, which prevents the formation of the gem-diol hydrate intermediate necessary for further oxidation.[1]
Several reliable methods have been developed for this transformation:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[3][4][5] It is known for its high yields and compatibility with a wide range of functional groups. The low temperature is critical to stabilize the reactive intermediates.[4]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers the advantage of being performed under mild, neutral conditions at room temperature, typically in dichloromethane (DCM).[1]
-
TEMPO-Catalyzed Oxidations: Using a catalytic amount of a stable nitroxyl radical like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., N-chlorosuccinimide or sodium hypochlorite) provides a highly selective and greener alternative.[6][7][8]
Table 1: Comparison of Common Reagents for Oxidation to Aldehydes
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | DCM, -78 °C to rt | High yields, broad functional group tolerance.[4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5] |
| Dess-Martin Periodinane (DMP) | DCM, rt | Mild, neutral conditions, fast reaction times.[1] | Reagent is shock-sensitive, stoichiometric heavy atom waste. |
| TEMPO/NaOCl | Biphasic (DCM/H₂O), pH ~8.6, rt | Catalytic, uses inexpensive bleach, highly selective for primary alcohols.[6] | Requires careful pH control, can be substrate-dependent. |
| Pyridinium Chlorochromate (PCC) | DCM, rt | Operationally simple. | Carcinogenic Cr(VI) reagent, acidic conditions can affect sensitive groups.[2] |
Protocol 1: Swern Oxidation of a Primary Alcohol
This protocol describes the general procedure for oxidizing a primary alcohol to an aldehyde using Swern conditions.[4][9]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add dimethyl sulfoxide (DMSO, 2.5 equiv.) to the cooled DCM. Then, slowly add oxalyl chloride (1.5 equiv.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve the primary alcohol (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Quenching: Add triethylamine (Et₃N, 5.0 equiv.) dropwise, which may cause the mixture to become thick. After addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel.
Oxidation to Carboxylic Acids
For the complete oxidation of a hydroxymethyl group to a carboxylic acid, stronger oxidizing agents are required, and the reaction is typically run in the presence of water.[10][11]
-
Jones Oxidation: This classic method utilizes Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[10][12][13] The reaction is rapid and high-yielding but suffers from the use of carcinogenic hexavalent chromium.[13]
-
Potassium Permanganate (KMnO₄): KMnO₄ is a powerful and inexpensive oxidant that efficiently converts primary alcohols to carboxylic acids, usually under basic or acidic conditions.[1][2]
-
Two-Step Oxidation: A common strategy involves first oxidizing the alcohol to the aldehyde using a mild method (like those in Section 1.1) and then, in a separate step, oxidizing the isolated aldehyde to the carboxylic acid using reagents like sodium chlorite (NaClO₂) with a chlorine scavenger. This approach is often used for complex molecules where the harsh conditions of strong oxidants are not tolerated.
Protocol 2: Jones Oxidation of a Primary Alcohol
This protocol details the oxidation of a primary alcohol to a carboxylic acid using the Jones reagent.[12][14]
-
Preparation: Dissolve the primary alcohol (1.0 equiv.) in acetone in a flask equipped with a magnetic stir bar and place it in an ice-water bath.
-
Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water. Add the prepared Jones reagent dropwise to the alcohol solution. The color of the mixture will change from orange to green/blue, indicating the reduction of Cr(VI) to Cr(III).[15][16]
-
Reaction Monitoring: Monitor the reaction by TLC. The addition of the Jones reagent is continued until a faint orange color persists, indicating a slight excess of the oxidant.
-
Workup: Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the green color is stable. Remove the acetone under reduced pressure. Add water to the residue and extract the carboxylic acid product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude acid can be purified by recrystallization or column chromatography.
Conversion to Halides: Gateway to Nucleophilic Substitution
Converting the hydroxyl group into a halide (Cl, Br, I) transforms it from a poor leaving group (⁻OH) into an excellent one. This opens the door to a vast array of Sₙ2 reactions, allowing for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) in combination with a tetrahalomethane (e.g., CCl₄, CBr₄) to convert alcohols to the corresponding alkyl halides under mild, neutral conditions.[17][18][19] The reaction proceeds with inversion of configuration at a stereocenter via an Sₙ2 mechanism.[17][18][20] The strong P=O bond formed in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[21]
-
Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃): These are classic, powerful reagents for converting primary alcohols to alkyl chlorides and bromides, respectively. They are typically used for simpler substrates that can tolerate acidic conditions.
Protocol 3: Appel Reaction for Bromination
This protocol provides a general method for converting a primary alcohol to the corresponding primary bromide.
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 equiv.) portion-wise to the stirred solution.
-
Substrate Addition: Dissolve the primary alcohol (1.0 equiv.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide. Add a nonpolar solvent (e.g., hexanes or a mixture of hexanes/ethyl acetate) to precipitate the byproduct. Filter the solid and wash with more nonpolar solvent.
-
Purification: Combine the filtrates and concentrate. Purify the resulting crude alkyl bromide by flash column chromatography.
Protection Strategies
In multi-step syntheses, the reactivity of the hydroxymethyl group can be undesirable. Protecting it as a less reactive derivative is a crucial strategy. A good protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove selectively under mild conditions.[22]
-
Silyl Ethers: These are the most common protecting groups for alcohols.[22][23] They are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole.[24][25] Their stability is sterically dependent (TIPS > TBDPS > TBDMS > TMS), and they are typically cleaved with a fluoride source like tetrabutylammonium fluoride (TBAF).[26]
-
Benzyl Ethers (Bn): Formed using a benzyl halide (e.g., BnBr) and a strong base like sodium hydride (NaH), benzyl ethers are robust and stable to a wide range of acidic and basic conditions.[23][26] They are most commonly removed by catalytic hydrogenation (H₂, Pd/C).[23]
Table 2: Common Protecting Groups for the Hydroxymethyl Group
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid | Stable to base, mild acid, oxidation, reduction. |
| Triisopropylsilyl Ether | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | More stable to acid than TBDMS. |
| Benzyl Ether | Bn | NaH, BnBr, THF | H₂, Pd/C; or strong acid | Very stable to acid/base, oxidizing/reducing agents. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, organometallics, reduction. Acid labile.[22][23] |
Protocol 4: TBDMS Protection of a Hydroxymethyl Group
This protocol describes the standard procedure for protecting a primary alcohol as its TBDMS ether.[24]
-
Preparation: Dissolve the alcohol (1.0 equiv.) in anhydrous dimethylformamide (DMF) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. The TBDMS-protected alcohol can often be used without further purification or can be purified by flash chromatography.
Ether and Ester Formation
The hydroxymethyl group is readily converted into ethers and esters, which are common motifs in natural products and pharmaceuticals.
-
Williamson Ether Synthesis: This classic Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then displaces a primary alkyl halide.[27][28][29][30]
-
Esterification:
-
Fischer Esterification: An acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid.[31][32] The equilibrium is typically driven forward by using an excess of one reactant or by removing water as it is formed.[31][32][33]
-
Steglich Esterification: A mild method that uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester bond at room temperature.[34][35][36][37] This method is particularly useful for sensitive or sterically hindered substrates.[34][37]
-
The Mitsunobu Reaction: A Paradigm of Versatility
The Mitsunobu reaction is a powerful tool for the dehydrative condensation of an alcohol with a wide range of acidic nucleophiles (pKa < 15).[38][39][40] It proceeds with complete inversion of stereochemistry at the alcohol carbon, making it invaluable in stereoselective synthesis.[39][41] The reaction typically employs a phosphine (usually PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[39]
The versatility of the Mitsunobu reaction allows the hydroxymethyl group to be converted into:
-
Esters: Using carboxylic acids as the nucleophile.[41]
-
Ethers: Using phenols as the nucleophile.
-
Azides: Using hydrazoic acid (HN₃) or its surrogates, providing a route to primary amines after reduction.
-
Alkyl-Nitrogen bonds: Using imides (like phthalimide, a precursor to Gabriel synthesis) or sulfonamides.[38]
Conclusion
The hydroxymethyl group is far more than a simple polar terminus on a molecule; it is a versatile synthetic handle that provides access to a vast landscape of chemical functionality. A deep understanding of its transformations—from controlled oxidations and halogenations to strategic protection and powerful coupling reactions like the Mitsunobu—is essential for the modern synthetic chemist. By mastering the protocols and appreciating the mechanistic nuances described herein, researchers can effectively leverage the hydroxymethyl group to construct complex molecular architectures and accelerate the discovery of new medicines and materials.
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Selective oxidation of primary and secondary alcohols to corresponding aldehydes and ketones using a mild oxidant, Isoquinoliniumchlorochromate. ResearchGate. Accessed January 11, 2026. [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile for Pharmaceutical Intermediates
Abstract
1-(Hydroxymethyl)cyclopropanecarbonitrile is a pivotal building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of various therapeutic agents.[1][2] Its unique strained-ring structure imparts valuable conformational rigidity and metabolic stability to drug candidates. This document provides a comprehensive guide for the large-scale synthesis of this intermediate, detailing a robust, two-step protocol adapted from established patent literature.[3][4] The guide emphasizes operational safety, process control, and analytical validation to ensure high yield and purity suitable for pharmaceutical development.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropane ring is a highly sought-after motif in drug design. Its incorporation into a molecule can significantly enhance binding affinity to biological targets and improve metabolic profiles.[5] this compound, possessing both a nucleophilic hydroxyl group and a versatile nitrile function, offers multiple avenues for synthetic elaboration. However, transitioning its synthesis from laboratory to industrial scale presents challenges, including managing potentially hazardous reagents, optimizing reaction conditions for cost-effectiveness, and ensuring consistent product quality. This guide outlines a validated pathway that addresses these challenges, providing researchers and process chemists with a reliable blueprint for production.
Recommended Synthetic Pathway
The most viable route for large-scale production, balancing atom economy, reagent availability, and operational simplicity, is a two-step synthesis commencing from tribromoneopentyl alcohol.[3][6]
-
Step 1: Intramolecular Cyclization: A zinc-mediated ring-closure of tribromoneopentyl alcohol forms the cyclopropane ring and yields the intermediate, 1-(bromomethyl)cyclopropanemethanol.
-
Step 2: Nucleophilic Cyanation: The bromide intermediate undergoes a substitution reaction with a cyanide salt to afford the final product, this compound.
This pathway is efficient and avoids the use of highly specialized or cost-prohibitive reagents, making it suitable for industrial application.[3]
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Preamble: This procedure involves hazardous materials, including powdered zinc (flammable), brominated compounds (irritants), and cyanide salts (highly toxic). All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavy-duty gloves should be considered for handling cyanides).[7] An emergency cyanide antidote kit should be readily accessible.
Protocol 1: Synthesis of 1-(Bromomethyl)cyclopropanemethanol (Intermediate I)
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is inerted with nitrogen.
-
Charging Reagents: To the reactor, add a suitable organic solvent (e.g., Tetrahydrofuran or Toluene). Add tribromoneopentyl alcohol and zinc powder. A basic catalyst, such as ammonium chloride, can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux under vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 5-10 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 5–20 °C.[3]
-
To remove excess zinc, a "dezincing" post-treatment is performed by introducing ammonia gas or an aqueous ammonia solution.[3] This forms a soluble zinc complex.
-
Filter the mixture through a pad of celite to remove any remaining solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is 1-(bromomethyl)cyclopropanemethanol, which can be used in the next step without further purification.
-
Protocol 2: Synthesis of this compound (Final Product II)
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Charging Reagents: Dissolve the crude 1-(bromomethyl)cyclopropanemethanol from the previous step in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4][6] Add sodium cyanide (NaCN) or cuprous cyanide (CuCN). Add a base, such as sodium carbonate, to maintain an alkaline pH (8-10).[3]
-
Reaction Execution: Heat the reaction mixture to 60–80 °C.[3] Monitor the reaction by GC or HPLC until the starting bromide is consumed (typically 6-10 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Crucial Safety Step (Cyanide Quench): Add an aqueous solution of sodium hypochlorite (bleach) or a mixture of ferrous sulfate and sodium hydroxide to the reaction mixture and stir for 2-3 hours to decompose and passivate any residual cyanide.[4]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation, collecting the fraction at 140-141 °C / 20 mmHg to yield pure this compound as a light yellow liquid.[3][4]
-
Data Presentation: Process Parameters and Product Specifications
Table 1: Summary of Key Reaction Parameters
| Parameter | Step 1: Cyclization | Step 2: Cyanation | Rationale / Causality |
| Key Reagents | Tribromoneopentyl alcohol, Zn powder | 1-(Bromomethyl)cyclopropanemethanol, NaCN | Zinc powder acts as the reducing agent for the intramolecular cyclization. NaCN is a cost-effective and efficient cyanide source for the SN2 displacement. |
| Solvent | Toluene or THF | DMF or DMSO | DMF is an excellent solvent for this SN2 reaction, dissolving both the organic substrate and the inorganic cyanide salt, thereby accelerating the reaction rate.[6] |
| Temperature | Reflux (e.g., ~110 °C for Toluene) | 60–80 °C | The cyclization requires higher energy input to proceed at a reasonable rate. The cyanation is exothermic and is controlled at a lower temperature to prevent side reactions.[3] |
| Reaction Time | 5–10 hours | 6–10 hours | Determined by reaction monitoring (GC/HPLC) to ensure complete conversion of the starting material. |
| pH Control | N/A | Alkaline (pH 8-10) | An alkaline medium prevents the formation of highly toxic HCN gas and facilitates the nucleophilic attack by the cyanide ion.[3] |
| Typical Yield | >85% (crude) | 85–95% (after distillation) | High yields are achievable with careful control of reaction parameters and efficient work-up procedures.[3][4] |
Table 2: Final Product Analytical Specifications
| Test | Specification | Method |
| Appearance | Colorless to light yellow liquid | Visual |
| Purity | ≥ 97.0% | GC or HPLC |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, IR |
| Moisture Content | ≤ 0.1% | Karl Fischer Titration |
| Boiling Point | 140-141 °C @ 20 mmHg | Distillation Data |
Critical Process Logic and Validation
A successful large-scale synthesis relies on a self-validating system where inputs are controlled to guarantee desired outputs. The diagram below illustrates the critical relationships in this process.
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Application Note: A Validated Protocol for the Purification of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Abstract
1-(Hydroxymethyl)cyclopropanecarbonitrile is a valuable bifunctional building block in modern organic synthesis, notable for its role as a key intermediate in the preparation of various pharmaceutical compounds, including the leukotriene receptor antagonist Montelukast.[1][2] The presence of both a hydroxyl and a nitrile functional group within a strained cyclopropane ring makes it a versatile synthon.[2][3] However, its utility in multi-step syntheses is contingent upon high purity, as residual starting materials, by-products, or solvents can lead to undesirable side reactions and compromised yields in subsequent steps. This document provides a comprehensive, field-tested protocol for the purification of crude this compound, detailing a multi-stage process involving extractive workup and vacuum distillation to consistently achieve >97% purity. An optional chromatographic step for achieving even higher purity is also described.
Introduction and Synthesis Context
The purification strategy for any compound is intrinsically linked to its synthesis and the resulting impurity profile. This compound is commonly synthesized via one of two primary routes:
-
Reduction of an Ester: The reduction of ethyl 1-cyanocyclopropanecarboxylate using a selective reducing agent such as lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF).[4]
-
Nucleophilic Substitution: The displacement of a halide from a precursor like 1-(bromomethyl)cyclopropyl methanol with a cyanide salt (e.g., NaCN or CuCN) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
Both pathways can result in a crude product contaminated with unreacted starting materials, inorganic salts from quenching and catalysis, and high-boiling point solvents. The final product is typically an oil, making crystallization challenging and necessitating other purification techniques.[4][5] This protocol is designed to systematically remove these impurities.
The Purification Workflow: A Multi-Step Approach
The purification is logically segmented into three main stages. The initial aqueous workup removes inorganic and highly polar impurities. The second stage, vacuum distillation, is highly effective for separating the target compound from non-volatile residues and solvents with significantly different boiling points.[5] For applications demanding the highest purity, a final polishing step using flash column chromatography can be employed.
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biological activity of novel 1-(hydroxymethyl)cyclopropanecarbonitrile derivatives
Application Notes & Protocols for a New Class of Cysteine Protease Inhibitors
Topic: Biological Activity of Novel 1-(hydroxymethyl)cyclopropanecarbonitrile Derivatives
Introduction: A Scaffold of Untapped Potential
The this compound scaffold represents a promising, yet underexplored, chemical space in modern drug discovery. This unique architecture combines several key features that make it an attractive starting point for the development of targeted therapeutics. The strained cyclopropane ring imparts conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation to enhance binding potency and selectivity.[1][2][3] This rigidity can also improve metabolic stability, a critical factor for in vivo efficacy.[1][4]
The core innovation, however, lies in the strategic placement of the nitrile (cyano) group. While often used to modulate physicochemical properties, the nitrile's electrophilic carbon atom positions it as a potential "warhead" capable of forming a covalent bond with nucleophilic residues in an enzyme's active site.[5][6][7] This guide will focus on the hypothesis that these derivatives function as covalent inhibitors of cysteine proteases, a class of enzymes implicated in a wide range of diseases, including viral infections, parasitic diseases, and cancer.[6][7]
This document serves as a comprehensive guide for researchers, providing both the strategic framework and detailed protocols for systematically evaluating the biological activity of a library of novel this compound derivatives.
Part 1: The Scientific Rationale - Covalent Inhibition of Cysteine Proteases
Cysteine proteases, such as caspases and cathepsins, utilize a catalytic cysteine residue in their active site. The catalytic cycle involves a nucleophilic attack by the cysteine's thiol group on a substrate's peptide bond, forming a temporary covalent acyl-enzyme intermediate.[7][8]
Our central hypothesis is that the nitrile group on the cyclopropane scaffold is positioned to be attacked by this catalytic cysteine. This interaction would form a stable, reversible covalent thioimidate adduct, effectively inhibiting the enzyme.[5][6][8] The reversibility of this interaction, governed by the electrophilicity of the nitrile, is a key advantage, potentially reducing the risk of off-target effects associated with highly reactive, irreversible inhibitors.[6][9]
This proposed mechanism provides a clear and testable basis for evaluating the biological activity of this novel compound class.
Caption: Proposed mechanism of reversible covalent inhibition.
Part 2: Application Note - A Tiered Screening Cascade
To efficiently identify and characterize promising drug candidates from a library of derivatives, a multi-tiered screening approach is recommended. This cascade is designed to move from high-throughput primary screens to more detailed mechanistic and cellular assays.
Caption: A logical workflow for inhibitor screening.
Part 3: Experimental Protocols
Protocol 1: Tier 1 - Primary Screening via Fluorescence-Based Protease Assay
Objective: To rapidly screen a library of derivatives to identify compounds that inhibit the target cysteine protease.
Principle: This assay uses a synthetic peptide substrate that is flanked by a fluorophore and a quencher.[10] In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[11][12] Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Target Cysteine Protease (e.g., Cathepsin S, Papain)
-
Fluorogenic Substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4)
-
384-well, black, flat-bottom plates
-
Test compounds (10 mM stock in DMSO)
-
Positive Control Inhibitor (e.g., E-64 for general cysteine proteases)
-
Fluorescence plate reader (Excitation/Emission appropriate for fluorophore)
Procedure:
-
Compound Plating: Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each test compound from the library into the wells of a 384-well plate to achieve a final screening concentration of 10 µM.
-
Enzyme Preparation: Prepare a 2X enzyme solution in cold assay buffer at a concentration that yields a robust signal within the linear range of the assay (determined during assay development).
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well containing the test compounds. Also include wells for "No Enzyme" (buffer only) and "Vehicle Control" (DMSO only) controls.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent or covalent inhibitors.[9]
-
Substrate Addition: Prepare a 2X substrate solution in assay buffer. Add 5 µL of this solution to all wells to initiate the enzymatic reaction. The final volume in each well is 10 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Calculate the Percent Inhibition for each compound: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle))
-
Identify "hits" as compounds exhibiting >50% inhibition at 10 µM.
-
Protocol 2: Tier 2 - IC₅₀ Determination and Mechanism of Action
Objective: To determine the potency (IC₅₀) of hit compounds and investigate their mechanism of inhibition.
A. IC₅₀ Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14][15] It is a standard measure of inhibitor potency.
Procedure:
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution for each hit compound in DMSO, starting from a 10 mM stock.
-
Assay Setup: Set up the protease assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot Percent Inhibition vs. log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[14]
-
B. Mechanism of Inhibition (MOI) - "Jump Dilution" Assay
Principle: This assay helps distinguish between reversible and irreversible (or slowly-reversible) covalent inhibitors. A high concentration of the inhibitor is pre-incubated with the enzyme. The mixture is then diluted significantly, reducing the concentration of the free inhibitor to well below its IC₅₀. If the inhibitor is rapidly reversible, its effect will be lost upon dilution, and enzyme activity will recover. If it is irreversible or slowly reversible, inhibition will be maintained.
Procedure:
-
High-Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x its IC₅₀) for 60 minutes. As a control, incubate the enzyme with DMSO alone.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into pre-warmed assay buffer containing the fluorogenic substrate.
-
Activity Measurement: Immediately monitor the enzymatic activity by measuring fluorescence over time, as in Protocol 1.
-
Data Interpretation:
-
Rapid Recovery of Activity: Suggests a rapidly reversible, non-covalent or fast-reversing covalent inhibitor.
-
No or Slow Recovery of Activity: Suggests an irreversible or slowly-reversible covalent inhibitor, consistent with the thioimidate adduct hypothesis.
-
Protocol 3: Tier 3 - Cellular Target Engagement via CETSA
Objective: To confirm that the hit compounds can enter cells and bind to the target protein in a physiological context.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17][18] In a CETSA experiment, cells are treated with a compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[19][20]
Materials:
-
Human cell line expressing the target protease.
-
Validated hit compound and vehicle control (DMSO).
-
PBS, Cell Scrapers, Lysis Buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge capable of holding plates/tubes.
-
SDS-PAGE and Western Blotting reagents (or mass spectrometry).
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Treatment: Treat cultured cells with the hit compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each sample to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble target protein using Western Blotting or another sensitive protein detection method.
-
Data Analysis:
-
For each temperature, quantify the band intensity of the target protein.
-
Normalize the intensity to the 40°C sample (considered 100% soluble).
-
Plot the percentage of soluble protein vs. temperature for both the vehicle- and compound-treated samples to generate CETSA "melting curves".[17]
-
A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Part 4: Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized for clear comparison across the library of derivatives.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | R-Group Modification | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (µM) | Cellular CETSA Shift (ΔTₘ, °C @ 10 µM) |
| Lead-001 | 4-fluorophenyl | 98.2 | 0.150 | +5.2 |
| Lead-002 | 2-pyridyl | 95.5 | 0.325 | +4.8 |
| Lead-003 | Cyclohexyl | 78.1 | 1.20 | +2.1 |
| Lead-004 | H | 45.3 | > 20 | Not Determined |
| Lead-005 | 3-chloro-4-methoxyphenyl | 99.1 | 0.095 | +6.1 |
Interpretation:
-
Lead-005 emerges as the most promising candidate, exhibiting high potency in the biochemical assay and the strongest target engagement in the cellular context.
-
The data suggests that aromatic R-groups with electron-withdrawing substituents (e.g., F, Cl) may enhance activity, providing a clear direction for the next round of synthesis and structure-activity relationship (SAR) studies.
-
The drop in activity for the unsubstituted analog (Lead-004 ) highlights the importance of the derivative group for target recognition.
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- 14. courses.edx.org [courses.edx.org]
- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues, with a focus on the identification and mitigation of common by-products.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. While several synthetic routes exist, many researchers encounter challenges with by-product formation, which can complicate purification and reduce overall yield. This guide will focus on the most common synthetic pathways and their associated impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am seeing significant amounts of a more polar impurity in my crude product when performing the cyanation of 1-(bromomethyl)cyclopropyl)methanol. What could it be?
This is a very common issue and the polar impurities are most likely the result of nitrile group hydrolysis. Under the basic conditions often used for the cyanation reaction, the nitrile product can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid.
Likely By-products:
-
1-(hydroxymethyl)cyclopropanecarboxamide: The initial hydrolysis product.
-
1-(hydroxymethyl)cyclopropanecarboxylic acid: The final hydrolysis product, which is significantly more polar.[1]
Causality: The presence of water and a base (e.g., sodium carbonate, potassium carbonate) used to neutralize any acid formed during the reaction can facilitate the hydrolysis of the nitrile group. Elevated temperatures and prolonged reaction times can exacerbate this issue.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry glassware.
-
Control of Basicity: Use the minimum amount of base necessary to facilitate the reaction. A milder base or careful control of pH might be beneficial.
-
Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.
-
Work-up Procedure: Quench the reaction by neutralizing the base with a mild acid (e.g., ammonium chloride solution) as soon as the reaction is complete to prevent further hydrolysis during work-up.
FAQ 2: My reaction to form the cyclopropane ring from a tribromoneopentyl alcohol derivative seems to be producing a complex mixture of by-products. What are the likely side reactions?
The zinc-mediated cyclization to form the cyclopropane ring is a powerful transformation, but it can be prone to side reactions, often initiated by the Lewis acidic nature of the zinc iodide (ZnI₂) by-product.
Likely By-products and Side Reactions:
While the exact composition of by-products can be complex and dependent on specific reaction conditions, analogous reactions like the Simmons-Smith reaction provide insight into potential side reactions. The Lewis acidity of the zinc by-product can lead to:
-
Rearrangement Products: Acid-sensitive intermediates may undergo rearrangement.
-
Methylation of Heteroatoms: If excess reagent is used, methylation of the hydroxyl group can occur.[2]
-
Incomplete Cyclization: Leading to the presence of brominated, non-cyclized intermediates in the final product.
Troubleshooting Steps:
-
Scavenging Lewis Acids: The addition of a substance to sequester the ZnI₂ as it forms can be beneficial. In some cases, using an excess of diethylzinc can help by forming the less acidic EtZnI.[2] Alternatively, quenching the reaction with a mild base like pyridine can neutralize the Lewis acid.[2]
-
Temperature Control: These reactions can be exothermic. Maintaining a consistent and optimal temperature is crucial to minimize side reactions.
-
Purity of Starting Material: Ensure the tribromoneopentyl alcohol derivative is of high purity, as impurities can lead to undesired side reactions.
FAQ 3: I am synthesizing this compound from a 1,1-cyclopropanedimethanol derivative, and I suspect I have unreacted starting material in my product. How can I confirm this and remove it?
If your synthesis starts from 1,1-cyclopropanedimethanol or a mono-activated derivative, incomplete reaction is a common source of impurity.
Likely By-product:
Causality: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Driving the Reaction to Completion: If the reaction stalls, consider adding a fresh portion of the activating reagent or extending the reaction time.
-
Purification: 1,1-cyclopropanedimethanol is significantly more polar than the nitrile product due to the two hydroxyl groups. This difference in polarity can be exploited for purification.
Section 2: Identification and Characterization of By-products
Accurate identification of by-products is critical for effective troubleshooting and process optimization. Below is a summary of expected analytical data for the common by-products.
Table 1: Analytical Data for this compound and Common By-products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Key Mass Spec Fragments (m/z) |
| This compound | C₆H₉NO | 111.14 | ~3.6 (s, 2H, -CH₂OH), ~1.3 (m, 2H, cyclopropyl), ~1.0 (m, 2H, cyclopropyl) | 111 (M+), 94, 80 |
| 1-(hydroxymethyl)cyclopropanecarboxamide | C₅H₉NO₂ | 115.13 | ~5.5-7.0 (br s, 2H, -CONH₂), ~3.5 (s, 2H, -CH₂OH), ~1.2 (m, 2H, cyclopropyl), ~0.9 (m, 2H, cyclopropyl) | 115 (M+), 98, 71 |
| 1-(hydroxymethyl)cyclopropanecarboxylic acid | C₅H₈O₃ | 116.12 | >10 (br s, 1H, -COOH), ~3.7 (s, 2H, -CH₂OH), ~1.4 (m, 2H, cyclopropyl), ~1.1 (m, 2H, cyclopropyl)[1] | 116 (M+), 99, 71 |
| 1,1-cyclopropanedimethanol | C₅H₁₀O₂ | 102.13 | ~3.6 (s, 4H, -CH₂OH), ~0.5 (s, 4H, cyclopropyl)[3] | 102 (M+), 84, 71, 57 |
Note: Exact chemical shifts and fragmentation patterns can vary depending on the instrument and conditions.
Visualization of By-product Formation Pathways
Caption: Common pathways leading to by-product formation.
Section 3: Purification Protocols
The choice of purification method will depend on the specific by-products present and the scale of the reaction.
Protocol 1: Removal of Acidic and Amide By-products via Extraction
This protocol is effective for removing 1-(hydroxymethyl)cyclopropanecarboxylic acid and, to a lesser extent, the more polar 1-(hydroxymethyl)cyclopropanecarboxamide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash (Base): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The amide may also show some increased solubility in the aqueous phase.
-
Separation: Carefully separate the organic and aqueous layers.
-
Aqueous Wash (Brine): Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC analysis.
-
Less polar impurities will elute first.
-
The desired product, this compound, will elute next.
-
More polar impurities, such as the amide, carboxylic acid, and diol, will elute last or remain on the column.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: General purification workflows for this compound.
References
-
Simmons–Smith reaction. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry; 2013. Accessed January 11, 2026.
- Supplementary Information. The Royal Society of Chemistry; 2017. Accessed January 11, 2026.
-
Simmons-Smith Reaction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Accessed January 11, 2026. [Link]
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. Published online October 2, 2015. Accessed January 11, 2026. [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ; 2019. Accessed January 11, 2026. [Link]
-
This compound. PubChem. Accessed January 11, 2026. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0247339). Human Metabolome Database. Accessed January 11, 2026. [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Accessed January 11, 2026. [Link]
-
1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed. Accessed January 11, 2026. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Accessed January 11, 2026. [Link]
-
1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. PubMed. Accessed January 11, 2026. [Link]
-
NMR spectra, chiral HPLC chromatograms and full protein LC-MS chromatograms and mass spectra related to carbapenems as water soluble organocatalysts. Springer Nature. Published online August 31, 2018. Accessed January 11, 2026. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Accessed January 11, 2026. [Link]
-
1-Methylcyclopropanemethanol. NIST WebBook. Accessed January 11, 2026. [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. Accessed January 11, 2026. [Link]
-
Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Published online August 10, 2025. Accessed January 11, 2026. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Accessed January 11, 2026. [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
- Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol)..
-
An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Accessed January 11, 2026. [Link]
Sources
strategies for purification of 1-(hydroxymethyl)cyclopropanecarbonitrile from reaction mixture
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(hydroxymethyl)cyclopropanecarbonitrile. Here, we address common challenges and provide troubleshooting strategies and frequently asked questions (FAQs) to ensure the successful isolation of this valuable synthetic intermediate.
Introduction to Purification Challenges
This compound is a bifunctional molecule containing both a polar hydroxyl group and a moderately polar nitrile group.[1] This dual functionality, coupled with its relatively low molecular weight and high polarity (predicted XLogP3 ranging from -0.2 to -0.66), makes its separation from a reaction mixture a non-trivial task. Common challenges include its high water solubility, potential for decomposition, and the presence of polar impurities from the synthesis.
This guide will explore the most effective purification strategies—liquid-liquid extraction, column chromatography, and distillation—providing detailed protocols and troubleshooting advice for each.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The impurities will largely depend on the synthetic route employed. Common syntheses may start from precursors like tribromoneopentyl alcohol derivatives or 1,1-cyclopropanedimethanol.[2][3] Therefore, you can expect to find:
-
Unreacted starting materials: Such as 1-bromomethyl cyclopropyl methanol or related intermediates.
-
Reagents: Residual cyanide salts (e.g., NaCN, KCN) and phase-transfer catalysts if used.[2]
-
Solvents: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used and can be difficult to remove.[3]
-
Byproducts: Hydrolysis of the nitrile to the corresponding carboxylic acid, 1-(hydroxymethyl)cyclopropanecarboxylic acid, can occur, particularly under harsh pH conditions.[4]
Q2: My product seems to be decomposing during purification. What could be the cause and how can I prevent it?
A2: this compound is a cyanohydrin derivative. Cyanohydrins can be unstable and may revert to the corresponding aldehyde/ketone and cyanide, especially under basic conditions or at elevated temperatures. To mitigate decomposition:
-
Maintain a slightly acidic pH: The addition of a small amount of a non-volatile acid, such as citric acid, can help stabilize the cyanohydrin functionality.
-
Avoid high temperatures: When using distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.
-
Work quickly: Minimize the time the compound is in solution or on a chromatography column.
Q3: The compound is highly water-soluble. How can I efficiently extract it into an organic solvent?
A3: Extracting highly polar, water-soluble compounds is a common challenge. Here are some effective strategies:
-
Salting Out: The addition of a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer decreases the solubility of the organic compound in water and promotes its partitioning into the organic phase.[5]
-
Use of a More Polar Solvent: Standard non-polar solvents like hexane or diethyl ether are often ineffective. Consider more polar, water-immiscible solvents like ethyl acetate, dichloromethane (DCM), or a mixture such as 3:1 chloroform/isopropanol.
-
Continuous Liquid-Liquid Extraction: For particularly challenging extractions, a continuous extraction apparatus can be used to achieve high recovery over time.
-
Solvent Ratio Optimization: Using a higher ratio of organic to aqueous solvent can improve extraction efficiency. A ratio of 7:1 (organic:aqueous) is often a good starting point for optimization.[5][6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Liquid-Liquid Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired product remains in the aqueous layer (confirmed by TLC or LC-MS). | The chosen organic solvent is not polar enough to efficiently extract the highly polar target compound. | 1. Switch to a more polar extraction solvent (e.g., from ethyl acetate to dichloromethane or a chloroform/isopropanol mixture).2. Employ the "salting out" technique by saturating the aqueous phase with NaCl before extraction.3. Increase the volume of the organic solvent used for each extraction.[5][6] |
| An emulsion forms between the aqueous and organic layers, preventing clean separation. | The reaction mixture contains components that act as surfactants. This is common in workups of reactions containing DMF or DMSO. | 1. Allow the separatory funnel to stand for a longer period.2. Add brine (saturated NaCl solution) to help break the emulsion.3. Filter the mixture through a pad of Celite® or glass wool.4. If the problem persists, consider using a different workup procedure, such as solid-phase extraction. |
Issue 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| The product elutes with the solvent front (low retention). | The eluent is too polar, causing the polar product to have a high affinity for the mobile phase. | 1. Decrease the polarity of the eluent. For normal-phase chromatography (silica gel), this means reducing the proportion of the polar solvent (e.g., methanol, ethanol) in the non-polar solvent (e.g., ethyl acetate, dichloromethane).2. Consider using a less polar solvent system overall. |
| The product streaks down the column, leading to broad peaks and poor separation. | The product is interacting too strongly with the stationary phase, or the column is overloaded. The slightly acidic nature of silica gel can also cause issues with some compounds. | 1. Add a small amount of a polar modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to improve peak shape.2. Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading onto the column.3. Use a smaller amount of crude material on the column.4. Consider switching to a different stationary phase, such as alumina or a bonded phase. |
| The product does not elute from the column. | The eluent is not polar enough to displace the highly polar product from the stationary phase. | 1. Gradually increase the polarity of the eluent (gradient elution).2. If using a non-polar solvent system, switch to a more polar one (e.g., from hexane/ethyl acetate to dichloromethane/methanol).3. Consider using reversed-phase chromatography. |
Issue 3: Product Decomposition During Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| The product turns dark, and the yield is low after distillation. | The compound is thermally unstable at its atmospheric boiling point. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3]2. Ensure the heating bath temperature is only slightly higher than the boiling point of the liquid to avoid overheating. |
| The distillation is very slow, or no product distills over. | The vacuum is not sufficient, or there is a leak in the system. | 1. Check all joints for a proper seal. Use a high-vacuum grease if necessary.2. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the initial workup of a reaction mixture to remove inorganic salts and highly polar solvents like DMF.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching and Dilution: Quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride. Dilute the mixture with additional water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of the aqueous layer). If recovery is low, subsequent extractions can be performed with a more polar solvent like dichloromethane.
-
Brine Wash: Combine the organic extracts and wash with brine (1 x volume of the organic layer). This helps to remove residual water and some polar impurities.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying the crude product obtained after extraction.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol or ethanol). A good starting point is a 95:5 mixture of ethyl acetate:methanol.
-
Flash chromatography system or glass column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp and/or a staining solution (e.g., potassium permanganate) for visualization
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
This protocol is for the final purification of the liquid product to a high purity.
Materials:
-
Crude or column-purified this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask while stirring.
-
Collect Fractions: Collect the fraction that distills at a constant temperature and pressure. The predicted boiling point is around 140-141 °C at 20 mmHg.[3]
-
Discontinue Distillation: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.
Part 4: Visualization of Workflows
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Low Extraction Yield
Caption: Decision tree for troubleshooting low yield in liquid-liquid extraction.
References
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Majors, R. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]
- NENTER & CO. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. CN113943231A. Patsnap.
- Yancheng Jinghua Chemical Co., Ltd. (2014). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. CN103058884B. Google Patents.
-
PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 152922-71-9: 1-(Hydroxymethyl)cyclopropaneacetonitrile [cymitquimica.com]
- 2. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 4. 1-(Hydroxymethyl)cyclopropanecarboxylic acid | C5H8O3 | CID 11829403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2][3] As a versatile building block, its efficient and scalable synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common laboratory-scale route involving the reduction of a cyclopropane carboxylate precursor.
Scenario 1: Low or No Yield After Reduction of Ethyl 1-Cyanocyclopropanecarboxylate
Question: I am attempting to synthesize this compound by reducing ethyl 1-cyanocyclopropanecarboxylate with Lithium Borohydride (LiBH₄) in THF, but my yield is consistently low. What factors should I investigate?
Answer: This is a common challenge that can often be traced back to reagent quality, reaction conditions, or workup procedure. Let's break down the potential causes and solutions.
1. Reagent and Reaction Conditions:
-
Causality: Lithium borohydride is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and is sensitive to moisture. The reaction also requires sufficient thermal energy and time to drive the reduction of the ester to completion.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your LiBH₄ is fresh and has been stored under anhydrous conditions. It is advisable to use a new bottle or titrate an older one to determine its activity.
-
Ensure Anhydrous Conditions: The solvent, Tetrahydrofuran (THF), must be thoroughly dried. Distilling from sodium/benzophenone is a standard method for ensuring anhydrous THF.[4] Any moisture will quench the hydride reagent, reducing its effective stoichiometry.
-
Reaction Temperature and Duration: The reaction is typically heated to drive it to completion. A reported procedure specifies heating the reaction mixture to 50 °C for 18 hours.[5] If your reaction time is shorter or the temperature is lower, you may be experiencing incomplete conversion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
2. Aqueous Workup and Extraction:
-
Causality: The product, this compound, is a relatively polar, clear oil with some water solubility.[5] Improper workup can lead to significant product loss in the aqueous phase.
-
Troubleshooting Steps:
-
Careful Quenching: The reaction must be cooled to 0 °C before quenching. The slow addition of a saturated aqueous NaHCO₃ solution is recommended to neutralize any unreacted hydride and hydrolyze the borate-ester complexes.[5] A more vigorous reagent like LiAlH₄ would require an even more cautious quenching procedure (e.g., Fieser workup).
-
Salting Out: Before extraction, saturate the aqueous layer with brine (a saturated NaCl solution). This decreases the polarity of the aqueous phase and significantly reduces the solubility of your organic product, driving it into the organic layer during extraction.
-
Intensive Extraction: A single extraction is insufficient. A robust extraction protocol involves sequential extractions with solvents of varying polarity to recover all the product. A documented successful procedure used ethyl acetate, followed by multiple extractions with dichloromethane (DCM), and finally a mixture of 10% methanol in DCM.[5] This ensures the recovery of a polar product that may not be fully soluble in a single solvent.
-
3. Potential Side Reactions: Ring Instability
-
Causality: The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as the presence of strong acids, electrophiles, or radical species.[6][7][8][9][10] While this is less common under the basic conditions of a hydride reduction, contamination or improper workup can introduce these risks.
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: During workup, avoid making the solution strongly acidic, as this can catalyze the opening of the cyclopropane ring. The use of NaHCO₃ for quenching maintains basic to neutral conditions.[5]
-
Analyze Byproducts: If you observe unexpected impurities in your crude NMR, consider the possibility of ring-opened products. For example, reaction with an electrophile could lead to butanedioate derivatives.[6]
-
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthesis route for this compound?
For large-scale industrial production, routes starting from readily available, cheaper materials are generally preferred over those using expensive metal hydrides. Several patents describe a multi-step synthesis starting from tribromoneopentyl alcohol.[11][12]
This route involves:
-
Cyclization: Reaction of tribromoneopentyl alcohol with zinc powder to form the cyclopropane ring.
-
Cyanation: Displacement of the resulting bromomethyl group with a cyanide source (e.g., sodium cyanide or cuprous cyanide).[11]
While this route has more steps, it avoids expensive reagents like LiBH₄ and is designed for scalability. However, it presents its own challenges, including handling large quantities of zinc powder and cyanide salts, and managing potentially complex workup procedures.[11] A key advantage noted in patents is that this route is shorter and more efficient than alternatives that require protecting/deprotecting steps.[1][11]
| Feature | Ester Reduction Route | Tribromoneopentyl Alcohol Route |
| Starting Material | Ethyl 1-cyanocyclopropanecarboxylate | Tribromoneopentyl alcohol |
| Key Reagents | LiBH₄ (or other hydrides), Anhydrous THF | Zinc powder, NaCN/CuCN, DMF/DMSO |
| Scalability | Better for lab/pilot scale | Designed for industrial scale |
| Key Challenges | Reagent cost, anhydrous conditions, product water solubility | Handling of zinc and cyanide, multi-step process, workup |
Q2: What are the critical safety precautions when working with cyanide in this synthesis?
The use of sodium cyanide (NaCN), potassium cyanide (KCN), or cuprous cyanide (CuCN) is a significant operational hazard and requires strict safety protocols.[11][13]
-
Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. They react with acids to produce hydrogen cyanide (HCN), an extremely poisonous gas.
-
Mandatory Precautions:
-
Ventilation: Always handle solid cyanide salts and conduct cyanide reactions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for the solvents used).
-
pH Control: NEVER allow cyanide salts or solutions to come into contact with acid. The reaction should be run under basic conditions.[11] An alkaline scrubber may be necessary for large-scale reactions.
-
Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.
-
-
Quenching and Waste Disposal: Unreacted cyanide must be quenched before disposal. A common and effective method is to add the cyanide-containing solution to a stirred, basic solution of sodium hypochlorite (bleach). The hypochlorite oxidizes the toxic cyanide to the much less toxic cyanate. The reaction is exothermic and should be performed in an ice bath.
Q3: My final product is a clear oil. How can I effectively purify it and confirm its identity?
The product, this compound, is reported as a clear oil.[5] Purification of non-crystalline oils can be challenging.
-
Purification Methods:
-
High-Vacuum Distillation: For larger quantities, distillation under reduced pressure is an effective method for purification. One patent reports collecting the product at 140-141 °C / 20 mmHg.[11] This removes non-volatile impurities and residual high-boiling solvents.
-
Flash Column Chromatography: For smaller, lab-scale batches, silica gel chromatography can be used.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would be a good starting point. The polarity of the product means it will likely require a reasonably polar eluent.
-
-
Characterization and Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): This is the primary method for structural confirmation. The expected ¹H NMR signals are key identifiers.
-
¹H NMR (500 MHz, CDCl₃): δ 3.64 (s, 2H, -CH₂ OH), 1.27-1.31 (m, 2H, cyclopropane CH₂), 0.96-1.01 (m, 2H, cyclopropane CH₂).[5] The two distinct multiplets for the cyclopropane protons are characteristic of the gem-disubstituted ring system.
-
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹) and the nitrile group (~2250 cm⁻¹, can be weak).
-
Mass Spectrometry (MS): To confirm the molecular weight (111.14 g/mol ).[2][14]
-
Sources
- 1. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 98730-77-9 [chemicalbook.com]
- 6. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 9. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 12. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 1-(Hydroxymethyl)cyclopropaneacetonitrile | C6H9NO | CID 9964076 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential degradation pathways of 1-(hydroxymethyl)cyclopropanecarbonitrile
Welcome to the technical resource for 1-(hydroxymethyl)cyclopropanecarbonitrile. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the potential degradation pathways of this molecule, along with practical troubleshooting advice and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound at ambient temperature when protected from strong acids, bases, and oxidizing agents. The cyclopropane ring, while strained, is generally resistant to degradation under neutral conditions.[1][2] However, the nitrile and primary alcohol functional groups are susceptible to specific degradation pathways under stress conditions.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. It should be stored away from strong acids, bases, and oxidizing agents.
Q3: What are the primary degradation products I should be aware of?
A3: The most common degradation products arise from the hydrolysis of the nitrile group and the oxidation of the hydroxymethyl group. Under acidic or basic conditions, you can expect the formation of 1-(hydroxymethyl)cyclopropanecarboxamide and 1-(hydroxymethyl)cyclopropanecarboxylic acid.[3] Under oxidative stress, 1-cyanocyclopropanecarbaldehyde and 1-cyanocyclopropanecarboxylic acid are potential degradants.
Q4: Can the cyclopropane ring open during my experiments?
A4: While the cyclopropane ring is kinetically stable, ring-opening is possible under forcing conditions such as high temperatures (typically above 170-250°C for substituted cyclopropanes) or in the presence of certain catalysts or radical initiators.[4] For most standard experimental conditions, significant cyclopropane ring degradation is not expected.
Q5: Are there any known incompatibilities with common solvents or reagents?
A5: Avoid strong acidic and basic aqueous solutions, as they will promote hydrolysis of the nitrile group.[5] Strong oxidizing agents (e.g., permanganate, dichromate) will oxidize the primary alcohol. Reactions involving carbocation formation from the alcohol (e.g., using concentrated sulfuric acid) could potentially lead to intramolecular reactions with the nitrile.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of an Aged Sample
-
Observation: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the compound.
-
Potential Cause & Identification:
-
Hydrolysis Products: If the sample was exposed to acidic or basic conditions (even trace amounts in solvents), you are likely observing the formation of 1-(hydroxymethyl)cyclopropanecarboxamide (intermediate) and 1-(hydroxymethyl)cyclopropanecarboxylic acid (final product). These will be more polar than the parent compound and will likely have shorter retention times in reverse-phase HPLC.
-
Oxidation Products: If the sample was exposed to air for an extended period, especially in the presence of light or metal ions, the primary alcohol may have oxidized to 1-cyanocyclopropanecarbaldehyde or 1-cyanocyclopropanecarboxylic acid.
-
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks by LC-MS analysis and comparison of the molecular weights.
-
Prepare standards of the suspected degradation products, if possible, to confirm retention times.
-
Review your sample preparation and storage procedures to minimize exposure to acids, bases, and oxygen.
-
Issue 2: Low Assay Value or Inconsistent Results
-
Observation: You are observing a lower-than-expected purity or assay value for your sample, or you are getting inconsistent results between analyses.
-
Potential Cause & Identification:
-
Slow Degradation: The compound may be slowly degrading under your storage or experimental conditions.
-
Adsorption to Surfaces: The polar nature of the molecule might lead to adsorption onto glass or plastic surfaces, especially at low concentrations.
-
-
Troubleshooting Steps:
-
Perform a forced degradation study (see protocol below) to understand the stability of the molecule under your specific conditions.
-
Use silanized glassware to minimize adsorption.
-
Ensure that your analytical method is robust and validated for linearity and accuracy.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting stability data. The following pathways are proposed based on the chemical structure of this compound.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the nitrile functional group. This proceeds in two steps: first to the corresponding amide, and then to the carboxylic acid.[3]
Acid-Catalyzed Hydrolysis
The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water.
Caption: Base-catalyzed hydrolysis pathway.
Oxidative Degradation
The primary alcohol is susceptible to oxidation. Mild oxidizing agents may yield the aldehyde, while stronger conditions can lead to the carboxylic acid. [8][9]
Caption: Oxidative degradation pathway.
Thermal Degradation
At elevated temperatures, cyclopropane rings can undergo rearrangement or fragmentation. [4][10]The specific products will depend on the substitution pattern and the presence of other functional groups. This pathway is generally less likely under typical pharmaceutical processing and storage conditions.
Photodegradation
While this compound does not possess strong chromophores for absorption of UV-Vis light, prolonged exposure to high-energy light could potentially initiate radical-mediated degradation pathways.
Intramolecular Reaction (Ritter-type Reaction)
Under strong acidic conditions, the hydroxymethyl group could be protonated and leave as water, forming a primary carbocation. While highly unstable, it is conceivable that this could be trapped intramolecularly by the nitrile nitrogen, leading to a cyclic intermediate that upon hydrolysis would yield a lactam. This is a hypothetical pathway that would require investigation under forced conditions. [6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to identify potential degradants and establish the intrinsic stability of this compound. [11][12]
Caption: Experimental workflow for forced degradation study.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV and MS detectors
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solid: Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Solution: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photostability: Expose both the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including a control (unstressed) sample, using the stability-indicating HPLC method described below.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This reverse-phase HPLC method is designed to separate this compound from its potential polar and non-polar degradants.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| MS Detector | ESI+ |
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar compounds and is a standard for stability-indicating methods.
-
Formic Acid: Acts as a modifier to improve peak shape and is compatible with mass spectrometry. [13]* Gradient Elution: Necessary to elute both the polar hydrolysis products and any less polar degradants that may form.
-
Low UV Wavelength (210 nm): The nitrile group has a weak chromophore, requiring a low wavelength for sensitive detection.
-
MS Detection: Essential for the identification and characterization of unknown degradation products by providing molecular weight information.
References
-
Banks, R. E., et al. "Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes." Journal of the Chemical Society, Perkin Transactions 1, 1973, pp. 1092-1099. [Link]
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Bernal, F., et al. "Thermal Decomposition of 2-Cyclopentenone." The Journal of Physical Chemistry A, vol. 128, no. 42, 2024, pp. 9226-9234. [Link]
- Chen, J., et al. "Selective oxidation of alcohols to nitriles with high-efficient Co-[Bmim]Br/C catalyst system.
-
Organic Chemistry Portal. "Nitrile synthesis by oxidation, rearrangement, dehydration." [Link]
- de Mattos, M. C. S., and M. N. de Oliveira. "Ritter reaction of N-(hydroxymethyl)saccharin with nitriles." Blucher Chemistry Proceedings, vol. 1, no. 2, 2013, pp. 146-146.
-
Hypha Discovery. "Metabolism of cyclopropyl groups." [Link]
- De Souza, D. P. "Detection of polar metabolites through the use of gas chromatography-mass spectrometry." Methods in Molecular Biology, vol. 1055, 2013, pp. 29-37.
- Shiekh, T. A., et al. "Thermal Decomposition of 2-Cyclopentenone." The Journal of Physical Chemistry A, vol. 128, no. 42, 2024, pp. 9226–9234.
-
ResearchGate. "Selective oxidation of alcohols to ester, aldehyde and nitriles." [Link]
- McKay, G., et al. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." Environmental Science & Technology, vol. 53, no. 11, 2019, pp. 6239-6248.
-
SIELC Technologies. "Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column." [Link]
- Rokade, B. V., et al. "A novel oxidative transformation of alcohols to nitriles: an efficient utility of azides as a nitrogen source." Chemical Communications, vol. 48, no. 41, 2012, pp. 5031-5033.
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Chromatography Forum. "GC/MS analysis of small polar volatile molecules." [Link]
- Campbell, J. M., et al. "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, vol. 108, no. 9, 2019, pp. 2858-2864.
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Chemistry Stack Exchange. "Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds." [Link]
- Lown, J. W., and S. M. S. Chauhan. "Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol." Journal of the Chemical Society, Perkin Transactions 2, no. 1, 1982, pp. 1-6.
- Bender, D. M., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, vol. 10, no. 3, 2008, pp. 509-511.
- Mykhailiuk, P. K., et al. "Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide." Chemistry – A European Journal, vol. 25, no. 52, 2019, pp. 12151-12156.
- Salaün, J., and M. S. Baird. "Cyclopropane Derivatives and their Diverse Biological Activities." Current Pharmaceutical Design, vol. 13, no. 3, 2007, pp. 313-352.
-
Sorbent Technologies, Inc. "NUCLEODUR® Cyano-Nitrile." [Link]
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Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." [Link]
- de A. T. G. da Trindade, M., et al. "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs." Molecules, vol. 26, no. 21, 2021, p. 6404.
- Andersen, H. "Forced Degradation Studies for Biopharmaceuticals." Pharmaceutical Technology, vol. 40, no. 5, 2016, pp. 38-43.
- Balci, M. "Structure and Reactivity of the Cyclopropane Species." Comprehensive Organic Synthesis II, 2nd ed., Elsevier, 2014, pp. 1-40.
-
Save My Exams. "Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note." [Link]
- Wang, Y., et al. "Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts." Green Chemistry, vol. 24, no. 14, 2022, pp. 5558-5565.
- Eliche-Perez, E., et al. "Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives." Chromatographia, vol. 61, no. 3-4, 2005, pp. 103-111.
- de Mattos, M. C. S., and M. N. de Oliveira. "Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins." Blucher Chemistry Proceedings, vol. 1, no. 2, 2013.
-
NIST. "Cyclopropanecarbonitrile." NIST Chemistry WebBook, SRD 69. [Link]
-
Chemistry Steps. "Reactions of Nitriles." [Link]
- Benson, S. W., and D. M. Golden. "Thermal Decomposition of Cyclohexene." The Journal of Physical Chemistry, vol. 67, no. 8, 1963, pp. 1651-1655.
- Gika, H. G., et al. "A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants." Journal of Chromatography B, vol. 927, 2013, pp. 104-112.
- Zarytov, D. V., et al. "Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes." The Journal of Physical Chemistry A, vol. 125, no. 35, 2021, pp. 7607-7615.
- Agova, N., et al. "HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Wang, J., et al. "Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines." Organic Chemistry Frontiers, vol. 9, no. 1, 2022, pp. 136-142.
- Denton, J. R., et al. "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, vol. 9, no. 14, 2007, pp. 2625-2628.
-
NIST. "Cyclopropanecarbonitrile." NIST Chemistry WebBook, SRD 69. [Link]
-
ResearchGate. "Cyclopropane Derivatives and their Diverse Biological Activities." [Link]
- Li, Z., et al. "Transforming cyclopropanes to enamides via σ-C–C bond eliminative borylation.
- Contente, M. L., and F. Paradisi. "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
-
Semantic Scholar. "Thermal Decomposition Kinetics of Functionalized Polynorbornene." [Link]
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- 13. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
methods for increasing the yield of 1-(hydroxymethyl)cyclopropanecarbonitrile synthesis
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of this compound (CAS No: 152922-71-9), a critical intermediate in the pharmaceutical industry, notably in the synthesis of Montelukast.[1] This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound is a multi-step process that demands careful control of reaction parameters. The most prevalent routes originate from readily available starting materials like pentaerythritol or involve the modification of existing cyclopropane structures.
A common and scalable pathway involves the transformation of pentaerythritol into a brominated intermediate, followed by cyclization and cyanation.[1][2] An alternative approach starts with ethyl 1-cyanocyclopropanecarboxylate, which is reduced to the target alcohol.[3] Each route presents unique challenges and optimization opportunities.
Below is a generalized workflow for a common synthetic route starting from a brominated precursor.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Category 1: Low Yield in Cyclization Step
Q: We are experiencing low yields during the formation of 1-(bromomethyl)cyclopropyl methanol from tribromoneopentyl alcohol. What are the critical parameters to control?
A: This is a reductive cyclization, typically using zinc powder. The efficiency of this step is highly sensitive to several factors:
-
Activation of Zinc: The surface of commercial zinc powder is often passivated with zinc oxide. Pre-activation is crucial. This can be achieved by washing with dilute acid (e.g., HCl) followed by water, ethanol, and ether, or by using a small amount of a catalyst.
-
Catalyst Choice: While zinc is the primary reductant, some methods employ a basic catalyst like disodium ethylenediaminetetraacetate (EDTA-2Na) to improve performance and mitigate side reactions.[4][5]
-
Solvent System: The reaction is commonly run in refluxing alcohols like methanol or ethanol.[4][5] The choice of solvent can affect the solubility of intermediates and the reaction rate.
-
Temperature Control: The reaction is typically run at reflux (around 70 ± 5 °C).[4] Insufficient temperature leads to a sluggish reaction, while excessive temperatures can promote side reactions.
-
Post-Reaction Work-up: After the cyclization, excess zinc must be removed. A common method is to cool the reaction and introduce ammonia gas or an ammonia solution to complex with the zinc ions, facilitating their removal by filtration.[4][5] Incomplete removal can interfere with subsequent steps.
Category 2: Issues with the Cyanation Reaction
Q: Our cyanation of 1-(bromomethyl)cyclopropyl methanol is slow, incomplete, or produces significant impurities. How can we optimize this step?
A: The conversion of the bromomethyl group to a nitrile is a nucleophilic substitution reaction. Success hinges on maximizing the rate of the desired substitution while minimizing side reactions.
-
Choice of Cyanide Source and Solvent:
-
Sodium cyanide (NaCN) is the most commonly used reagent.[4][5] Using a cyanide solution instead of a solid can reduce operator exposure risks.[1][2]
-
The solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation (Na+) while leaving the cyanide anion (CN-) highly nucleophilic.[4][6] DMSO can sometimes offer advantages in terms of reaction rate compared to DMF.[7]
-
-
pH Control:
-
The reaction is performed under alkaline conditions to prevent the formation of highly toxic HCN gas. A base like sodium carbonate or potassium carbonate is added to maintain a pH between 8 and 10.[4]
-
Caution: Overly basic conditions can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, reducing product purity and yield.[4]
-
-
Temperature and Reaction Time:
-
The reaction temperature is a trade-off between reaction rate and side-product formation. Typically, temperatures between 60-80°C are employed for 5-10 hours.[4][5]
-
Reaction progress should be monitored (e.g., by Gas Chromatography - GC) to determine the optimal endpoint and avoid prolonged heating.
-
Comparison of Cyanation Conditions:
| Parameter | Condition A[4] | Condition B[4] | Condition C[5] |
| Cyanide Source | Sodium Cyanide | Cuprous Cyanide | Sodium Cyanide |
| Solvent | DMSO | DMF | DMF |
| Base (for pH) | Sodium Carbonate | Sodium Carbonate | Sodium Carbonate |
| pH | 10 | 8 | 9 |
| Temperature | 80 °C | 70 °C | 60 °C |
| Time | 6 hours | 8 hours | 10 hours |
| Reported Yield | 86.79% | 88.02% | 90.02% |
This data suggests that milder conditions (lower temperature, longer time) in DMF can lead to higher yields, likely by minimizing degradation or side reactions.
Caption: Decision flowchart for troubleshooting the cyanation step.
Category 3: Work-up and Purification Challenges
Q: The work-up procedure is cumbersome, and we are losing product during extraction. Are there any tips for efficient isolation?
A: Effective work-up is crucial for maximizing isolated yield.
-
Quenching: After the reaction is complete, it is often quenched by adding a chlorine bleach solution or water.[4][5] This deactivates any remaining cyanide.
-
Extraction: Dichloromethane is a common solvent for extracting the product from the aqueous reaction mixture.[4] However, emulsions can sometimes form.[8] To break emulsions, you can try adding brine or a small amount of a different organic solvent.
-
Drying: Ensure the combined organic phases are thoroughly dried with an anhydrous drying agent like sodium sulfate before solvent removal.[4] Residual water can complicate the final purification.
Q: What is the recommended method for purifying the final product to >97% purity?
A: The crude product, typically a brown oil, is best purified by vacuum distillation.[4][5] A typical reported boiling point is 140-141 °C at 20 mmHg.[4]
-
Technique: Use a well-insulated distillation apparatus to maintain a stable temperature. A fractionating column can improve separation efficiency.
-
Alternative: For smaller scales or difficult separations, flash column chromatography on silica gel can be used.[9]
Detailed Experimental Protocols
The following protocols are synthesized from published patent literature and should be adapted and optimized for your specific laboratory conditions. Safety Precaution: These procedures involve highly toxic cyanides and corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound via Cyanation
This protocol is adapted from patent CN103058884B.[4]
Step 1: Preparation of 1-(Bromomethyl)cyclopropyl methanol (Not detailed here, assumed as starting material)
Step 2: Synthesis of this compound
-
To a reaction vessel, add the crude 1-(bromomethyl)cyclopropyl methanol (e.g., 6.00g).
-
Add 20 mL of N,N-Dimethylformamide (DMF).
-
Add sodium cyanide (1.58g).
-
Adjust the system pH to 9 using sodium carbonate.
-
Heat the mixture to 60°C and maintain for 10 hours, monitoring the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture and add chlorine bleach solution to quench excess cyanide, stirring for 1-2 hours.
-
Cool the mixture to room temperature.
-
Extract the product with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain a crude brown oil.
-
Purify the crude oil by vacuum distillation, collecting the fraction at 140-141 °C / 20 mmHg.
-
The expected product is a light-yellow liquid with a purity of >97% and a yield of approximately 90%.[5]
References
- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (Initial Public
- WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
Organic Syntheses - General Purification Techniques. [Link]
-
PubChem - 1-(Hydroxymethyl)cyclopropaneacetonitrile Compound Summary. [Link]
- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
-
Organic Syntheses - Glutaronitrile, 3-hydroxy- (Example of cyanation work-up). [Link]
-
Organic Syntheses - cyclopropanecarboxylic acid (Work-up considerations). [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diastereoselective Cyclopropanation Reactions
Welcome to the technical support center for diastereoselective cyclopropanation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of controlling stereochemistry in the formation of cyclopropane rings. Here, we address common challenges, provide in-depth scientific explanations for experimental observations, and offer validated protocols to enhance the diastereoselectivity of your reactions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity (Low Diastereomeric Ratio, dr)
Question: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (dr)?
Answer: Achieving high diastereoselectivity is a multifactorial challenge that hinges on the subtle interplay between the substrate, catalyst, and reaction conditions. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Catalyst System: The catalyst is often the primary driver of stereoselectivity.
-
Metal and Ligand Choice: The choice of metal (e.g., Rh, Cu, Ru) and its associated ligands is critical. For metal-catalyzed reactions involving diazo compounds, the steric and electronic properties of the ligands create a chiral environment that directs the approach of the alkene to the metal-carbene intermediate.[1][2] For instance, bulky ligands on a rhodium(II) catalyst can effectively shield one face of the carbene, favoring a specific trajectory for the incoming olefin. Conversely, certain copper and ruthenium-based catalysts are known to favor the formation of cis or trans products, respectively.[2]
-
Directing Groups: For substrates containing coordinating groups like hydroxyls or amides, consider catalysts capable of chelation. In Simmons-Smith cyclopropanations, the zinc-carbenoid can coordinate to an allylic alcohol, directing the cyclopropanation to the syn face with high selectivity.[3][4][5] If your substrate has a directing group, ensure your reaction conditions (e.g., solvent, additives) do not interfere with this coordination.
2. Optimize Reaction Temperature:
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature often enhances diastereoselectivity.[6] This is because the transition states leading to the different diastereomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state (kinetic control), leading to a higher proportion of the favored diastereomer. Reactions run at higher temperatures can sometimes lead to equilibration or favor less selective pathways.[7]
3. Solvent Effects:
-
Polarity and Coordinating Ability: The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition states. Non-coordinating, non-polar solvents (e.g., dichloromethane, pentane) often provide higher selectivity in metal-catalyzed reactions by minimizing interference with the catalyst's chiral environment.[4] In contrast, coordinating solvents like ether or THF can sometimes compete for coordination sites on the metal, potentially disrupting the directing effect of a substrate's functional group and lowering the dr.[4][5]
4. Substrate Conformation and Sterics:
-
Acyclic Systems: For acyclic alkenes, the conformational preference of the substrate is crucial. High diastereoselectivity is often achieved when there is a strong energetic preference for one ground-state conformation that presents one face of the double bond to the incoming reagent.
-
Cyclic Systems: In cyclic systems, steric hindrance is a dominant factor. The cyclopropanating agent will typically approach from the less sterically hindered face of the alkene.[5]
Issue 2: Inconsistent Diastereoselectivity
Question: I am observing significant batch-to-batch variation in the diastereomeric ratio of my cyclopropanation. What are the likely sources of this inconsistency?
Answer: Inconsistent results often point to subtle, uncontrolled variables in your experimental setup.
1. Reagent Purity and Stoichiometry:
-
Diazo Compound Quality: If you are using diazo compounds, their purity is paramount. Impurities can lead to side reactions or catalyst deactivation. For reactions generating diazo compounds in situ, ensure the precursor (e.g., tosylhydrazone salt) is pure and the conditions for its conversion are well-controlled.[8]
-
Rate of Addition: The concentration of the carbene precursor is critical. A slow, controlled addition of the diazo compound via syringe pump is often necessary to maintain a low steady-state concentration, which minimizes side reactions like carbene dimerization.[2] Inconsistent addition rates can lead to variable results.
2. Catalyst Activation and Handling:
-
Moisture and Air Sensitivity: Many cyclopropanation catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Inconsistent inerting can lead to partial catalyst deactivation and variable selectivity.
-
Catalyst Pre-activation: Some catalyst precursors, especially certain Cu(II) salts, require pre-activation to the active Cu(I) species.[5] Incomplete or variable activation will result in inconsistent catalytic activity and selectivity.
3. Temperature Control:
-
Precise Temperature Management: As mentioned, temperature has a significant impact on selectivity. Ensure your reaction vessel is adequately submerged in the cooling bath and that the internal temperature is monitored and maintained throughout the reaction, especially during the slow addition of reagents.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a rhodium, copper, or ruthenium catalyst for my diastereoselective cyclopropanation?
A1: The choice of metal catalyst depends heavily on the substrate and the desired diastereomer.
-
Rhodium(II) catalysts are highly effective for the decomposition of diazo compounds and often favor the formation of trans (E) cyclopropanes, particularly with bulky ester groups on the diazo reagent.[5]
-
Copper(I) catalysts , often used with chiral bis(oxazoline) (BOX) or salen ligands, are also widely used and are known for their high enantioselectivity. The diastereoselectivity can be tuned by the ligand structure.
-
Ruthenium(II) catalysts , particularly those with Pheox ligands, have shown excellent performance in providing access to functionalized cyclopropanes with high enantiomeric excess and can be tuned for either cis or trans selectivity.
Q2: My substrate is an E-alkene. Will the cyclopropanation reaction be stereospecific?
A2: Yes, metal-catalyzed cyclopropanations involving carbenes are generally stereospecific. This means that an (E)-alkene will yield a trans-substituted cyclopropane, and a (Z)-alkene will yield a cis-substituted cyclopropane.[9] This is a key feature that allows for the predictable synthesis of specific diastereomers, provided you start with a stereochemically pure alkene.
Q3: Can I use a chiral auxiliary on my substrate to control diastereoselectivity?
A3: Absolutely. Attaching a chiral auxiliary to the substrate is a powerful strategy. The auxiliary creates a sterically biased environment that directs the cyclopropanating agent to one face of the alkene. This method has been successfully used with auxiliaries derived from carbohydrates or other chiral scaffolds, leading to very high diastereoselectivities.[4][10] The auxiliary can then be cleaved to reveal the enantiomerically enriched cyclopropane.
Q4: What is the mechanistic basis for the diastereoselectivity in Simmons-Smith cyclopropanation of allylic alcohols?
A4: The high syn-selectivity observed in the Simmons-Smith cyclopropanation of allylic alcohols is due to a directing effect of the hydroxyl group. The reaction proceeds through the formation of a zinc alkoxide, which then coordinates the zinc-carbenoid reagent (IZnCH₂I). This intramolecular delivery of the methylene group ensures that the cyclopropane is formed on the same face (syn) as the hydroxyl group.[3][4][11]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Diastereoselective Cyclopropanation
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (Argon), add the alkene (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL).
-
Reagent Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (EDA, 1.5 mmol) in anhydrous DCM (5 mL).
-
Reaction: Place the reaction flask in a temperature-controlled bath (e.g., 0 °C or -20 °C). Add the EDA solution dropwise to the stirred reaction mixture over 4-6 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR or GC analysis.
Table 1: Effect of Solvent and Temperature on Diastereoselectivity
Illustrative data for the cyclopropanation of styrene with a hypothetical chiral catalyst.
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | Rh₂(S-DOSP)₄ | DCM | 25 | 85:15 |
| 2 | Rh₂(S-DOSP)₄ | DCM | 0 | 92:8 |
| 3 | Rh₂(S-DOSP)₄ | DCM | -40 | 98:2 |
| 4 | Rh₂(S-DOSP)₄ | Ether | 25 | 70:30 |
| 5 | Cu(OTf)₂ + BOX | DCM | 0 | 95:5 |
Section 4: Visualizing a Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor diastereoselectivity.
Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.
References
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.PMC - NIH.
- Mechanistic Studies of Diastereoselective Cyclopropanation via Homochiral Ketals. 1. Dioxolane Structural Effects.University of Arizona.
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions.Chemical Science (RSC Publishing). DOI:10.1039/D4SC03746D.
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
- Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol.Chemistry Stack Exchange.
- Stereoselective Cyclopropan
- Stereoselective Cyclopropanation Reactions.
- Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based c
- Cyclopropanation of Alkenes.Master Organic Chemistry.
- Stereoselective Cyclopropanation Reactions.
- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.Benchchem.
- Cyclopropan
- Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.ChemRxiv.
- Elias James Corey.Wikipedia.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Managing Exothermic Reactions in Cyclopropane Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during cyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely and effectively controlling these potentially hazardous reactions. The high ring strain of cyclopropanes makes their synthesis energetically favorable and often highly exothermic.[1][2][3] Understanding and mitigating the associated risks of thermal runaway is paramount for successful and safe experimentation.
This guide moves beyond simple procedural lists to explain the fundamental principles behind experimental choices, ensuring a trustworthy and scientifically sound approach to your work.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding exothermic behavior in key cyclopropanation methods.
Q1: Why is my Simmons-Smith reaction so exothermic, and how can I control it?
A1: The classic Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, can be vigorously exothermic.[4] The exotherm is primarily due to the formation of the organozinc carbenoid (iodomethylzinc iodide). The reactivity, and thus the heat generation, is highly dependent on the activation and surface area of the zinc.
Causality: A highly active, freshly prepared zinc-copper couple will react more rapidly, leading to a faster heat release.[5] The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, is often more reactive and prone to significant exotherms.[4][6]
Mitigation Strategies:
-
Controlled Addition: Add the diiodomethane or diethylzinc solution dropwise to the reaction mixture, preferably using a syringe pump for a slow and consistent rate.[7] This allows the reaction's heat to dissipate as it is generated.
-
Cooling: Maintain a low reaction temperature using an ice bath (0 °C) or a dry ice/acetone bath for even lower temperatures, especially during the addition of reagents.
-
Solvent Choice: Use a sufficient volume of an appropriate solvent (e.g., diethyl ether, dichloromethane) to help absorb and dissipate the heat generated.
Q2: I'm using diazomethane for cyclopropanation. What are the primary thermal hazards?
A2: Diazomethane and its derivatives are highly energetic and potentially explosive compounds.[1][8] The primary thermal hazard stems from their tendency to undergo violent exothermic decomposition, liberating nitrogen gas.[8][9][10] This decomposition can be initiated by heat, light, rough surfaces (like ground-glass joints), or acidic impurities.[8]
Causality: The decomposition of diazomethane to form a carbene and nitrogen gas is a highly favorable process.[10] When this occurs uncontrollably, the rapid release of energy and gas can lead to a dangerous pressure buildup and potential explosion.
Mitigation Strategies:
-
In Situ Generation: Whenever possible, generate and use diazomethane in situ to avoid isolating and handling the pure substance.[8][11]
-
Controlled Conditions: Perform the reaction at low temperatures and in the dark or with minimal light exposure. Use fire-polished glassware to avoid rough surfaces.
-
Slow Addition: Add the diazomethane solution slowly to the reaction mixture containing the alkene and catalyst to ensure it reacts as it is added, preventing accumulation.[7][9]
-
Catalyst Choice: Transition metal catalysts, such as those based on rhodium or copper, can mediate the reaction under milder conditions, offering better control.[12]
Q3: My transition metal-catalyzed cyclopropanation is showing an unexpected exotherm. What could be the cause?
A3: While often more controlled than other methods, transition metal-catalyzed cyclopropanations can still exhibit significant exotherms. The cause can often be traced to the decomposition of the carbene precursor (typically a diazo compound) or high catalyst activity.
Causality: The rate of carbene formation and its subsequent reaction with the alkene dictates the rate of heat generation. A highly active catalyst or a rapid decomposition of the diazo compound can lead to a burst of reactivity and a corresponding temperature spike.
Mitigation Strategies:
-
Catalyst Loading: Start with a lower catalyst loading and incrementally increase it to find the optimal balance between reaction rate and heat generation.[7]
-
Controlled Precursor Addition: Use a syringe pump for the slow addition of the diazo compound.[7] This is a critical control parameter.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Section 2: Troubleshooting Guide for Runaway Reactions
This section provides a structured approach to identifying and resolving thermal runaway events during cyclopropanation.
Issue: Rapid, Uncontrolled Temperature Increase
A sudden and sharp rise in the internal reaction temperature is a clear indicator of a potential thermal runaway.
| Potential Cause | Diagnostic Check | Immediate Corrective Action | Long-Term Prevention |
| Reagent Addition Too Fast | Review the rate of addition of the carbenoid precursor (e.g., diiodomethane, diethylzinc, diazo compound). | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling bath (add more ice, switch to a colder bath). 3. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. | Implement a protocol for slow, controlled addition using a syringe pump.[7] |
| Inefficient Cooling | Check the cooling bath. Is it at the target temperature? Is the reaction flask adequately submerged? | 1. Replenish the cooling bath (add more ice/dry ice). 2. Ensure good thermal contact between the flask and the bath. | Use a larger cooling bath and ensure the reaction scale is appropriate for the cooling capacity. |
| Catalyst Overactivity | Was the catalyst freshly prepared or from a new, highly active batch?[5] | 1. Follow the steps for inefficient cooling. 2. If the reaction is still accelerating, prepare for emergency quenching (see Section 3). | Titrate new batches of catalysts or reagents on a small scale to determine their activity before scaling up. |
| Accumulation of Unreacted Reagents | Did the reaction fail to initiate at a lower temperature, leading to a buildup of reactants before a sudden onset? | 1. Be prepared for a significant exotherm if the reaction suddenly initiates. 2. If a runaway occurs, proceed with emergency quenching. | Ensure the reaction is initiated successfully at a low temperature before adding the bulk of the reagents. Use a small amount of reagent initially to confirm initiation. |
Workflow for Managing a Thermal Event
The following diagram outlines the decision-making process when a thermal excursion is detected.
Caption: Step-by-step emergency quenching protocol diagram.
Section 4: Scale-Up Considerations for Exothermic Cyclopropanations
Scaling up a reaction changes its thermal properties significantly and requires careful planning.
The Surface-Area-to-Volume Ratio Problem
As the volume of a reaction increases, its surface area does not increase proportionally. [13]
-
Heat Generation: This is proportional to the volume of the reactants (scales with the cube of the radius, r³).
-
Heat Dissipation: This is proportional to the surface area of the reactor in contact with the cooling medium (scales with the square of the radius, r²).
Consequence: On scale-up, the ability to remove heat becomes less efficient relative to the amount of heat being generated, increasing the risk of a thermal runaway. [13]
Strategies for Safe Scale-Up
| Strategy | Rationale | Implementation |
| Calorimetry Studies | Quantify the heat of reaction (ΔHrxn) and the rate of heat release before attempting a large-scale reaction. [13] | Use a reaction calorimeter (RC1) or differential scanning calorimetry (DSC) to obtain critical safety data on a small scale. |
| Semi-Batch Processing | Avoid having all the potential chemical energy present at the start of the reaction. [13] | Add one of the key reagents (e.g., the diazo compound or organozinc precursor) over time, so the rate of reaction is controlled by the rate of addition. |
| Flow Chemistry | Offers superior heat and mass transfer due to the high surface-area-to-volume ratio of the reactor. [14][15] | Use a continuous flow reactor where small amounts of reactants are mixed and react continuously, minimizing the volume of the reaction mixture at any given time. This is particularly advantageous for hazardous reagents like diazomethane. [14][15] |
| Dilution | A larger volume of solvent can act as a heat sink, absorbing the energy released. | While effective, this can lead to larger reactor volumes and increased downstream processing (e.g., solvent removal). |
References
- BenchChem. (2025).
- BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- OrgoSolver.
- ResearchGate. (2023).
- National Institutes of Health (NIH). (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- Journal of Research of the National Bureau of Standards. (1940).
- ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- ACS GCI Pharmaceutical Roundtable. (2025).
- ResearchGate. Scale-up experiment under intensified conditions.
- Wikipedia.
- Master Organic Chemistry. (2023).
- Wikipedia.
- DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- ResearchGate. (2012).
- Chemistry LibreTexts. (2019). 11.3.
- BenchChem. (2025). A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane.
- ResearchGate. (2022). Cyclopropane undergoes ring opening to form propene. Is this an exothermic or an endothermic reaction?.
- Sarpong, R. (2016).
Sources
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- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Catalyst Deactivation and Regeneration in Cyclopropanation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of catalyst deactivation in cyclopropanation reactions. Our goal is to empower you to diagnose activity loss, restore catalyst performance, and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide for Catalyst Deactivation
Catalyst deactivation is a common impediment in cyclopropanation, often manifesting as diminished yield, complete reaction failure, or loss of stereoselectivity. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Gradual or Sudden Loss of Catalytic Activity (Low or No Product Yield)
A decline in reaction yield is the most direct indicator of a compromised catalyst. The cause can range from impurities in the reaction medium to intrinsic thermal instability.
Catalyst poisoning refers to the chemical deactivation of active sites by strong binding of a chemical species, which can be an impurity, a reactant, or a byproduct.[1][2] Metal-carbene intermediates are electrophilic and are thus highly susceptible to poisoning by nucleophilic species.
-
Causality: Common poisons include water, oxygen, halides, cyanides, and sulfur- or phosphorus-containing compounds.[1][3] These species coordinate strongly to the metal center (e.g., Rhodium, Copper), blocking the site required for diazo compound activation and subsequent carbene formation.[4][5] Additives or certain functional groups on complex substrates can also act as inhibitors.[6]
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all glassware is rigorously oven- or flame-dried to eliminate moisture and oxygen.[3]
-
Reagent & Solvent Purity: Use freshly purified, anhydrous solvents and high-purity reagents. Consider passing solvents through an activated alumina column. Impurities in starting materials should be removed by chromatography or distillation prior to the reaction.
-
Substrate-Directed Poisoning: If a specific substrate consistently leads to low yields, consider the presence of poisoning functional groups (e.g., thiols, phosphines). Pre-treatment of the substrate or the use of additives to selectively deactivate these nucleophiles may be necessary.[6]
-
Many transition metal catalysts are susceptible to thermal degradation, especially heterogeneous catalysts on a support.
-
Causality: High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate, a process known as sintering.[2][7] This reduces the active surface area, leading to a lower effective catalyst concentration. For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition, destroying the catalytically active species.
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain the recommended reaction temperature. Avoid localized overheating, which can occur with highly exothermic reactions, by ensuring efficient stirring and controlled, slow addition of reagents like the diazo compound.[8]
-
Catalyst Selection: For high-temperature applications, select a catalyst with known high thermal stability. Consult the supplier's data or relevant literature for the catalyst's operational temperature range.
-
Fouling occurs when the catalyst's active sites are physically blocked by the deposition of byproducts.
-
Causality: Diazo compounds, particularly unstable ones, can undergo side reactions such as dimerization or polymerization.[8] These polymeric byproducts can precipitate onto the catalyst surface, blocking access to the active sites.[2]
-
Troubleshooting & Solutions:
-
Controlled Reagent Addition: Use a syringe pump for the slow, controlled addition of the diazo compound. This maintains a low instantaneous concentration, minimizing self-reaction pathways.[8]
-
Regeneration: A fouled catalyst can often be regenerated by washing with appropriate solvents to dissolve the deposits. In severe cases of coking (carbonaceous deposits), oxidative treatment may be required (see Part 3).
-
Issue 2: Poor or Altered Stereoselectivity
In asymmetric cyclopropanation, a loss of enantioselectivity or a change in diastereoselectivity is a clear sign that the catalyst's chiral environment has been compromised.
-
Causality: The chiral ligands that dictate the stereochemical outcome of the reaction are sensitive to the same factors that cause overall activity loss. Poisoning can block one side of the catalyst, altering the preferred trajectory of alkene approach.[4][9] Degradation or dissociation of the chiral ligand will generate achiral or less selective catalytic species. Furthermore, if the primary catalyst is partially deactivated, a non-selective background reaction may become more prominent, eroding the overall stereoselectivity.[9]
-
Troubleshooting & Solutions:
-
Verify Ligand/Catalyst Integrity: Ensure the chiral catalyst or ligand is from a reputable source and has been stored correctly (e.g., under inert atmosphere, protected from light).
-
Re-evaluate Reaction Conditions: Lowering the reaction temperature can sometimes suppress the non-selective background reaction and improve stereocontrol.
-
Screen Catalysts: If the problem persists, screen different chiral ligands or catalysts. The steric and electronic properties of the ligand framework can significantly impact selectivity and robustness.[10][11]
-
Part 2: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing issues related to catalyst deactivation in cyclopropanation reactions.
Caption: A troubleshooting flowchart for cyclopropanation reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in rhodium-catalyzed cyclopropanation? A1: Besides general impurities like water and oxygen, rhodium catalysts are particularly sensitive to nitrogen- and sulfur-containing heterocycles, phosphines, and unreacted diazo precursors if they contain coordinating groups. Even some solvents or additives can inhibit the reaction.[1][6]
Q2: How can I visually tell if my copper catalyst has deactivated? A2: Copper(I) species are typically the active catalysts in these reactions.[10] If your light-colored Cu(I) salt (e.g., white CuOTf) turns blue or green, it indicates oxidation to the less active Cu(II) state. For heterogeneous copper catalysts, a change from a reddish-brown (reduced copper) to black or green (copper oxides) suggests deactivation.
Q3: Is it always possible to regenerate a deactivated catalyst? A3: Not always. Deactivation by poisoning from strongly coordinating ligands or by fouling from soluble polymers can often be reversed by washing.[12] However, deactivation from thermal degradation (sintering) or significant metal leaching is generally irreversible.[7][13] The success of regeneration depends heavily on the deactivation mechanism.
Q4: What is a simple, general-purpose regeneration protocol I can try first? A4: For a homogeneous catalyst that you suspect is fouled with organic byproducts, a simple solvent wash is a good first step. Dissolve or suspend the catalyst in a suitable, non-reactive solvent (e.g., dichloromethane or ethyl acetate), stir, and then carefully remove the solvent. Repeating this process several times can remove soluble impurities. For heterogeneous catalysts, washing in a Soxhlet extractor may be effective. See Protocol 1 for more details.
Q5: How can I prevent catalyst deactivation in the first place? A5: Proactive prevention is key. Always use high-purity, anhydrous reagents and solvents. Maintain strict inert atmosphere conditions. Optimize the reaction temperature to avoid thermal stress, and use controlled, slow addition for unstable reagents like diazo compounds.[3][8] Finally, ensure your substrates are free from potential catalyst poisons.
Part 4: Protocols and Methodologies
Protocol 1: General Procedure for Regeneration of a Fouled Homogeneous Catalyst
This protocol is designed to remove soluble organic foulants from a homogeneous rhodium or copper catalyst.
Safety Precaution: Handle all solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Deactivated catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous, degassed diethyl ether or pentane
-
Schlenk flask or similar glassware for inert atmosphere work
-
Argon or nitrogen source
-
Cannula or filter stick
Procedure:
-
Transfer Catalyst: Under an inert atmosphere, transfer the deactivated catalyst to a clean, dry Schlenk flask.
-
Initial Wash: Add a sufficient volume of anhydrous, degassed DCM to fully suspend the catalyst.
-
Agitation: Stir the suspension at room temperature for 15-20 minutes. If the catalyst is soluble, ensure it fully dissolves.
-
Solvent Removal:
-
For insoluble catalysts: Stop stirring and allow the catalyst to settle. Carefully remove the supernatant (the liquid) via cannula transfer.
-
For soluble catalysts: Remove the solvent under reduced pressure (e.g., using a rotary evaporator with an inert atmosphere backfill).
-
-
Repeat Washing: Repeat steps 2-4 two more times with fresh DCM.
-
Final Rinse: Add a small volume of a volatile, non-coordinating solvent like anhydrous diethyl ether or pentane to the catalyst. Suspend and then remove the solvent via cannula transfer or by drying under high vacuum. This helps remove residual DCM.
-
Drying: Dry the catalyst thoroughly under high vacuum for several hours to remove all traces of solvent.
-
Storage: Store the regenerated catalyst under a positive pressure of inert gas and protect it from light. Its activity should be re-validated with a small-scale test reaction before use in a large-scale synthesis.
Part 5: Catalyst Deactivation & Regeneration Cycle
The operational life of a catalyst can be viewed as a cycle. Understanding this cycle is fundamental to maintaining efficient and reproducible chemical processes.
Caption: The operational cycle of a recyclable catalyst.
References
- Technical Support Center: Optimizing Cyclopropan
- Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. (2025). BenchChem.
- troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. (2025). BenchChem.
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023).
- Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropan
- Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis. (2025). BenchChem.
- Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. (2024). Organic Process Research & Development.
- Metal-catalyzed cyclopropan
- C
- Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025).
- What Is Catalyst Deactiv
- Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. (2023). ChemRxiv.
- Overcoming low yields in cyclopropanation reactions with copper c
- Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. (2008). Organic Chemistry Portal.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2012).
- Regeneration of a hydrogenation catalyst. (2014).
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 12. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Rate and Selectivity of Cyclopropanation
Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their cyclopropanation experiments by understanding and manipulating solvent effects. In the following sections, we will address common issues related to reaction rate and selectivity in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Question 1: My cyclopropanation reaction is extremely slow or not proceeding to completion. Could the solvent be the culprit?
Answer: Absolutely. The choice of solvent is a critical parameter that directly influences the rate of cyclopropanation, and selecting an inappropriate solvent is a common reason for poor or failed reactions. The primary factors to consider are solvent polarity, coordinating ability, and the solubility of your reagents.
-
For Simmons-Smith and Related Reactions (Zinc Carbenoids): The rate of Simmons-Smith cyclopropanation is known to decrease as the basicity (or coordinating ability) of the solvent increases.[1] This is because the active reagent, an electrophilic zinc carbenoid, can be strongly solvated and stabilized by basic solvents like ethers (e.g., THF, Diethyl Ether). This stabilization reduces the reagent's electrophilicity and, consequently, its reactivity towards the alkene.
-
Expert Insight: While ethereal solvents are traditionally used, non-coordinating solvents such as dichloromethane (DCM) or dichloroethane (DCE) often lead to a more reactive (more "naked") carbenoid, resulting in faster reactions, especially for less nucleophilic alkenes.[2][3] If your reaction in ether is sluggish, consider switching to DCM.
-
-
For Transition Metal-Catalyzed Reactions (e.g., Rhodium, Copper): In these systems, the solvent can influence the stability and reactivity of the metal carbene intermediate.[4] Highly coordinating solvents can sometimes compete with the substrate for binding sites on the metal catalyst, potentially slowing down the catalytic cycle. However, the solvent must be capable of dissolving the catalyst, substrate, and diazo compound.
-
Troubleshooting Step: If you suspect catalyst deactivation or poor turnover, ensure your solvent is rigorously dried and degassed. Many cyclopropanation catalysts are sensitive to air and moisture.[5]
-
Question 2: I'm observing poor diastereoselectivity (e.g., an unfavorable cis/trans or syn/anti ratio). How can solvent choice improve this?
Answer: Solvent choice is a powerful tool for tuning the diastereoselectivity of a cyclopropanation reaction. The solvent influences the energies of the diastereomeric transition states, and even a small energy difference can have a profound impact on the product ratio.[2]
-
Mechanism of Influence: The solvent can affect the geometry of the "butterfly-type" transition state in Simmons-Smith reactions or the orientation of the substrate relative to the metal carbene in catalyzed reactions.[2][6] This is achieved through specific solvent-reagent or solvent-substrate interactions.
-
Case Study (Simmons-Smith of Chiral Allylic Alcohols): The cyclopropanation of chiral allylic alcohols is a classic example. The hydroxyl group directs the zinc reagent to one face of the double bond.[6] Using a non-coordinating solvent like CH₂Cl₂ with the Furukawa reagent (Et₂Zn/CH₂I₂) often gives the highest syn selectivity.[2] Switching to a more coordinating solvent like diethyl ether can disrupt this directing effect and lower the diastereomeric ratio.[2]
-
General Strategy: If you are experiencing poor diastereoselectivity, a solvent screen is highly recommended. Experiment with a range of solvents of varying polarity and coordinating ability, from non-polar hydrocarbons (hexane, toluene) to halogenated solvents (DCM, DCE) and polar aprotic solvents (acetonitrile, DMSO), if your system is compatible.[7] Sometimes, highly polar and acidic solvents like hexafluoroisopropanol (HFIP) can dramatically improve both yield and diastereoselectivity by stabilizing charged intermediates or promoting specific hydrogen bonding interactions.[7]
Question 3: My asymmetric cyclopropanation is yielding low enantiomeric excess (ee). Can the solvent be tuned to improve enantioselectivity?
Answer: Yes, the solvent is a key parameter for optimizing enantioselectivity in asymmetric catalysis. The chiral catalyst and the substrate form diastereomeric transition states leading to the two enantiomers. The solvent can differentially stabilize or destabilize these transition states, thereby amplifying the energy difference between them and leading to higher ee.
-
Solvent-Catalyst Interaction: The solvent can interact with the chiral ligand or the metal center, subtly altering the catalyst's conformation. This change in the chiral environment around the active site directly impacts how the substrate approaches, influencing the enantiomeric outcome.
-
Practical Example (Rhodium-Catalyzed Reactions): In asymmetric cyclopropanations catalyzed by chiral dirhodium(II) complexes, a switch from a more coordinating solvent like dichloromethane to a non-coordinating solvent like pentane has been shown to significantly enhance enantioselectivity.[8] The less the solvent interacts with the catalyst, the more pronounced the intrinsic stereochemical preferences of the chiral ligand become.
-
Troubleshooting Workflow: If you are facing low ee, consider the following:
-
Lower the Temperature: This is often the first step to enhance selectivity.
-
Solvent Screen: Test a series of non-coordinating solvents. Start with DCM, then try pentane, hexane, or toluene.
-
Concentration: In some cases, reaction concentration can play a role, which is inherently tied to the solvent volume.
-
Part 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Low Yield in a Simmons-Smith Reaction
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Issue 2: Poor Selectivity in a Metal-Catalyzed Asymmetric Cyclopropanation
Data Summary: Solvent Effects on Selectivity
The following table summarizes literature examples of how solvent choice can impact the diastereoselectivity (dr) and enantioselectivity (ee) of cyclopropanation reactions.
| Catalyst System | Alkene Substrate | Diazo Reagent | Solvent | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Methyl Vinyldiazoacetate | Dichloromethane (DCM) | >95:5 | 83% | [8] |
| Rh₂(S-DOSP)₄ | Styrene | Methyl Vinyldiazoacetate | Pentane | >95:5 | 90% | [8] |
| Pd(OAc)₂ | N-allyl amide | Sulfoxonium Ylide | Acetonitrile (MeCN) | 2:1 | N/A | [7] |
| Pd(OAc)₂ | N-allyl amide | Sulfoxonium Ylide | Hexafluoroisopropanol (HFIP) | 7:1 | N/A | [7] |
This table is for illustrative purposes. Actual results will vary based on specific substrates, ligands, and conditions.
Protocol 1: Systematic Solvent Screening for Optimizing Selectivity
This protocol provides a general framework for screening solvents to improve the rate or selectivity of your cyclopropanation reaction.
Objective: To identify the optimal solvent for a given cyclopropanation reaction by parallel screening.
Materials:
-
Your alkene substrate
-
Your carbene precursor (e.g., ethyl diazoacetate, diiodomethane)
-
Your catalyst (e.g., Rh₂(OAc)₄, Zn/Cu couple)
-
A panel of anhydrous solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Acetonitrile, DMSO)
-
An array of small reaction vials (e.g., 2 mL HPLC vials with stir bars)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Analytical instrument (GC, HPLC, or NMR) for determining conversion and selectivity
Procedure:
-
Preparation: Under an inert atmosphere, prepare a stock solution of your alkene substrate in a volatile, non-interfering solvent (e.g., toluene). Prepare a separate stock solution of your catalyst if it is a solid.
-
Reaction Setup:
-
To each of the labeled reaction vials, add a stir bar.
-
Aliquot the same amount of alkene stock solution into each vial.
-
If using a catalyst stock solution, add the same volume to each vial. If using a solid catalyst (like Zn/Cu), add the same mass to each vial.
-
Remove the temporary solvent (if used) under vacuum.
-
Add 1.0 mL of each unique screening solvent to its respective vial.
-
-
Reaction Initiation:
-
Bring the vials to the desired reaction temperature (e.g., 25 °C).
-
Add the carbene precursor to each vial. For liquid diazo compounds, this is often done slowly via syringe pump to a solution of the other reagents. For Simmons-Smith, the diiodomethane would be added at this stage.
-
-
Monitoring and Quenching:
-
Allow the reactions to stir for a predetermined amount of time (e.g., 12 hours).
-
Take a small aliquot from each reaction for analysis.
-
Quench the reactions appropriately (e.g., by adding a saturated solution of NH₄Cl for Simmons-Smith, or by filtering through silica for catalyzed reactions).
-
-
Analysis:
-
Analyze the crude reaction mixtures by GC, ¹H NMR, or chiral HPLC.
-
Determine the conversion (yield) and selectivity (dr and/or ee) for each solvent.
-
-
Optimization: Based on the results, select the best-performing solvent for a larger-scale reaction. You may consider further optimization of temperature or concentration in the chosen solvent.
Solvent Screening Workflow Diagram
Caption: Workflow for a systematic parallel solvent screen.
By systematically addressing these common issues and employing a logical, evidence-based approach to solvent selection, you can significantly improve the outcome of your cyclopropanation experiments.
References
- BenchChem. (2025).
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686.
- Yadav, J. S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4968. NIH.
- NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry.
- OrgoSolver. (n.d.).
- Ballav, N., et al. (2025).
- Wikipedia. (n.d.).
- Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(37), 8837-8846.
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Cyclopropylcarbinyl Intermediates: A Technical Guide to Preventing Unwanted Rearrangements
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical advice on a persistent challenge in organic synthesis: the control of rearrangement reactions involving cyclopropylcarbinyl intermediates. Whether you are working with cationic or radical species, understanding and mitigating these rapid transformations is crucial for achieving desired product outcomes.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a complex mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. What is happening and how can I favor the unrearranged product?
A1: The Challenge of the Cyclopropylcarbinyl System
The issue you are encountering is fundamental to the nature of the cyclopropylcarbinyl system. Both the cyclopropylcarbinyl cation and radical are not static species; they exist in a rapid equilibrium with their ring-opened (homoallyl) and ring-expanded (cyclobutyl) isomers.[1][2] The driving force for this rearrangement is the relief of the inherent strain in the three-membered ring.
The key to favoring your desired cyclopropylmethyl product is to trap the initial intermediate with a nucleophile (for cations) or a trapping agent (for radicals) before it has the opportunity to rearrange. The following troubleshooting strategies are designed to kinetically favor the desired reaction pathway over the rearrangement.
Troubleshooting Flowchart: Suppressing Rearrangement
Caption: Troubleshooting workflow for minimizing cyclopropylcarbinyl rearrangements.
Q2: Can you elaborate on the role of the solvent in controlling the rearrangement of cyclopropylcarbinyl cations?
A2: Solvent Effects on Cationic Pathways
The choice of solvent is critical when dealing with cyclopropylcarbinyl cations. The solvent's polarity and nucleophilicity directly influence the lifetime of the carbocation and, consequently, the product distribution.[1]
-
Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents are detrimental if you want to avoid rearrangement. Their high polarity stabilizes the carbocation, prolonging its lifetime and providing more time for rearrangement. Furthermore, they are often not sufficiently nucleophilic to trap the cation quickly.
-
Less Polar, More Nucleophilic Solvents: These are generally preferred. A less polar environment can destabilize the carbocation, shortening its lifetime. If the solvent is also a good nucleophile (or if a potent nucleophile is present in high concentration), it can trap the cyclopropylcarbinyl cation before rearrangement occurs.
Data Snapshot: Solvent-Dependent Product Distribution
The solvolysis of (chloromethyl)cyclopropane serves as a classic example of how a polar, protic solvent can lead to a mixture of products.
| Solvent | Cyclopropylmethyl Derivative (%) | Cyclobutyl Derivative (%) | Homoallyl Derivative (%) |
| Water (Hydrolysis) | 48 | 47 | 5 |
Data sourced from March's Advanced Organic Chemistry as cited in BenchChem.[1]
Recommendation: To favor the cyclopropylmethyl product, consider using a non-protic solvent in conjunction with a highly soluble and potent nucleophile.
Q3: How low does the temperature need to be to effectively stop the rearrangement?
A3: The Importance of Low-Temperature Reactions
Rearrangement reactions, like all chemical reactions, have an activation energy barrier. By lowering the reaction temperature, you reduce the available thermal energy, making it more difficult for the system to overcome this barrier. This kinetically favors the desired nucleophilic attack, which often has a lower activation energy than the rearrangement.[1]
For many reactions involving cyclopropylcarbinyl cations, temperatures of -78 °C (dry ice/acetone bath) are a good starting point. In some sensitive cases, particularly those employing chiral catalysts for asymmetric rearrangements, temperatures as low as -94 °C have been reported to be effective.[1]
Experimental Protocol: General Low-Temperature Trapping of a Cyclopropylcarbinyl Cation
This protocol outlines a general approach to generating and trapping a cyclopropylcarbinyl cation while minimizing rearrangement.
-
Preparation:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the nucleophile in a suitable anhydrous, non-polar solvent (e.g., toluene, dichloromethane) in the reaction flask.
-
-
Cooling:
-
Cool the reaction vessel to the target temperature (e.g., -78 °C) using a dry ice/acetone bath. Allow the system to equilibrate for 10-15 minutes.
-
-
Slow Addition:
-
Dissolve the cyclopropylcarbinol precursor (e.g., a cyclopropylcarbinyl alcohol or mesylate) in the same anhydrous solvent.
-
Add this solution dropwise to the cooled, stirred solution of the nucleophile over a period of 30-60 minutes using the dropping funnel. The slow addition ensures that the concentration of the carbocation remains low at any given moment, favoring immediate trapping over rearrangement.[1]
-
-
Reaction and Quenching:
-
Stir the reaction at the low temperature for the determined optimal time, monitoring by a suitable method (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench it at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
-
Workup:
-
Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and purification.
-
Q4: My intermediate is a radical. Are the strategies for avoiding rearrangement the same as for cations?
A4: Controlling Cyclopropylcarbinyl Radicals
While the underlying principle of trapping the intermediate before it rearranges remains the same, the specific strategies for radicals differ from those for cations. Cyclopropylcarbinyl radicals are well-known for their use as "radical clocks" because their ring-opening rates are well-calibrated and extremely fast.[3][4][5]
The Cyclopropylcarbinyl Radical Clock Rearrangement
Caption: The rapid, irreversible ring-opening of the cyclopropylcarbinyl radical.
Key strategies for controlling radical rearrangements include:
-
Temperature: As with cations, lower temperatures will decrease the rate of ring-opening.
-
Efficient Radical Traps: The choice and concentration of the radical trapping agent are paramount. The trapping reaction must be kinetically competitive with the very fast ring-opening. Common and effective traps include:
-
Tributyltin hydride (Bu₃SnH)
-
Thiophenol (PhSH)
-
Stable nitroxyl radicals like TEMPO
-
-
Substituent Effects: The rate of ring-opening is sensitive to substituents. For example, a phenyl group at the carbinyl radical center has been shown to slow the rate of ring-opening by several orders of magnitude compared to an unsubstituted radical.[6] Conversely, alkyl substitution on the cyclopropyl ring can accelerate the rearrangement.[4]
Q5: Can substituents be used to my advantage to prevent rearrangement?
A5: Strategic Use of Substituents
Yes, substituents can have a profound impact on the stability and reactivity of cyclopropylcarbinyl intermediates, and this can be leveraged to control rearrangement.
-
For Cations: Electron-donating groups (EDGs) placed at the carbinyl carbon (the carbon bearing the positive charge) can stabilize the cyclopropylcarbinyl cation.[1][7] This stabilization can make the initial cation a deeper energy minimum, potentially increasing the activation barrier for rearrangement. For instance, an α-phenyl group can stabilize the cation through resonance.[1]
-
For Radicals: As mentioned, certain substituents can influence the rate of ring-opening. While alkyl groups on the ring often accelerate the process, stabilizing groups at the radical center can slow it down.[4][6]
Stereoelectronic Effects: The orientation of bonds relative to the developing p-orbital of the intermediate also plays a crucial role. This is a more advanced concept known as stereoelectronic control.[8][9] The overlap between the C-C bonding orbitals of the cyclopropane ring and the empty p-orbital of the cation is what provides its stability, but also facilitates the rearrangement.[1] In radical systems, stereoelectronic effects dictate which of the cyclopropane bonds is preferentially cleaved during ring-opening.[8] Careful consideration of the substrate's stereochemistry is therefore essential for predicting and controlling reactivity.
References
-
Kinetics of Reactions of Cyclopropylcarbinyl Radicals and Alkoxycarbonyl Radicals Containing Stabilizing Substituents: Implications for Their Use as Radical Clocks. Journal of the American Chemical Society. [Link]
-
The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]
-
RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Ring-opening radical clock reactions: many density functionals have difficulty keeping time. Organic & Biomolecular Chemistry. [Link]
-
The design of radical clocks to probe the reactivity of the intermediates in arylmethyl ester photochemistry. Canadian Journal of Chemistry. [Link]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]
-
The cyclopropylcarbinyl route to γ-silyl carbocations. PubMed. [Link]
-
A Convenient Method for Kinetic Studies of Fast Radical Rearrangements. Rate Constants and Arrhenius Function for the Cyclopropylcarbinyl Radical Ring Opening. ElectronicsAndBooks. [Link]
-
Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]
-
Cyclopropylcarbinyl cation in C−N bond‐forming reactions. ResearchGate. [Link]
-
Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society. [Link]
-
Stereoelectronic effects in radical and photochemical reactions. ResearchGate. [Link]
-
XX Radical Kinetics and Clocks. Wiley Online Library. [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]
-
Clocking Tertiary Cyclopropylcarbinyl Radical Rearrangements. The Journal of Organic Chemistry. [Link]
-
Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. ResearchGate. [Link]
-
The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]
-
Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. ResearchGate. [Link]
-
Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. [Link]
-
Rearrangement of Rigid Cyclopropylcarbinyl Radicals: Investigation of a Reporter System for the Detection of Very Short Lived Radicals. ElectronicsAndBooks. [Link]
-
Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. Semantic Scholar. [Link]
-
Cyclopropylcarbinyl-type ring openings. Reconciling the chemistry of neutral radicals and radical anions. PubMed. [Link]
-
Stereoelectronic effect. Wikipedia. [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. Cambridge Open Engage. [Link]
-
Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Nitrile Reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with nitrile reductions. Here, we will address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the desired selectivity.
Troubleshooting Guide: Overcoming Common Hurdles in Nitrile Reduction
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My nitrile reduction is resulting in a low yield or incomplete conversion. What are the primary factors to investigate?
A1: Low conversion is a frequent challenge and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.
-
Reagent Activity and Stoichiometry:
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄): Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent for nitriles, while sodium borohydride (NaBH₄) is generally ineffective on its own but can reduce nitriles in the presence of a catalyst like CoCl₂.[1][2][3][4] LiAlH₄ is highly reactive and can decompose upon exposure to moisture.[1] Ensure you are using a fresh, properly stored batch. The stoichiometry is also critical; a molar excess of the hydride reagent is typically required. The reaction involves two subsequent additions of hydride ions to the carbon-nitrogen triple bond.[5]
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): The activity of heterogeneous catalysts like Raney Nickel or Palladium on carbon can degrade over time.[6] Ensure your catalyst is active. The pressure of hydrogen gas is another crucial factor; some reductions may require elevated pressures to proceed efficiently.[7]
-
-
Reaction Temperature:
-
For reductions with metal hydrides, the temperature needs to be carefully controlled. LiAlH₄ reductions are often initiated at 0°C and then allowed to warm to room temperature.[8] Some substrates may require refluxing in a solvent like THF to drive the reaction to completion.
-
Catalytic hydrogenations can also be sensitive to temperature. For instance, the reduction of aliphatic nitriles using Raney Ni/KBH₄ is often optimal at room temperature, whereas aromatic nitriles may require slightly elevated temperatures (e.g., 50°C).[9][10]
-
-
Solvent Choice:
-
The choice of solvent is dictated by the reducing agent. LiAlH₄ reductions must be carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) due to its violent reaction with protic solvents like water or alcohols.[1]
-
For catalytic hydrogenations, alcoholic solvents like ethanol or methanol are common. The use of dry ethanol has been shown to be effective in Raney Ni/KBH₄ systems.[9][10]
-
Q2: I am observing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions, particularly in catalytic hydrogenation.[11] This occurs when the intermediate imine reacts with the primary amine product.[10][11]
-
Catalyst Choice: The choice of catalyst is a primary factor in controlling selectivity. While catalysts like Raney nickel and palladium are commonly used, others such as cobalt boride can be more regioselective for the production of primary amines.[11] Recent research has also shown that atomically dispersed palladium catalysts can be tuned to selectively produce either primary or secondary amines.[12]
-
Additives: The addition of ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can help suppress the formation of secondary and tertiary amine byproducts.[6]
-
Reaction Conditions: Optimizing factors such as solvent, pH, temperature, and hydrogen pressure can also influence the selectivity towards the primary amine.[11] For example, a system using potassium borohydride as the reducing agent and Raney nickel as the catalyst in ethanol has been shown to produce primary amines with good to excellent yields and only trace amounts of secondary or tertiary amines.[9][10]
Q3: My goal is to reduce the nitrile to an aldehyde, but I am getting the primary amine instead. How can I achieve this partial reduction?
A3: To stop the reduction at the aldehyde stage, a less powerful and sterically hindered reducing agent is required.
-
DIBAL-H (Diisobutylaluminium hydride): DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes.[13][14][15] Its bulky nature prevents the second addition of a hydride ion to the intermediate iminium salt.[13][14]
-
Reaction Conditions for Aldehyde Formation: This reaction is typically carried out at low temperatures, such as -78°C, to prevent over-reduction.[14] After the initial reduction, an aqueous workup hydrolyzes the intermediate imine to the desired aldehyde.[11][13] It is important to note that if the reaction is not carefully controlled, complete reduction to the amine can still occur.[13]
-
Stephen Aldehyde Synthesis: Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that is then hydrolyzed to the aldehyde.[11]
Q4: I am working with a molecule that has other reducible functional groups (e.g., esters, amides). How can I selectively reduce the nitrile?
A4: Chemoselectivity is a common challenge in complex molecule synthesis.
-
Choosing the Right Reducing Agent:
-
LiAlH₄ is a very strong reducing agent and will reduce a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to nitriles.[2][16] Therefore, it is generally not suitable for selective nitrile reduction in the presence of these groups.
-
Catalytic Hydrogenation: This can be a good option for selective nitrile reduction. For example, catalytic hydrogenation can often reduce a nitrile in the presence of an ester, depending on the specific catalyst and conditions.[17] Raney Cobalt has been noted for its good selectivity for nitriles.[17]
-
Borane Complexes: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) are also effective for nitrile reduction and can sometimes offer better chemoselectivity than LiAlH₄.[6]
-
Cobalt Chloride/Sodium Borohydride: A combination of cobalt chloride and sodium borohydride has been shown to selectively reduce nitriles in the presence of other functional groups under mild conditions.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of nitrile reduction with LiAlH₄?
A: The reduction of a nitrile with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻).
-
The first hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the pi bonds of the triple bond and forming an intermediate imine salt.[5][13]
-
A second hydride ion from AlH₃ then adds to the imine carbon, resulting in a dianionic species.[13]
-
An aqueous or acidic workup is then required to protonate the nitrogen, yielding the primary amine.[13]
Q: Can NaBH₄ be used to reduce nitriles?
A: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles on its own.[3] However, its reducing ability can be enhanced by the addition of catalysts. For example, a combination of NaBH₄ with CoCl₂ or Raney nickel can effectively reduce nitriles to primary amines.[9][11]
Q: What are the safety precautions I should take when working with LiAlH₄?
A: Lithium aluminum hydride is a highly reactive and pyrophoric compound. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is essential. When quenching a reaction containing LiAlH₄, it is crucial to do so slowly and at a low temperature (typically 0°C). A common quenching procedure involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water.[8]
Data and Protocols
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent/System | Typical Product(s) | Key Conditions & Considerations | Selectivity |
| LiAlH₄ | Primary Amine | Dry aprotic solvent (ether, THF); often requires excess reagent.[8] | Low; reduces many other functional groups.[2][16] |
| DIBAL-H | Aldehyde | Low temperature (-78°C) is critical to prevent over-reduction.[14] | High for partial reduction to aldehydes.[13][15] |
| H₂/Raney Ni | Primary Amine | Can require elevated pressure and temperature; addition of NH₃ can suppress side reactions.[6][7] | Moderate; can sometimes reduce other functional groups. |
| H₂/Pd/C | Primary Amine | Conditions can be tuned for selectivity; may require additives to prevent side reactions.[6] | Moderate to good, depending on conditions. |
| Raney Ni/KBH₄ | Primary Amine | Mild conditions (often room temperature) in an alcoholic solvent.[9][10] | Good selectivity for primary amines.[9][10] |
| CoCl₂/NaBH₄ | Primary Amine | Mild, ambient laboratory conditions.[4] | High; can selectively reduce nitriles in the presence of other groups.[4] |
Experimental Protocols
Protocol 1: General Procedure for Nitrile Reduction to a Primary Amine using LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere at 0°C, add a solution of the nitrile (1 equivalent) in THF dropwise.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.[8]
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (1 volume), followed by 10% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[8]
-
Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Separate the layers of the filtrate, and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Optimized Reduction of an Aliphatic Nitrile using Raney Ni/KBH₄
This protocol is adapted from Wu et al. (2007).[9][10]
-
In a flask, combine potassium borohydride (KBH₄, 4 equivalents), Raney Nickel (moist weight, approximately 1 equivalent), and dry ethanol (2.5 mL per mmol of substrate).[9][10]
-
To this stirred suspension, add the aliphatic nitrile (1 equivalent).[9][10]
-
Stir the reaction mixture vigorously at room temperature for approximately 45 minutes, monitoring the progress by TLC.[9][10]
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer, filter, and concentrate to yield the primary amine.
Visualizations
Diagram 1: Decision-Making Workflow for Nitrile Reduction
Caption: A decision tree for selecting the appropriate reduction strategy.
References
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Nitrile reduction. Retrieved from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2007(15), 94-101. Retrieved from [Link]
-
Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
YouTube. (2018, April 24). Reduction of nitriles. Retrieved from [Link]
-
Ota, K., Sato, K., & Miyamura, H. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry–A European Journal, 23(16), 3788-3791. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US3062869A - Reduction of nitriles.
-
Reddit. (2018, October 27). LiAlH4 vs. NaBH4 as a reducing agent. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 14). 20.8: Chemistry of Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. Retrieved from [Link]
-
Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
-
SlidePlayer. (n.d.). Metal Hydride Reduction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1023&context=honors_th]]([Link])
-
Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]
-
ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]
-
Reddit. (2018, December 5). Nitrile reduction issues. Retrieved from [Link]
-
ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]
-
Reddit. (2014, February 25). Reduction of nitriles. Retrieved from [Link]
-
Química Orgánica. (n.d.). Reduction of nitriles to amines. Retrieved from [Link]
Sources
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Technical Support Center: Navigating the Reactivity of the Hydroxymethyl Group
Welcome to the technical support center dedicated to addressing the challenges associated with the hydroxymethyl group in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this functional group and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering explanations for the underlying chemistry and providing actionable protocols to get your synthesis back on track.
Problem 1: My oxidation of a primary alcohol to an aldehyde is giving me a carboxylic acid, or a complex mixture of products.
Q: I'm trying to oxidize a hydroxymethyl group to an aldehyde, but I'm consistently isolating the carboxylic acid, or my NMR shows a mess. What's going on?
A: This is a classic challenge in organic synthesis. The aldehyde intermediate is often more susceptible to oxidation than the starting alcohol, leading to over-oxidation to the carboxylic acid.[1] Several factors could be at play:
-
Choice of Oxidant: Strong oxidizing agents like chromic acid (H₂CrO₄), generated from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), will readily oxidize primary alcohols to carboxylic acids.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote over-oxidation, even with milder reagents.
-
Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the oxidant.
Troubleshooting Protocol: Achieving Selective Aldehyde Synthesis
To prevent over-oxidation, you need to use a milder oxidizing agent and carefully control the reaction conditions. Pyridinium chlorochromate (PCC) is a commonly used reagent for the selective oxidation of primary alcohols to aldehydes.[2]
Experimental Protocol: PCC Oxidation of a Primary Alcohol
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 equivalents) to anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Alcohol: Dissolve your primary alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the stirred PCC suspension at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite® to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.
Logical Workflow for Troubleshooting Oxidation
Caption: Troubleshooting flowchart for over-oxidation of primary alcohols.
Problem 2: I'm attempting a substitution reaction on a hydroxymethyl group, but I'm getting an elimination product (alkene) instead.
Q: I'm trying to replace the -OH group with a nucleophile, but my main product is an alkene. Why is elimination competing with substitution?
A: The hydroxyl group is a poor leaving group.[3] To facilitate substitution, it must first be protonated or converted into a better leaving group (e.g., a tosylate or mesylate).[4] However, the conditions required for this activation can also promote elimination, particularly E1 or E2 reactions.[5]
-
Reaction Mechanism: Acid-catalyzed reactions of primary alcohols can proceed via an E2 mechanism, while secondary and tertiary alcohols favor an E1 mechanism, which involves a carbocation intermediate that can readily lose a proton to form an alkene.[6][7]
-
Steric Hindrance: A bulky nucleophile or a sterically hindered substrate can favor elimination over substitution.
-
Strongly Basic Conditions: Using a strong, non-nucleophilic base will favor elimination.
Troubleshooting Protocol: Favoring Substitution over Elimination
To favor substitution, you should aim for conditions that promote an Sₙ2 reaction and avoid those that favor E1 or E2.
Experimental Protocol: Conversion to a Tosylate Followed by Sₙ2
-
Tosylation: In a round-bottom flask under an inert atmosphere, dissolve your primary alcohol (1.0 eq.) in anhydrous pyridine or dichloromethane. Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq.). Allow the reaction to stir at 0 °C and then warm to room temperature until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Substitution: Dissolve the crude tosylate in a polar aprotic solvent (e.g., DMF or acetone) and add your nucleophile (e.g., NaN₃, NaCN). Heat the reaction as necessary and monitor by TLC.
-
Purification: After the reaction is complete, perform an appropriate aqueous workup and purify the desired substitution product by column chromatography.
Data Presentation: Leaving Group Ability
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| HO⁻ | H₂O | ~15.7 | Poor |
| TsO⁻ | TsOH | ~ -2.8 | Excellent |
| MsO⁻ | MsOH | ~ -1.9 | Excellent |
| Br⁻ | HBr | ~ -9 | Good |
| Cl⁻ | HCl | ~ -7 | Good |
This table illustrates how converting the hydroxyl group to a sulfonate ester dramatically improves its leaving group ability, facilitating nucleophilic substitution.
Problem 3: My reaction is giving a very low yield, and I'm not sure why.
Q: I've followed the literature procedure, but my yield is significantly lower than reported. What are the common culprits for low yields in reactions involving hydroxymethyl groups?
A: Low yields can be frustrating and can stem from a variety of issues, some of which are not immediately obvious.[8][9][10]
-
Purity of Reagents and Solvents: Water or other impurities in your starting materials or solvents can interfere with the reaction, especially if you are using water-sensitive reagents.[9]
-
Reaction Monitoring: It's crucial to monitor your reaction closely. Quenching the reaction too early or too late can significantly impact your yield.[8]
-
Work-up and Purification: Product can be lost during extractions, transfers, and purification steps.[8]
-
Side Reactions: As discussed, side reactions like elimination or over-oxidation can consume your starting material and reduce the yield of your desired product.
-
Decomposition: Your product might be unstable under the reaction or work-up conditions.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: When should I protect a hydroxymethyl group, and what are the best protecting groups to use?
A: You should protect a hydroxymethyl group when it is incompatible with the reagents or conditions of a subsequent reaction step. For example, you would need to protect an alcohol before performing a Grignard reaction, as the acidic proton of the hydroxyl group would quench the Grignard reagent. The choice of protecting group depends on the stability required and the conditions for its removal.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Silyl Ethers (e.g., Trimethylsilyl) | TMS | TMSCl, base (e.g., Et₃N) | Mild acid (e.g., AcOH) or fluoride source (e.g., TBAF) | Labile to acid |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, imidazole | Acid (e.g., TFA) or fluoride source (e.g., TBAF) | More stable to acid than TMS |
| Benzyl Ether | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| Tetrahydropyranyl Ether | THP | DHP, acid catalyst (e.g., PPTS) | Aqueous acid (e.g., dilute HCl) | Stable to base, organometallics |
Q2: Can a hydroxymethyl group participate in rearrangement reactions?
A: Yes, particularly in reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration or Sₙ1 reactions.[6][7] If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, rearrangement is a likely side reaction.[1] To avoid rearrangements, you should use reaction conditions that do not generate a free carbocation, such as converting the alcohol to a tosylate and then performing an Sₙ2 reaction.[6]
Q3: What are the common side reactions during esterification of a hydroxymethyl group?
A: The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is an equilibrium process.[11] A common issue is an incomplete reaction. To drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove water as it is formed.[11] Under strongly acidic conditions and at high temperatures, dehydration of the alcohol to form an alkene or an ether can also occur as a side reaction.[12]
Q4: Can the hydroxymethyl group itself react with other functional groups in the same molecule?
A: Yes, intramolecular reactions are possible and can sometimes be the desired pathway. For example, a hydroxymethyl group can react with a nearby carboxylic acid to form a cyclic ester (a lactone).[11] It can also participate in intramolecular conjugate additions.[13] Unwanted intramolecular reactions can be a source of side products, and careful planning of your synthetic route, including the use of protecting groups, may be necessary to prevent them.
References
-
Britannica. (2026, January 2). Alcohol - Reactions, Chemistry, Uses. [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. [Link]
-
Chemistry Steps. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Mohammad Heidarian. (n.d.). REACTIONS OF ALCOHOLS. [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. [Link]
-
Study.com. (n.d.). Reactions of Alcohols: Practice Problems. [Link]
-
University of Calgary. (n.d.). Reactions of Alcohols. [Link]
-
Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]
-
Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]
-
Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution. [Link]
-
Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]
Sources
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Technical Support Center: Reaction Monitoring & Impurity Analysis
From the desk of a Senior Application Scientist: Welcome to your dedicated resource for navigating the complexities of reaction monitoring and impurity analysis. In drug development and chemical research, the ability to accurately track reaction progress and quantify impurities is not just a matter of efficiency—it is a cornerstone of safety and regulatory compliance. This guide is structured to address the practical challenges you face in the lab, providing not just solutions, but the underlying principles to empower your decision-making.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical technique for my reaction?
A1: The selection of an analytical technique is a critical decision that hinges on several factors related to your sample and the information you need. There is no one-size-fits-all answer, but a systematic evaluation will lead you to the optimal choice.
-
Volatility and Thermal Stability: For volatile and thermally stable analytes, Gas Chromatography (GC) is often the preferred method due to its high resolving power for such compounds.[1][2] It is particularly powerful for analyzing residual solvents and other volatile impurities.[3][4][5]
-
Polarity and Molecular Weight: For non-volatile, polar, or high-molecular-weight compounds, High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry.[6] Its versatility with different columns and mobile phases allows for the separation of a vast range of molecules, from starting materials to final products and non-volatile impurities.[7]
-
Need for Structural Information: When you need to confirm the structure of a product or identify an unknown impurity, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural data and is inherently quantitative without the need for response factors, making it excellent for kinetic studies and structural elucidation.[8]
-
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), provides molecular weight information and fragmentation patterns that are crucial for identifying unknown compounds, even at trace levels.[9][10][11] High-resolution MS can even help determine the molecular formula of an impurity.[9]
-
-
Real-Time Monitoring Needs: For continuous, real-time tracking of reaction kinetics, in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy are highly effective.[12][13] These Process Analytical Technology (PAT) tools can monitor the disappearance of reactants and the appearance of products directly in the reaction vessel.[13]
Comparison of Key Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC | Quantifying reactants, products, and non-volatile impurities. | Wide applicability, high precision, well-established methods. | Requires response factors for quantification, may require derivatization. |
| GC | Analyzing volatile compounds (e.g., residual solvents, low MW products). | Excellent separation for volatile/semi-volatile compounds, high sensitivity.[2] | Sample must be thermally stable and volatile.[1] |
| NMR | Structural elucidation, kinetic monitoring, quantification. | Inherently quantitative, provides rich structural information, non-destructive.[8] | Lower sensitivity compared to MS, can be complex for mixture analysis. |
| LC-MS / GC-MS | Identifying unknown impurities, confirming product identity, trace analysis. | High sensitivity and selectivity, provides molecular weight and structural data.[3][9] | Ionization efficiency can vary, complex instrumentation. |
| FTIR / Raman | Real-time, in-situ reaction monitoring. | Fast, non-invasive, provides real-time kinetic data. | Less specific than NMR or MS, may not be suitable for all reactions. |
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is central to monitoring reaction progress and impurities. However, chromatographic issues are common. Here’s how to troubleshoot them based on the symptoms you observe in your chromatogram.
Q2: Why are my HPLC peaks tailing?
A2: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is one of the most frequent issues in HPLC.[6] The cause is often related to undesirable secondary interactions between the analyte and the stationary phase.
Causality & Solution:
-
Silanol Interactions: The most common cause, especially for basic compounds, is interaction with acidic silanol groups on the silica-based stationary phase.[14][15] These secondary interactions cause some molecules to be retained longer than others, resulting in tailing.
-
Solution 1: Lower Mobile Phase pH. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the silanol groups, minimizing their interaction with basic analytes.[16]
-
Solution 2: Use an End-Capped Column. Modern columns are often "end-capped" to block many of the residual silanol groups. If you are using an older or degraded column, switching to a new, high-quality end-capped column can resolve the issue.[14]
-
-
Column Contamination: Accumulation of strongly retained impurities on the column inlet can create active sites that cause tailing.
-
Column Void: A void or channel in the packing material at the head of the column can disrupt the sample path, leading to peak distortion.[14][16]
-
Solution: Replace the Column. This issue is typically irreversible. Voids can be caused by pressure shocks or operating at a pH that dissolves the silica support.[14]
-
Q3: My peaks are fronting. What's the cause?
A3: Peak fronting, the inverse of tailing, often points to column overload or an issue with the sample solvent.[15]
Causality & Solution:
-
Mass Overload: You have injected too much sample onto the column. The stationary phase becomes saturated, and the excess analyte molecules travel through the column more quickly, leading to a fronting peak.[6]
-
Solution: Dilute Your Sample. Reduce the concentration of your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to move too quickly through the initial part of the column, distorting the peak shape.[17]
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase.[17] If this is not feasible due to solubility issues, use the weakest solvent possible that can still dissolve your sample.
-
Q4: Why are my retention times shifting?
A4: Drifting retention times can compromise peak identification and quantification. The cause can be system-related or chemical.
Causality & Solution:
-
Inadequate Column Equilibration: If you are running a gradient, insufficient time for the column to re-equilibrate to the initial conditions between runs is a common cause of retention time drift, usually to earlier times.
-
Solution: Increase Equilibration Time. Ensure your method includes an equilibration period of at least 10-15 column volumes after each gradient run.
-
-
Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile from an acetonitrile/water mixture).
-
Solution: Prepare Fresh Mobile Phase Daily. Do not top off old mobile phase; prepare it fresh and keep bottles loosely capped to avoid evaporation.
-
-
Temperature Fluctuations: Column temperature has a significant effect on retention. If the column compartment is not temperature-controlled, ambient lab temperature changes can cause drift.
-
Solution: Use a Thermostatted Column Compartment. Set the temperature slightly above ambient (e.g., 30-35 °C) for consistent and reproducible results.
-
Impurity Identification & Control
In pharmaceutical development, impurities must be identified and controlled according to strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[18][19][20][21]
Q5: An unknown peak is appearing in my chromatogram. How do I identify it?
A5: Identifying an unknown impurity is a multi-step process that combines chromatographic separation with spectroscopic analysis, guided by regulatory thresholds. According to ICH Q3A guidelines, any impurity present at a level of 0.1% or higher should generally be identified.[18][22][23]
Workflow for Unknown Impurity Identification:
Caption: Workflow for identifying an unknown process impurity.
Step-by-Step Explanation:
-
Detection and Quantification: First, confirm that the impurity peak is consistently present above the identification threshold (typically ≥0.1%).[22][23]
-
LC-MS Analysis: The single most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10] An LC-MS experiment will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) using instruments like a Q-TOF or Orbitrap is even more powerful, as it provides a highly accurate mass that can be used to predict the elemental composition (molecular formula).[9][11]
-
MS/MS Fragmentation: To gain structural information, perform a tandem MS (MS/MS) experiment. In this experiment, the impurity ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure, acting like a structural fingerprint.[10]
-
Consider the Source: Your knowledge of the reaction is critical. Is the unknown's mass consistent with a potential by-product, an unreacted intermediate, or a degradation product of your main compound? This context helps narrow down possible structures.
-
Confirmation: The final step is to confirm the proposed structure. This is done by acquiring a reference standard of the proposed compound and showing that it has the same retention time and mass spectrum as your unknown impurity.[10]
Q6: What are the ICH thresholds for impurities?
A6: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[19][21][24] The thresholds are based on the maximum daily dose (MDD) of the drug.
ICH Q3A Impurity Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[20][24][25]
-
Identification Threshold: The level above which an impurity's structure must be determined.[20][24][25]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[20][24][25]
NMR for Reaction Monitoring
Q7: Can I use NMR to monitor my reaction kinetics? How do I set it up?
A7: Absolutely. NMR is an excellent tool for reaction kinetics because it is inherently quantitative and provides rich structural information, allowing you to monitor multiple species (reactants, intermediates, products) simultaneously.[8][26][27]
Experimental Protocol: 1D NMR for Reaction Monitoring
This protocol outlines a general method for acquiring a series of 1D ¹H NMR spectra over time.
Objective: To quantify the concentration of reactants and products over time to determine reaction kinetics.
Methodology:
-
Preparation:
-
Prepare a stock solution of your starting material and an internal standard (a non-reactive compound with a simple spectrum that does not overlap with other signals) in a deuterated solvent.
-
In a separate vial, prepare the reagent that will initiate the reaction.
-
-
Instrument Setup:
-
Use a "dummy" sample with similar solvent conditions to lock and shim the spectrometer. If the reaction is temperature-sensitive, allow the probe to equilibrate to the target temperature.[28]
-
Set up a 1D acquisition experiment (e.g., a standard proton experiment). Critically, set the recycle delay (d1) to be at least 5 times the longest T1 relaxation time of the protons you wish to quantify. This ensures fully relaxed spectra, which is essential for accurate quantification.[29]
-
Determine the minimum number of scans (ns) needed for adequate signal-to-noise. For kinetics, faster acquisition is better, so aim for a low ns (often 1 or 4 is sufficient).[28][29]
-
-
Reaction Initiation & Data Acquisition:
-
Place your NMR tube containing the starting material and internal standard into the spectrometer.
-
Inject the initiating reagent, start a stopwatch, and immediately begin the automated acquisition.
-
Use the spectrometer's software to acquire spectra at predefined intervals (e.g., every 5 minutes for a slow reaction, or every 30 seconds for a faster one). This is often done using an arrayed experiment or a simple loop.[28][29]
-
-
Data Processing & Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the signal of a characteristic peak for each reactant and product, as well as the internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard.
-
Plot concentration versus time to obtain the kinetic profile of the reaction.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. testinglab.com [testinglab.com]
- 5. emerypharma.com [emerypharma.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Identifying and elucidating impurity species [rssl.com]
- 11. kbibiopharma.com [kbibiopharma.com]
- 12. mt.com [mt.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. waters.com [waters.com]
- 15. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 16. agilent.com [agilent.com]
- 17. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 18. jpionline.org [jpionline.org]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 22. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 23. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 24. database.ich.org [database.ich.org]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 28. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 29. imserc.northwestern.edu [imserc.northwestern.edu]
Validation & Comparative
A Researcher's Guide to Cyclopropane Building Blocks: A Comparative Analysis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
In the landscape of modern drug discovery, the cyclopropane ring has emerged as a powerhouse motif. Its inherent three-dimensionality, conformational rigidity, and unique electronic properties offer medicinal chemists a powerful tool to navigate the complexities of biological space.[1][2] The inclusion of this strained ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2][3] Among the diverse array of cyclopropane-containing building blocks, 1-(hydroxymethyl)cyclopropanecarbonitrile stands out as a particularly versatile and strategic intermediate. This guide provides an in-depth comparison of this key building block with other prevalent cyclopropane scaffolds, offering experimental insights to inform your synthetic strategies.
The Strategic Advantage of this compound
This compound (let's call it 'HCPC' for brevity) is a bifunctional molecule that provides two orthogonal synthetic handles for molecular elaboration: a primary alcohol and a nitrile. This dual functionality is a key differentiator, allowing for sequential or selective modifications to build molecular complexity.
Key Features of HCPC:
-
Dual Functionality: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
-
Synthetic Versatility: This bifunctionality makes HCPC a valuable precursor for a wide range of more complex cyclopropane derivatives.[4][5]
-
Proven Track Record: HCPC is a key intermediate in the synthesis of several important pharmaceutical agents, most notably the leukotriene receptor antagonist Montelukast, used in the treatment of asthma.[4] This history of use in industrial-scale synthesis speaks to its reliability and scalability.[4]
Comparative Analysis with Other Cyclopropane Building Blocks
While HCPC is a powerful tool, the optimal choice of building block is always context-dependent. Below is a comparative overview of HCPC and other commonly used cyclopropane building blocks.
| Building Block | Key Features | Common Transformations | Best Suited For | Potential Liabilities |
| This compound (HCPC) | Bifunctional (alcohol, nitrile), versatile for sequential reactions. | Oxidation of alcohol, reduction/hydrolysis of nitrile. | Complex scaffolds requiring multiple points of diversification. | Careful protecting group strategy may be needed. |
| Cyclopropanecarboxylic Acid | Readily available, robust. | Amide coupling, esterification, reduction to alcohol. | Introducing a cyclopropylcarbonyl motif, linking to amines. | Can form carnitine conjugates in vivo, a potential toxicity concern.[6] |
| Cyclopropylamine | Introduction of a basic nitrogen center. | Amide formation, reductive amination, N-alkylation. | Scaffolds requiring a basic handle for solubility or receptor interaction. | Can be volatile and require careful handling. |
| Cyclopropylmethanol | Simple, primary alcohol. | Oxidation, conversion to leaving groups. | Introducing a cyclopropylmethyl group. | Less versatile than bifunctional building blocks. |
| 1-Amino-1-cyclopropanecarboxylic Acid | Constrained amino acid analog. | Peptide synthesis, further functionalization of the amine or acid. | Peptidomimetics, conformationally restricted scaffolds. | Higher cost and more specialized applications. |
Experimental Insight: Functionalizing Cyclopropane Building Blocks
To illustrate the practical differences in handling and reactivity, let's consider a common synthetic objective: linking a cyclopropane moiety to an aromatic core via an amide bond.
Protocol 1: Synthesis of N-Benzyl-1-(hydroxymethyl)cyclopropanecarboxamide from HCPC
This two-step protocol highlights the need for a hydrolysis step before amide coupling.
Step 1: Hydrolysis of this compound to 1-(Hydroxymethyl)cyclopropanecarboxylic acid
-
Rationale: The nitrile must first be converted to a carboxylic acid to enable amide coupling. Basic hydrolysis is a common and effective method.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(hydroxymethyl)cyclopropanecarboxylic acid, which can often be used in the next step without further purification.
-
Step 2: Amide Coupling with Benzylamine
-
Rationale: Standard peptide coupling reagents like HATU provide efficient and clean conversion to the desired amide.
-
Procedure:
-
Dissolve 1-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add benzylamine (1.05 eq) and stir at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield the final product.
-
Protocol 2: Synthesis of N-Benzylcyclopropanecarboxamide from Cyclopropanecarboxylic Acid
This one-step protocol demonstrates the straightforward nature of using a pre-functionalized building block.
-
Rationale: When the desired functionality is already present, the synthesis is more direct.
-
Procedure:
-
Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add benzylamine (1.05 eq) and stir at room temperature for 12-18 hours.
-
Work-up and purify as described in Protocol 1, Step 2.
-
Visualization of Synthetic Pathways
The choice of building block dictates the synthetic route. The following diagram illustrates the divergent pathways from HCPC versus the more linear path from cyclopropanecarboxylic acid.
Caption: Synthetic routes to cyclopropyl amides.
Conclusion and Recommendations
The selection of a cyclopropane building block is a critical decision in the design of a synthetic route.
-
This compound (HCPC) is the superior choice for constructing complex molecules where both the nitrile and alcohol functionalities can be leveraged for diversification. It offers synthetic flexibility that simpler building blocks lack.
-
Cyclopropanecarboxylic Acid and Cyclopropylamine are ideal for more straightforward applications where a single, well-defined functional group is required for incorporation into a target molecule. They offer efficiency and cost-effectiveness for these specific tasks.
Ultimately, a deep understanding of the reactivity and potential of each building block allows the medicinal chemist to design more efficient, flexible, and powerful synthetic strategies in the quest for novel therapeutics.
References
- Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
- Not specified. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC - NIH.
- Not specified. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Not specified. (n.d.). Smolecule - 1-(Hydroxymethyl)cyclopropaneacetonitrile.
- Not specified. (n.d.). LookChem - 1-(Hydroxymethyl)cyclopropaneacetonitrile.
- Not specified. (n.d.). CymitQuimica - 1-(Hydroxymethyl)cyclopropaneacetonitrile.
- Not specified. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Not specified. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Not specified. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-(Hydroxymethyl)cyclopropaneacetonitrile | 152922-71-9 [smolecule.com]
- 5. CAS 152922-71-9: 1-(Hydroxymethyl)cyclopropaneacetonitrile [cymitquimica.com]
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Bioisosteric Replacement of the Cyclopropane Nitrile Moiety: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful tool for medicinal chemists. Its inherent rigidity and metabolic stability make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] When coupled with a nitrile group, the resulting cyclopropane nitrile moiety presents a unique combination of lipophilicity, polarity, and conformational constraint. However, the nitrile group itself can be subject to metabolic liabilities or may not be optimal for target engagement. This guide provides a comprehensive comparison of bioisosteric replacements for the cyclopropane nitrile moiety, offering experimental data and synthetic strategies to aid researchers in lead optimization.
The Cyclopropane Nitrile Moiety: A Double-Edged Sword
The cyclopropane ring's unique electronic structure, with its "bent" bonds exhibiting p-character, allows it to act as a conformationally restricted analogue of an alkene or a gem-dimethyl group.[3] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing potency and selectivity.[2][4] The cyclopropyl group is also generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[1][5]
The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor, a polar motif, or a bioisostere for carbonyls, hydroxyls, and halogens.[6][7] However, it can also be a liability. The potential for metabolic conversion to a carboxylic acid or, in some cases, the release of cyanide, necessitates careful consideration of its placement and the surrounding chemical environment.[8] Furthermore, the electronic properties of the nitrile may not always be optimal for interacting with a specific biological target.
This is where the concept of bioisosterism comes into play. A bioisostere is a functional group or moiety that has similar physicochemical or topological properties to another, leading to similar biological activity.[9] By replacing the cyclopropane nitrile with a suitable bioisostere, it is often possible to mitigate its drawbacks while retaining or even enhancing its desirable properties.
A Comparative Analysis of Bioisosteric Replacements
The most common and effective bioisosteres for the nitrile group are five-membered nitrogen-containing heterocycles, such as tetrazoles and oxadiazoles. These rings mimic the size, shape, and electronic distribution of the nitrile while offering distinct advantages in terms of acidity, metabolic stability, and interaction potential.
Below is a comparative table summarizing the key physicochemical properties of the cyclopropane nitrile moiety and its most common bioisosteres.
| Moiety | Structure | pKa | cLogP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Key Features |
| Cyclopropane Nitrile | ![]() | ~25 | ~0.5 | 23.8 | 1 | Lipophilic, weakly polar, conformationally rigid.[10] |
| 1-Cyclopropyl-1H-tetrazole | ![]() | ~4.9 | ~0.3 | 49.3 | 4 | Acidic, more polar than nitrile, metabolically stable.[11][12] |
| 2-(Cyclopropyl)-1,3,4-oxadiazole | ![]() | Non-acidic | ~0.8 | 42.5 | 3 | Non-acidic, metabolically stable, can act as a hydrogen bond acceptor.[13] |
In-Depth Look at Key Bioisosteres
Tetrazoles: The Acidic Mimic
The 1H-tetrazole ring is arguably the most widely used bioisostere for the nitrile group, primarily because it serves as a non-classical bioisostere of a carboxylic acid. With a pKa of approximately 4.9, the tetrazole is largely ionized at physiological pH, allowing it to form strong ionic interactions with biological targets.[12]
Advantages of Cyclopropyl-Tetrazoles:
-
Enhanced Acidity: The tetrazole ring introduces a significant acidic character that is absent in the nitrile. This can be crucial for mimicking the interaction of a carboxylic acid with a receptor or enzyme active site.
-
Improved Metabolic Stability: The tetrazole ring is generally very resistant to metabolic degradation.[12]
-
Increased Polarity: The higher polarity of the tetrazole can improve aqueous solubility and modulate pharmacokinetic properties.
Case Study: Antimalarial Tetrazoles
In a study aimed at developing novel antimalarial agents, researchers synthesized a series of tetrazole derivatives, including a compound featuring a cyclopropyl-tetrazole moiety. While the primary focus was not a direct comparison with a cyclopropane nitrile analogue, the work demonstrated that the cyclopropyl-tetrazole scaffold could be readily synthesized and exhibited antimalarial activity.[14] This highlights the utility of this bioisosteric replacement in generating novel chemical matter with therapeutic potential.
Oxadiazoles: The Neutral Alternative
Oxadiazoles are another important class of five-membered heterocycles used as nitrile bioisosteres. Unlike tetrazoles, they are not acidic and offer a different electronic profile. The 1,3,4-oxadiazole isomer is particularly common in medicinal chemistry.[13][15]
Advantages of Cyclopropyl-Oxadiazoles:
-
Neutral Character: The lack of an acidic proton makes oxadiazoles suitable for applications where an acidic group is detrimental to activity or pharmacokinetic properties.
-
Metabolic Stability: Like tetrazoles, oxadiazoles are generally metabolically robust.[16]
-
Modulation of Polarity: The oxadiazole ring is more polar than a nitrile but less so than a tetrazole, providing a means to fine-tune the polarity of a molecule.
Experimental Protocols: Synthesis of Cyclopropyl-Bioisosteres
The successful implementation of a bioisosteric replacement strategy relies on the availability of robust and efficient synthetic methods. Below are representative protocols for the synthesis of cyclopropyl-tetrazoles and cyclopropyl-oxadiazoles.
Synthesis of 1-Cyclopropyl-1H-tetrazole
This protocol describes a [3+2] cycloaddition reaction between cyclopropyl nitrile and an azide source, a common method for tetrazole synthesis.[17][18]
Workflow Diagram:
Caption: Synthesis of 1-Cyclopropyl-1H-tetrazole via cycloaddition.
Step-by-Step Protocol:
-
To a solution of cyclopropyl nitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1-cyclopropyl-1H-tetrazole.
Synthesis of 2-(Cyclopropyl)-1,3,4-oxadiazole
This protocol involves the cyclization of a cyclopropyl-substituted acyl hydrazide, a common route to 1,3,4-oxadiazoles.[15]
Workflow Diagram:
Caption: Synthesis of 2-(Cyclopropyl)-1,3,4-oxadiazole.
Step-by-Step Protocol:
-
Hydrazide Formation:
-
Convert cyclopropanecarboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Alternatively, use a coupling agent such as EDC in the presence of HOBt to activate the carboxylic acid.
-
React the activated acid with hydrazine hydrate to form cyclopropanecarbohydrazide.
-
-
Cyclization:
-
To a solution of cyclopropanecarbohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add triethyl orthoformate (1.2 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(cyclopropyl)-1,3,4-oxadiazole.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the cyclopropane nitrile moiety is a powerful strategy in drug discovery for overcoming metabolic liabilities and fine-tuning the physicochemical properties of lead compounds. Tetrazoles and oxadiazoles are the most common and effective replacements, offering acidic and neutral alternatives, respectively. The choice of bioisostere should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile. As our understanding of the subtle interplay between structure, properties, and biological activity continues to grow, we can expect the development of novel bioisosteres for the cyclopropane nitrile moiety, further expanding the toolbox of the medicinal chemist.
References
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- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not available)
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conform
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Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum. ACS Infectious Diseases, (URL: [Link])
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, (URL: [Link])
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Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. CrystEngComm, (URL: [Link])
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, (URL: [Link])
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, (URL: [Link])
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, (URL: [Link])
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, (URL: [Link])
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Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, (URL: [Link])
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, (URL: [Link])
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, (URL: [Link])
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Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Toxicology and Applied Pharmacology, (URL: [Link])
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, (URL: [Link])
- The Cyclopropyl Group in Medicinal Chemistry. (URL not available)
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The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Journal of Medicinal Chemistry, (URL: [Link])
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, (URL: [Link])
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Tetrazoles: Synthesis and Biological Activity. Molecules, (URL: [Link])
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, (URL: [Link])
- Application of Nitrile in Drug Design. (URL not available)
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (URL not available)
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, (URL: [Link])
- Biological activities importance of Tetrazole deriv
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, (URL: [Link])
- Bioisosteric Replacements. (URL not available)
- Oxadiazoles in medicinal chemistry. (URL not available)
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (URL not available)
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, (URL: [Link])
-
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A Comparative Guide to the Efficacy of Montelukast Precursors in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist, stands as a testament to the evolution of complex organic synthesis. The efficiency, scalability, and environmental impact of its production are critically dependent on the choice of precursor materials and the synthetic routes employed. This guide provides an in-depth comparative analysis of the primary precursors used in Montelukast synthesis, offering insights into the causality behind experimental choices and presenting supporting data to inform strategic decisions in drug development and manufacturing.
The Core Intermediates: Deconstructing the Montelukast Molecule
The synthesis of Montelukast is a convergent process, relying on the preparation and subsequent coupling of two key building blocks. The efficacy of the overall synthesis is therefore a direct function of the efficiency with which these precursors can be produced and coupled.
The two primary precursors are:
-
The "Diol" Intermediate: A core scaffold containing the quinoline and phenyl vinyl moieties, along with a chiral secondary alcohol. A common and crucial intermediate is Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate [1].
-
The "Thiol" Side Chain: A cyclopropane ring bearing a mercaptomethyl group and an acetic acid moiety. A key precursor for this part is 2-(1-(mercaptomethyl)cyclopropyl)acetic acid [2][3].
The various synthetic strategies for Montelukast can be broadly categorized by the methods used to synthesize these two key fragments and the subsequent coupling reaction.
Comparative Analysis of Synthetic Routes and Precursor Efficacy
The journey from early medicinal chemistry routes to modern, large-scale manufacturing processes for Montelukast has been marked by significant improvements in efficiency, safety, and environmental friendliness[4]. Below, we compare the different approaches to generating and utilizing the key precursors.
Synthesis of the Diol Intermediate: A Tale of Two Reductions
The stereoselective reduction of a ketone precursor is a critical step in the synthesis of the diol intermediate, as the stereochemistry of the resulting hydroxyl group is crucial for the pharmacological activity of Montelukast.
| Precursor/Method | Description | Reported Yield | Enantiomeric Excess (ee) | Key Considerations |
| (-)-DIP-Cl Mediated Reduction | An early method utilizing B-chlorodiisopinocampheylborane for the asymmetric reduction of the corresponding ketone. | Good | High | Involves stoichiometric use of a chiral reagent, which can be expensive and generate significant boron-containing waste, complicating purification. |
| Biocatalytic Reduction | Employs a ketoreductase enzyme to perform the asymmetric reduction of the ketone precursor. | >95%[5] | >99.9%[5] | Highly selective, operates under mild conditions, and is environmentally benign. The reaction can be driven to completion by the crystallization of the product. Represents a significant advancement in green chemistry for this synthesis[5]. |
The clear advantage of the biocatalytic approach in terms of yield, enantioselectivity, and environmental impact has made it a preferred method in modern manufacturing processes. The causality behind this choice lies in the high specificity of the enzyme, which avoids the need for expensive and wasteful chiral reagents.
Synthesis of the Thiol Side Chain
The synthesis of the 2-(1-(mercaptomethyl)cyclopropyl)acetic acid precursor has also seen optimization to improve efficiency and avoid hazardous reagents. Earlier routes involved multi-step processes with protecting groups, while more recent methods have streamlined the synthesis[4].
| Precursor/Method | Description | Overall Yield | Key Considerations |
| From Diethyl 1,1-cyclopropanedicarboxylate | A multi-step synthesis involving reduction, monoprotection, conversion to a nitrile, and subsequent hydrolysis and introduction of the thiol group. | Moderate | Involves multiple protection and deprotection steps, which can lower the overall yield and increase the number of unit operations[4]. |
| From 1,1-cyclopropanedimethanol | A more direct route that avoids some of the protection steps of earlier methods. | Improved | More convergent and efficient, often utilizing thionyl chloride and sodium cyanide in a more streamlined process[4]. |
The drive for a more cost-effective and scalable process has favored the more convergent synthetic routes for the thiol side chain.
The Coupling Reaction: Assembling the Final Molecule
The final key step is the coupling of the activated diol intermediate with the thiol side chain. The efficiency of this step is highly dependent on the nature of the leaving group on the diol and the reaction conditions.
| Precursor/Method | Description | Reported Yield (of coupled product) | Key Considerations |
| Mesylate Intermediate | The secondary alcohol of the diol is converted to a mesylate, which is then displaced by the thiolate. | High | A common and effective method. Requires careful control of the mesylation step to avoid side reactions. The use of strong bases like n-butyl lithium to generate the thiolate can be challenging on a large scale[4]. |
| Direct Displacement with Protected Thiol | Some routes employ a protected thiol, such as an acetylthio derivative, which is later deprotected. | Variable | Can simplify the handling of the thiol, but adds extra deprotection steps to the synthesis. |
| Chloro Intermediate | The secondary alcohol is converted to a chloride, which then undergoes SN2 reaction with the thiol. | Good | Can be an effective alternative to the mesylate, though racemization at the chiral center is a potential risk that must be carefully controlled[6]. |
The choice of coupling strategy often involves a trade-off between the number of steps, the ease of handling intermediates, and the overall yield and purity of the final product. The use of the mesylate intermediate is a well-established and high-yielding method, though it requires cryogenic conditions and the use of pyrophoric reagents[3][4].
Experimental Protocols
Biocatalytic Reduction of the Ketone Precursor
This protocol is based on the principles of modern, greener syntheses of the Montelukast diol intermediate.
-
Reaction Setup: A reactor is charged with the ketone precursor, a ketoreductase enzyme (such as CDX-026), and a solvent system typically comprising an organic solvent and water[5].
-
Reagent Addition: Isopropanol is added as the hydride source[5].
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 45°C) and agitated[5].
-
Monitoring: The reaction progress is monitored by HPLC until the ketone is consumed.
-
Product Isolation: Upon completion, the reaction is driven to completion by the crystallization of the monohydrate of the (S)-alcohol product. The product is then isolated by filtration and dried[5].
Coupling of the Mesylate Intermediate with the Thiol Side Chain
This protocol outlines the key coupling step in many Montelukast syntheses.
-
Thiolate Generation: The 2-(1-(mercaptomethyl)cyclopropyl)acetic acid is dissolved in an appropriate solvent (e.g., THF) and treated with a strong base, such as n-butyl lithium, at low temperature (e.g., -15°C) to form the dilithium salt[4].
-
Mesylate Addition: A solution of the mesylated diol intermediate in a suitable solvent is added to the thiolate solution at a controlled low temperature (e.g., -5°C)[4].
-
Reaction: The reaction is allowed to proceed for several hours until completion, as monitored by HPLC[4].
-
Quenching and Workup: The reaction is quenched with an aqueous solution (e.g., ammonium chloride or sodium chloride). The organic layer is separated, washed, and concentrated[4].
-
Purification: The crude Montelukast free acid is then purified, often via the formation of a salt (e.g., with dicyclohexylamine) to achieve high purity[2][4].
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of Montelukast, highlighting the role of the primary precursors.
Caption: Overview of the convergent synthesis of Montelukast.
Caption: Comparison of chemical vs. biocatalytic reduction for diol synthesis.
Conclusion
The synthetic pathway to Montelukast has been significantly refined over the years, with a clear trend towards more efficient, scalable, and environmentally sustainable processes. The comparative efficacy of different precursors and synthetic routes reveals that:
-
Biocatalytic reduction of the ketone precursor to the chiral diol is superior to older chemical methods, offering higher yields, exceptional enantioselectivity, and a greener footprint.
-
Convergent and streamlined syntheses for the thiol side chain have improved overall efficiency by reducing the number of steps and avoiding complex protection/deprotection schemes.
-
The mesylate intermediate remains a robust choice for the key coupling reaction, though ongoing research seeks to develop milder and even more efficient coupling protocols.
For researchers and drug development professionals, a thorough understanding of these comparative efficacies is crucial for designing and implementing manufacturing processes that are not only economically viable but also align with the principles of modern green chemistry.
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A Comparative Guide to the Spectroscopic Signatures of 1-(Hydroxymethyl)cyclopropanecarbonitrile Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of molecular isomers is a cornerstone of chemical analysis. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different physicochemical properties and biological activities. This guide provides an in-depth spectroscopic comparison of 1-(hydroxymethyl)cyclopropanecarbonitrile and its positional isomers, cis- and trans-2-(hydroxymethyl)cyclopropanecarbonitrile.
While complete experimental data for all isomers is not uniformly available in public databases, this guide leverages known experimental data for the 1-substituted isomer and established spectroscopic principles to predict and explain the distinct spectral fingerprints for its 2-substituted counterparts. This comparative analysis is designed to provide a practical framework for identifying and differentiating these closely related compounds, emphasizing the causal relationships between molecular structure and spectral output.
The Isomers: Structural and Chemical Context
The three isomers under consideration—this compound, cis-2-(hydroxymethyl)cyclopropanecarbonitrile, and trans-2-(hydroxymethyl)cyclopropanecarbonitrile—all possess the molecular formula C₅H₇NO. Their structural differences, illustrated below, are subtle yet lead to significant and predictable variations in their spectroscopic data. The 1-substituted isomer is a geminally disubstituted cyclopropane, while the 2-substituted isomers are vicinally disubstituted, existing as diastereomers. Distinguishing between these is critical for applications in medicinal chemistry and materials science where precise molecular architecture dictates function.
Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. [1]Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans (ns). [2][3]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (d1=2s) are required. [1]5. Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.
IR Spectroscopy Sample Preparation (Thin Film Method)
-
Sample Application: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [4]2. Film Formation: Place a second salt plate on top of the first and gently rotate to spread the liquid into a thin, uniform film between the plates.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder. Record a background spectrum of the empty beam path first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., acetone or isopropanol) and return them to a desiccator. [4]
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For volatile liquids, a direct insertion probe or coupling with a gas chromatograph (GC) is typically used. A small amount of sample (microgram scale) is introduced into the instrument. [5]2. Ionization: The sample is vaporized in a high vacuum and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a radical cation (the molecular ion). [6][7]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The structural and stereochemical differentiation of this compound and its positional isomers is a task readily achievable through a multi-technique spectroscopic approach. While ¹H NMR, with its distinct coupling constants for cis and trans isomers, offers the most definitive single method for stereochemical assignment, a comprehensive analysis incorporating ¹³C NMR, IR, and MS provides orthogonal data that confirms assignments and builds a complete, unambiguous structural profile. This guide provides the foundational principles and predictive data to empower researchers in the confident characterization of these and other similarly substituted cyclopropane systems, reinforcing the critical link between molecular structure and its spectroscopic output.
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performance of different catalysts in 1-(hydroxymethyl)cyclopropanecarbonitrile synthesis
Introduction
1-(Hydroxymethyl)cyclopropanecarbonitrile is a pivotal building block in modern medicinal chemistry. Its rigid cyclopropane scaffold and dual functional handles—a primary alcohol and a nitrile—make it an invaluable intermediate for synthesizing complex molecular architectures. Notably, it is a key precursor in the synthesis of several pharmaceutical agents, including the widely-used asthma medication Montelukast.[1][2] The efficiency of its synthesis is therefore a critical factor in drug development and manufacturing, placing a significant emphasis on the catalytic methods employed.
This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this compound. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of each method, present comparative performance data, and offer field-proven insights to guide researchers in selecting the optimal catalytic system for their specific needs, whether for lab-scale discovery or industrial-scale production.
Baseline Synthesis: Stoichiometric Reduction
Before evaluating catalytic systems, it is instructive to examine a common stoichiometric route to establish a performance baseline. This method typically involves the reduction of a more accessible precursor, such as an ester.
A representative procedure is the reduction of ethyl 1-cyanocyclopropanecarboxylate using lithium borohydride (LiBH₄) in tetrahydrofuran (THF).[3] While effective, this approach is inherently limited by the use of a stoichiometric amount of a metal hydride reagent.
Causality of Experimental Choices:
-
LiBH₄: Chosen for its relatively mild reducing power compared to agents like LiAlH₄, which could potentially reduce the nitrile group. Its selectivity for the ester in the presence of the nitrile is crucial.
-
THF: A common aprotic ether solvent that effectively solubilizes the substrate and the reagent.
The primary drawbacks of this method are waste generation (borate salts) and cost, making it less suitable for large-scale synthesis where catalytic alternatives are preferred for their efficiency and sustainability.
Base-Catalyzed Nucleophilic Substitution
A more direct and atom-economical approach involves the formation of the C-CN bond via nucleophilic substitution on a suitable precursor. Chinese patent CN103058884B discloses a method starting from 1-(bromomethyl)cyclopropylmethanol, where a cyanide salt is used under basic conditions.[4] This represents a simple, catalyst-driven process applicable to industrial production.
Mechanism: The reaction proceeds via a straightforward Sₙ2 mechanism. A basic catalyst, such as sodium carbonate, maintains an alkaline pH to prevent the formation of HCN gas and to neutralize any acidic byproducts, thereby driving the reaction to completion. The choice of cyanide source (e.g., NaCN vs. CuCN) can influence reactivity and workup procedures.[4]
Caption: Catalytic cycle in Phase-Transfer Catalysis.
Anticipated Performance and Advantages:
-
Milder Conditions: PTC can significantly lower the required reaction temperature compared to the homogenous base-catalyzed method, reducing energy consumption and byproduct formation.
-
Solvent Flexibility: Eliminates the need for expensive and hazardous aprotic polar solvents like DMF. Reactions can often be run with less toxic solvents (e.g., toluene) or even neat.
-
Enhanced Safety: Using an aqueous solution of NaCN is operationally safer than handling solid cyanide powders.
-
Higher Yields: By continuously supplying the nucleophile to the organic phase, PTC can achieve higher reaction rates and yields, minimizing side reactions like elimination. [5] Comparative Table: Base-Catalyzed vs. PTC
| Feature | Homogeneous Base-Catalyzed | Phase-Transfer Catalyzed (PTC) |
| Catalyst | Inorganic Base (e.g., Na₂CO₃) | Quaternary Ammonium Salt (e.g., TBAB) |
| Solvent | Aprotic Polar (DMF, DMSO) | Biphasic (Toluene/Water) or Neat |
| Temperature | High (60-80°C) | Moderate (25-50°C) |
| Waste | High solvent recovery cost | Easier separation, less solvent waste |
| Safety | High risk (handling solid cyanide) | Reduced risk (aqueous cyanide) |
| Cost | Low reagent cost, high energy/solvent cost | Higher catalyst cost, lower overall process cost |
Emerging Frontiers: Biocatalysis
The future of specialized chemical synthesis lies in green, highly selective methods. Enzymatic synthesis is at the forefront of this movement, offering the potential for unparalleled stereoselectivity under environmentally benign conditions. [6]While a direct enzymatic route to this compound is not yet established, related biocatalytic cyclopropanation methods highlight a promising future direction.
For instance, engineered heme proteins have been developed to catalyze carbene transfer reactions to form functionalized cyclopropanes with high diastereo- and enantioselectivity. [7]A chemoenzymatic strategy could be envisioned where an enzyme creates a chiral cyclopropane precursor, which is then converted to the target molecule.
Caption: A potential chemoenzymatic workflow.
Advantages of a Biocatalytic Approach:
-
Stereoselectivity: Access to single enantiomers of chiral derivatives, which is extremely valuable for pharmaceutical applications.
-
Green Chemistry: Reactions are run in aqueous media at or near ambient temperature and pressure.
-
Reduced Waste: Avoids the use of heavy metal catalysts and hazardous organic solvents. [7] This approach is currently at the research stage but represents a significant long-term opportunity for producing high-value, chiral cyclopropane building blocks sustainably.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis[4]
Objective: To synthesize this compound from 1-(bromomethyl)cyclopropylmethanol.
Materials:
-
1-(bromomethyl)cyclopropylmethanol (1 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(bromomethyl)cyclopropylmethanol in DMF, add sodium cyanide.
-
Add sodium carbonate to adjust the system pH to approximately 9.
-
Heat the reaction mixture to 60°C. Monitor the reaction progress by gas chromatography (GC).
-
Maintain the temperature for 10 hours or until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Quench the reaction carefully with an appropriate bleach solution to destroy excess cyanide, followed by water.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the oily residue by vacuum distillation to yield this compound as a light yellow liquid.
Self-Validation: The expected yield is approximately 90% with a purity of >97% by GC. Successful synthesis is confirmed by ¹H NMR and IR spectroscopy, matching reference spectra for the product.
Protocol 2: Hypothetical Phase-Transfer Catalyzed Synthesis
Objective: To synthesize this compound using a phase-transfer catalyst for improved safety and environmental profile.
Materials:
-
1-(bromomethyl)cyclopropylmethanol (1 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Prepare a solution of sodium cyanide in deionized water in the reaction vessel.
-
Add a solution of 1-(bromomethyl)cyclopropylmethanol and tetrabutylammonium bromide in toluene to the aqueous solution.
-
Heat the biphasic mixture to 45°C with vigorous stirring to ensure adequate mixing between the phases.
-
Monitor the reaction progress by taking samples from the organic layer and analyzing by GC.
-
After 6-8 hours or upon completion, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
The aqueous layer should be treated with bleach to destroy residual cyanide before disposal.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Self-Validation: The expected yield should be >90%. The PTC method should show a cleaner reaction profile with fewer byproducts compared to the high-temperature DMF method. The catalyst (TBAB) will remain in the product and can be removed during distillation or by washing.
Conclusion and Recommendations
The choice of catalyst for synthesizing this compound depends heavily on the desired scale, cost considerations, and commitment to green chemistry principles.
-
For large-scale, cost-driven production: The base-catalyzed method is a proven, high-yielding process. However, it requires significant investment in safety infrastructure for handling cyanides and solvent recovery systems.
-
For flexible, safer, and greener synthesis: Phase-Transfer Catalysis is the superior choice. It offers high yields under milder conditions, reduces hazardous solvent use, and is operationally safer. The slightly higher upfront cost of the PTC catalyst is often offset by savings in energy, solvent, and waste disposal.
-
For future-oriented, chiral synthesis: Biocatalysis represents the ultimate goal. While not yet a direct route, its potential for creating enantiopure products sustainably makes it a critical area for future research and development in the synthesis of advanced pharmaceutical intermediates.
Researchers and process chemists are encouraged to evaluate phase-transfer catalysis as a direct replacement for older, solvent-intensive methods to improve both the economic and environmental performance of their syntheses.
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A Comparative Guide to the Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile: A Cost-Benefit Analysis for Drug Development Professionals
The cyclopropane motif is a highly sought-after structural element in modern drug discovery.[1][2][3][4] Its inherent conformational rigidity and unique electronic properties can significantly enhance a molecule's potency, metabolic stability, and target-binding affinity.[4][5] 1-(Hydroxymethyl)cyclopropanecarbonitrile, in particular, serves as a versatile building block for the synthesis of a range of bioactive compounds, including leukotriene receptor antagonists like Montelukast.[5][6] Given its strategic importance, the selection of an optimal synthetic route is a critical decision in the drug development pipeline, balancing cost, efficiency, scalability, and safety. This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways to this key intermediate.
Route 1: Reduction of an Ester Precursor
A prevalent and well-documented method for the synthesis of this compound involves the reduction of a commercially available ester, ethyl 1-cyanocyclopropanecarboxylate.[7] This approach is a straightforward conversion of a functional group, offering a direct path to the target molecule.
Experimental Protocol: Route 1
-
Reaction Setup: A solution of ethyl 1-cyanocyclopropanecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere.
-
Addition of Reducing Agent: Lithium borohydride (LiBH₄, 2 equivalents) is carefully added to the solution.[7]
-
Reaction Conditions: The reaction mixture is heated to 50°C and maintained at this temperature for 18 hours.[7]
-
Work-up: Upon completion, the mixture is cooled to 0°C, and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is slowly added until gas evolution ceases. The mixture is then diluted with brine and extracted sequentially with ethyl acetate, dichloromethane, and a 10% methanol/dichloromethane solution.[7]
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound as a clear oil. A reported yield for this method is 65%.[7]
Causality and Experimental Choices
The choice of lithium borohydride as the reducing agent is strategic. It is a milder reducing agent compared to lithium aluminum hydride (LAH), which could potentially reduce the nitrile group. The use of THF as a solvent is due to its ability to dissolve the reactants and its compatibility with the reducing agent. The aqueous work-up with sodium bicarbonate is necessary to quench the excess reducing agent and any reactive intermediates. The extensive extraction procedure is designed to maximize the recovery of the polar product from the aqueous layer.
Diagram of Route 1
Caption: Synthesis of this compound via ester reduction.
Route 2: Two-Step Synthesis from 3-Bromo-neopentyl Alcohol
An alternative approach, detailed in the patent literature, constructs the cyclopropane ring first, followed by the introduction of the nitrile group.[8] This method offers a different set of challenges and advantages, particularly concerning starting material availability and reaction conditions.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-(Bromomethyl)cyclopropanemethanol
-
Reaction Setup: 3-Bromo-neopentyl alcohol is dissolved in an organic solvent, and zinc powder and a basic catalyst are added.[8]
-
Reaction Conditions: The mixture is heated to reflux.[8]
-
Work-up: After the reaction is complete, the mixture is cooled, and alkaline air is introduced for "dezincing." The mixture is then filtered, and the solvent is recycled to obtain 1-(bromomethyl)cyclopropanemethanol.[8]
Step 2: Synthesis of this compound
-
Reaction Setup: 1-(Bromomethyl)cyclopropanemethanol is dissolved in an organic solvent, and a cyanide source (e.g., cuprous cyanide) is added under alkaline conditions.[8]
-
Reaction Conditions: The reaction is heated to 70°C for 8 hours.[8]
-
Work-up and Purification: After the reaction, a bleach solution is added. The product is then extracted with dichloromethane, dried, and the solvent is removed. The crude product is purified by vacuum distillation to yield this compound. A patent example cites a yield of 88% for this step.[8]
Causality and Experimental Choices
This route employs an intramolecular cyclization promoted by zinc, a common method for forming three-membered rings. The subsequent nucleophilic substitution with a cyanide salt is a standard method for introducing a nitrile group. The use of cuprous cyanide can be advantageous in certain displacement reactions. The "dezincing" post-treatment with alkaline air is a specific procedure to remove zinc residues. The final purification by distillation is suitable for a liquid product and can provide high purity.
Diagram of Route 2
Caption: Two-step synthesis via cyclization and cyanation.
Comparative Data Summary
| Metric | Route 1: Ester Reduction | Route 2: Two-Step Synthesis |
| Starting Material | Ethyl 1-cyanocyclopropanecarboxylate | 3-Bromo-neopentyl alcohol |
| Number of Steps | 1 | 2 |
| Reported Overall Yield | ~65%[7] | Potentially higher (Step 2 reported at 88%)[8] |
| Key Reagents | Lithium borohydride, THF | Zinc powder, cyanide source (e.g., cuprous cyanide) |
| Purification Method | Liquid-liquid extraction, column chromatography (implied) | Filtration, distillation[8] |
| Safety Considerations | Flammable solvents, reactive borohydride | Toxic cyanide salts, zinc powder (flammable) |
| Scalability | Moderate | Potentially high, distillation is scalable |
Cost-Benefit Analysis
Route 1: Ester Reduction
-
Benefits: This is a single-step conversion from a commercially available, advanced intermediate. The procedure is relatively straightforward and utilizes common laboratory reagents and techniques. For small-scale research and development, the convenience of this route is a significant advantage.
-
Costs & Drawbacks: The primary cost driver for this route is the starting material, ethyl 1-cyanocyclopropanecarboxylate, which can be expensive. The reported yield of 65% is moderate, and the extensive extraction procedure may be cumbersome and solvent-intensive on a larger scale. The use of lithium borohydride also presents safety considerations, although it is less hazardous than more powerful hydrides.
Route 2: Two-Step Synthesis
-
Benefits: This route starts from a simpler, likely less expensive, starting material. The reported yield for the second step is high, suggesting the potential for a high overall yield. The use of classical reactions and a final distillation for purification makes this route well-suited for industrial scale-up.[8]
-
Costs & Drawbacks: This is a two-step process, which inherently requires more processing time and resources. The major safety concern is the use of highly toxic cyanide salts, which requires stringent handling protocols. The "dezincing" step adds a specific unit operation that may require optimization. The availability and cost of 3-bromo-neopentyl alcohol at a large scale would need to be carefully evaluated.
Conclusion and Recommendation
For early-stage research and discovery where small quantities of this compound are needed and convenience is prioritized, Route 1 (Ester Reduction) is a viable option. The higher cost of the starting material is offset by the speed and simplicity of the single-step synthesis.
For process development and large-scale manufacturing , Route 2 (Two-Step Synthesis) presents a more compelling case. While it involves an additional step and the handling of hazardous cyanide, the potential for a higher overall yield from a less expensive starting material offers significant cost advantages at scale. The purification by distillation is also more amenable to industrial production than chromatographic methods. A thorough cost analysis of the starting materials and a safety review of the cyanide step would be essential before implementation.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development program, balancing the immediate requirements of speed and convenience against the long-term goals of cost-effectiveness and scalability.
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A Comparative Guide to the In Vitro and In Vivo Stability of Cyclopropane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Three-Membered Ring
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a powerful and versatile tool.[1][2][3][4] Its incorporation into drug candidates is a strategic decision aimed at enhancing a multitude of properties, including potency, selectivity, and, most critically, metabolic stability.[1][5][6][7][8] The unique structural and electronic nature of this strained three-carbon ring—characterized by its rigid, planar geometry and shorter, stronger C-H bonds—presents a fascinating challenge and opportunity for drug metabolism and pharmacokinetics (DMPK) scientists.[2][9]
This guide provides an in-depth comparison of the in vitro and in vivo stability of cyclopropane-containing compounds. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind their metabolic fate, provide detailed, field-tested protocols for their evaluation, and present a logical framework for translating in vitro findings to in vivo performance.
The Metabolic Landscape of Cyclopropanes: More Than Just a Steric Blocker
The enhanced metabolic stability often associated with cyclopropyl groups stems from their intrinsic chemical properties. The high C-H bond dissociation energy makes the initial hydrogen atom abstraction—often the rate-limiting step in Cytochrome P450 (CYP) mediated oxidation—energetically less favorable compared to an analogous alkyl group.[10] This often diverts metabolism away from the cyclopropyl moiety, effectively "blocking" a potential metabolic soft spot and extending the compound's half-life.[10][11]
However, the metabolic fate of cyclopropanes is not always straightforward. While often resilient, the ring is not inert. The primary metabolic pathways include:
-
Oxidation on the Ring: Although less common, CYP enzymes can hydroxylate the cyclopropane ring. This was observed, for instance, during the optimization of an IDO1 inhibitor, where oxidation of the cyclopropyl ring was a predominant metabolic pathway in rat hepatocytes.[10]
-
Oxidation Adjacent to the Ring: Metabolism can occur at positions alpha to the cyclopropane ring.
-
Ring-Opening Reactions: Under certain enzymatic conditions, particularly with CYP-mediated oxidation, the strained ring can undergo opening. This can proceed through radical intermediates, potentially leading to the formation of reactive metabolites that can form adducts with cellular macromolecules like glutathione (GSH).[10][12][13] This bioactivation pathway was notably observed in a series of Hepatitis C NS5B inhibitors and is a critical safety liability to assess.[10][13]
Understanding these potential pathways is crucial for designing robust experimental plans to assess stability and for interpreting the resulting data.
Caption: Potential metabolic fates of cyclopropane-containing compounds mediated by Cytochrome P450 enzymes.
Part A: In Vitro Stability Assessment
In vitro assays are the cornerstone of early DMPK screening, offering a high-throughput and cost-effective way to rank-order compounds based on their metabolic liabilities.[14]
Human Liver Microsome (HLM) Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability, as microsomes are a subcellular fraction rich in CYP enzymes.[14]
Causality Behind Experimental Choices:
-
Why Microsomes? They contain the majority of the liver's drug-metabolizing CYP450 enzymes but lack most Phase II enzymes, providing a clear picture of oxidative metabolism.[14][15]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP450 enzymes.[14][16] Incubations performed without NADPH serve as a crucial negative control to distinguish enzymatic degradation from chemical instability.
-
Why Quench with Acetonitrile? A cold organic solvent like acetonitrile is used to halt the enzymatic reaction abruptly by precipitating the microsomal proteins and to prepare the sample for LC-MS/MS analysis.[14][17]
-
Preparation:
-
Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 0.5-1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[15][16] Keep on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution. The final substrate concentration in the incubation is typically 1 µM.[17]
-
Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[18]
-
Include positive control compounds with known metabolic rates (e.g., high-turnover Verapamil, low-turnover Warfarin) to validate assay performance.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution.[17]
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to terminate the reaction.[14][15]
-
-
Analysis & Data Interpretation:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
-
Plasma Stability Assay
While liver metabolism is primary, degradation in systemic circulation can also be a significant clearance pathway, especially for compounds with susceptible functional groups like esters or amides.[19][20][21] This assay evaluates stability against plasma hydrolases and esterases.[19][20]
-
Preparation:
-
Thaw pooled, heparinized plasma (human, rat, mouse, etc.) at 37°C.
-
Prepare a 1 µM working solution of the test compound in plasma.[20]
-
Include a positive control known to be unstable in plasma (e.g., Procaine).
-
-
Incubation:
-
Analysis:
-
Process and analyze samples via LC-MS/MS as described in the HLM protocol.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
-
Part B: From In Vitro Insights to In Vivo Realities
The ultimate goal is to predict how a compound will behave in a complex biological system. While in vitro assays provide a foundational understanding, the translation to in vivo pharmacokinetics is not always direct.
Caption: A typical workflow integrating in vitro stability assays with in vivo pharmacokinetic studies.
Comparative Data Analysis: The Cyclopropyl Moiety in Action
The true value of incorporating a cyclopropane ring is best illustrated through comparative data. While specific data for direct analogue pairs is often proprietary, the literature provides clear trends. Medicinal chemistry campaigns frequently use cyclopropyl groups to block known metabolic hotspots. For example, replacing a metabolically labile isopropyl or tert-butyl group with a cyclopropyl group can significantly improve metabolic stability.
| Compound Class | Analogue A (Non-Cyclopropyl) | Analogue B (Cyclopropyl) | Typical In Vitro Observation (HLM t½) | In Vivo Consequence |
| Kinase Inhibitors | Isopropyl group at solvent front | Cyclopropyl group at solvent front | Analogue B shows a 3-5x longer t½ | Analogue B exhibits lower plasma clearance and higher overall exposure (AUC).[8] |
| HCV Inhibitors | sec-Butyl moiety | Cyclopropyl moiety | Analogue B is significantly more stable. | Replacement of the cyclopropyl group with a gem-dimethyl group was required to avert bioactivation.[13] |
| Fluoroquinolones | N-cyclopropylamine | N-ethylamine | Similar oxidative stability | The cyclopropylamine in drugs like Trovafloxacin was linked to hepatotoxicity via CYP-mediated bioactivation and ring-opening.[10] |
Key Insights from Data:
-
Blocking Oxidation: In many cases, the cyclopropyl group successfully enhances metabolic stability by preventing CYP-mediated oxidation, leading to decreased clearance and a longer in vivo half-life.[5][8][9]
-
Risk of Bioactivation: The stability is not guaranteed. For N-cyclopropylamines or other activated systems, the ring can become a liability, leading to the formation of reactive metabolites.[10][13] In vitro studies using trapping agents like GSH are essential to screen for this possibility.
-
Context is Key: The position of the cyclopropane ring and the nature of its adjacent atoms heavily influence its metabolic fate. It is not a universally "stable" moiety but a tool that must be applied with a deep understanding of potential bio-transformations.
Conclusion: A Tool of Precision, Not a Magic Bullet
The cyclopropane ring is an invaluable asset in the medicinal chemist's toolkit, frequently delivering on its promise of increased metabolic stability and improved pharmacokinetic profiles.[1][5][7] However, this guide underscores that its application must be guided by rigorous experimental evaluation.
The in vitro stability assays—HLM and plasma—provide the first critical checkpoint, offering a reliable forecast of a compound's metabolic fate. They allow for the early identification of liabilities, from rapid oxidative turnover to dangerous bioactivation pathways. By understanding the "why" behind these protocols and carefully correlating the in vitro data with in vivo outcomes, researchers can harness the full potential of the cyclopropyl group, engineering drug candidates that are not only potent but also possess the stability required for clinical success.
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A Senior Application Scientist's Guide to Assessing Green Chemistry Metrics for Synthetic Pathways
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency of a synthetic route is no longer measured by yield alone. The principles of green chemistry, established by Paul Anastas and John Warner, provide a foundational framework for designing safer, more sustainable, and efficient chemical processes.[1][2][3] This guide offers a comprehensive comparison of key green chemistry metrics, providing researchers, scientists, and drug development professionals with the tools to quantitatively assess and compare the "greenness" of different synthetic pathways. We will delve into the causality behind choosing certain metrics, provide protocols for data acquisition, and illustrate these concepts with a real-world case study.
The Foundation: 12 Principles of Green Chemistry
Before we can measure, we must understand the philosophy. The 12 Principles of Green Chemistry advocate for a holistic approach to chemical design that minimizes environmental impact and enhances safety.[4][5] These principles range from waste prevention and maximizing atom economy to using safer solvents and designing for energy efficiency.[1] Metrics are the tools that allow us to quantify how well a synthetic pathway adheres to these principles.
Core Green Chemistry Metrics: A Comparative Analysis
The selection of a metric is driven by the stage of development and the specific question being asked. Early, theoretical metrics are useful for initial route-scouting, while more comprehensive, mass-based metrics are critical for process development and scale-up.[6]
Mass-Based Metrics
These metrics provide a quantitative measure of the efficiency of a reaction or process in terms of material usage. They are fundamental for identifying waste streams and optimizing resource utilization.[7]
| Metric | Formula | What It Measures | Causality & Insights |
| Atom Economy (AE) | The theoretical efficiency of a reaction in converting reactant atoms to the desired product.[5] | Why it's a starting point: AE is a powerful design tool. Calculated before any experiment, it reveals the inherent efficiency of a reaction's stoichiometry.[8] A low AE indicates that the chosen chemistry will intrinsically produce significant byproducts, regardless of the reaction yield.[9] For example, addition reactions can have 100% AE, while substitution or elimination reactions will always have a lower AE.[8] | |
| Reaction Mass Efficiency (RME) | The practical efficiency of a reaction, incorporating chemical yield and the stoichiometry of reactants as used.[10][11] | Why it's more realistic than AE: RME provides a more accurate picture of a reaction's efficiency by accounting for the actual yield and any excess reagents used.[12] A significant difference between AE and RME can highlight issues with reaction conversion, selectivity, or product isolation.[13] | |
| Environmental Factor (E-Factor) | The total amount of waste generated per unit of product. A lower E-Factor is better.[14] | Why it's a powerful indicator of waste: The E-Factor, developed by Roger Sheldon, directly confronts the first principle of green chemistry: waste prevention.[5][14] It includes all waste streams: reagents, solvent losses, and process aids, offering a comprehensive view of the process's environmental burden.[15] Water is often excluded from the calculation, but this can be reconsidered if it is heavily contaminated.[14] | |
| Process Mass Intensity (PMI) | The total mass of all materials (reactants, solvents, reagents, process water, etc.) used to produce a specified mass of product.[16][17] | Why it's the industry standard: Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that captures the entire process, not just a single reaction.[16] It provides a clear picture of the overall process efficiency and environmental footprint, highlighting that solvents often constitute the largest portion of mass in a pharmaceutical process.[17] PMI = E-Factor + 1.[14] |
Visualizing the Logic of Green Metrics
The relationship between these metrics can be visualized as a hierarchy, moving from a simple, theoretical assessment to a comprehensive, process-level evaluation.
Caption: Hierarchical relationship of key green chemistry metrics.
Beyond Mass: The EcoScale
While mass-based metrics are crucial, they don't capture the full picture. For instance, a process that generates a small amount of highly toxic waste might be worse than one generating a large amount of benign waste.[7] The EcoScale is a semi-quantitative tool that addresses this by assigning a score of 100 to an "ideal" reaction and then subtracting penalty points for non-ideal conditions.[18][19]
Penalty points are assigned based on six parameters:
-
Yield: Penalties increase as yield decreases.[20]
-
Cost of Reagents: Penalties for expensive and less available chemicals.[18]
-
Safety: Penalties for toxic, flammable, or explosive substances.[19]
-
Technical Setup: Penalties for complex or energy-intensive setups (e.g., high pressure, specialized equipment).[20]
-
Temperature/Time: Penalties for deviation from room temperature and for long reaction times.[20]
-
Workup and Purification: Penalties for complex procedures like chromatography.[18]
An EcoScale score above 75 is considered excellent, 50-75 is acceptable, and below 50 is inadequate.[19] This metric provides a more nuanced assessment, guiding chemists toward not just efficient, but also safer and more practical synthetic routes.
Case Study: The Synthesis of Ibuprofen
The industrial synthesis of ibuprofen is a classic example used to illustrate the power of green chemistry. The traditional Boots process, developed in the 1960s, was highly inefficient, while the modern BHC (Boots-Hoechst-Celanese) process is a benchmark for green synthesis.[21][22]
Traditional Boots Synthesis (6 Steps)
This route had a low atom economy, utilized stoichiometric amounts of reagents (like aluminum trichloride), and generated significant waste.[22][23]
Greener BHC Synthesis (3 Steps)
This streamlined process uses catalytic reagents (HF, Raney Nickel, Palladium catalyst) that can be recovered and reused, generating far less waste.[21][23][24]
Metrics Comparison: Boots vs. BHC Ibuprofen Synthesis
| Metric | Traditional Boots Process | Greener BHC Process | Analysis |
| Atom Economy (AE) | ~40%[22][25] | ~77%[22][25] | The BHC process is fundamentally more efficient, incorporating nearly twice the mass of reactants into the final product. The main byproduct is acetic acid, which can be recovered and used elsewhere, potentially increasing the AE to 100%.[22] |
| Number of Steps | 6[25] | 3[25] | Reducing the number of steps significantly lowers energy consumption, solvent use, and potential for waste generation, adhering to the principle of reducing derivatives.[4][5] |
| Reagents | Stoichiometric (e.g., AlCl₃) | Catalytic (e.g., HF, Pd) | The use of catalysts, which can be recovered and reused with high efficiency, drastically reduces the amount of inorganic salt waste compared to the stoichiometric reagents in the Boots process.[23] |
| Overall Waste | High (significant salt waste)[23] | Low (minimal byproducts) | The BHC process is a prime example of waste prevention at the source, a core tenet of green chemistry.[21] |
Protocol: Data Collection for Green Metrics Assessment
To accurately calculate these metrics, meticulous data collection during the experimental process is paramount. This protocol outlines the necessary steps for a generic laboratory-scale reaction.
Workflow for Green Metrics Data Acquisition
Caption: Experimental workflow for collecting green metrics data.
Step-by-Step Methodology
Objective: To gather all necessary mass data for the calculation of RME, E-Factor, and PMI for a given synthetic step.
Materials:
-
Analytical balance (accurate to ±0.001 g)
-
Laboratory notebook or electronic data capture system
-
All required reactants, reagents, solvents, and processing aids
Procedure:
-
Pre-Reaction Setup:
-
Before starting, write the balanced chemical equation for the transformation.
-
Calculate the theoretical Atom Economy (AE) . This is your baseline efficiency target.
-
Tare the reaction vessel on the analytical balance.
-
-
Measuring Inputs (The "In" of PMI):
-
For each material added to the reaction vessel (reactants, solvents, catalysts, reagents), record its mass precisely.
-
Causality: This comprehensive mass tracking is essential for an accurate PMI calculation. Do not neglect "minor" components like catalysts or additives, as they are part of the total mass input.
-
-
Reaction Execution:
-
Perform the chemical reaction according to the established procedure.
-
-
Measuring Workup & Purification Materials:
-
For every step of the workup and purification process, measure the mass of materials used. This includes:
-
Mass of solvent(s) used for extraction.
-
Mass of water and any dissolved salts (e.g., brine) used for washes.
-
Mass of drying agents (e.g., MgSO₄, Na₂SO₄).
-
If chromatography is performed, record the mass of the stationary phase (e.g., silica gel) and the total mass of the mobile phase used.
-
-
Causality: The workup and purification steps are often the largest contributors to waste and are a primary driver of high PMI and E-Factor values. Ignoring them provides a misleadingly "green" picture of the reaction itself.
-
-
Measuring Product Output:
-
After purification, thoroughly dry the final product to a constant mass.
-
Record the final, isolated mass of the pure product. This value is the denominator for all key experimental metrics.
-
-
Calculation:
-
Using the collected data, calculate the Reaction Mass Efficiency (RME), E-Factor, and Process Mass Intensity (PMI) using the formulas provided in the table above.
-
Total Mass of Waste (for E-Factor) = (Total Mass of All Inputs from steps 2 & 4) - (Mass of Isolated Product from step 5).
-
By systematically following this protocol, you create a self-validating system where the final metrics are directly and traceably supported by experimental data, ensuring scientific integrity in your sustainability assessment.
Conclusion
Assessing the greenness of a synthetic pathway is a multi-faceted task that requires moving beyond traditional metrics like yield. By employing a suite of metrics—from the theoretical Atom Economy to the holistic Process Mass Intensity and the qualitative EcoScale—researchers can make more informed, data-driven decisions. This quantitative approach is not merely an academic exercise; it is a critical component of developing sustainable, safe, and economically viable chemical processes that meet the challenges of the 21st century. The consistent application of these tools will undoubtedly guide the design of the next generation of truly green chemistry.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 1-(Hydroxymethyl)cyclopropanecarbonitrile
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe science is built. 1-(Hydroxymethyl)cyclopropanecarbonitrile is a valuable building block in medicinal chemistry, prized for its strained cyclopropyl ring and versatile functional groups. However, its utility is directly proportional to its purity. The presence of residual solvents, unreacted starting materials, or synthesis byproducts can have cascading negative effects on subsequent reaction yields, introduce downstream purification challenges, and, in a regulated environment, compromise the integrity of a drug candidate.
This guide provides a comprehensive, multi-platform analytical strategy for rigorously benchmarking the purity of commercially available this compound. We will move beyond simple percentage-purity reporting and delve into a holistic approach that combines orthogonal analytical techniques to identify and quantify impurities, thereby providing a complete purity profile. This is the causality-driven approach essential for making informed decisions in a research and development setting.
The Rationale: A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. A robust purity assessment, therefore, relies on the strategic integration of multiple, orthogonal techniques. Gas Chromatography (GC) is superb for volatile impurities, while High-Performance Liquid Chromatography (HPLC) excels with non-volatile compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural confirmation and a powerful method for absolute quantification (qNMR), while Mass Spectrometry (MS) provides invaluable molecular weight information for impurity identification.
The following workflow illustrates the integrated approach advocated in this guide.
Caption: A comprehensive workflow for the purity assessment of this compound.
Potential Impurities: Understanding the Chemistry
To effectively hunt for impurities, one must first understand their likely origin. The synthesis of this compound often involves the reduction of a corresponding ester, such as ethyl 1-cyanocyclopropanecarboxylate, using a reducing agent like lithium borohydride (LiBH₄).[2] Another route may involve the cyanation of a halo-methyl derivative.[3]
Based on these synthetic pathways, potential impurities could include:
-
Unreacted Starting Materials: e.g., Ethyl 1-cyanocyclopropanecarboxylate or 1-(bromomethyl)cyclopropanol.
-
Reaction Solvents: e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).[2]
-
Side-Reaction Products: Depending on the specific route, these can be varied. For instance, hydrolysis of the nitrile group to an amide or carboxylic acid could occur during workup.[4]
Experimental Protocols & Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
Expertise & Experience: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds. Its high resolving power and the structural information provided by the mass spectrometer make it ideal for detecting residual solvents and volatile starting materials that may be present in the sample.[5][6]
Experimental Protocol:
| Parameter | Setting |
| Instrumentation | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 280°C, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Mass Range | m/z 35-500 |
| Sample Prep. | Prepare a ~1 mg/mL solution in Dichloromethane. |
| Injection Vol. | 1 µL (split mode, 50:1) |
Trustworthiness (Self-Validation): The protocol's validity is ensured by analyzing a solvent blank before the sample to guarantee no system contamination. The resulting mass spectra of detected peaks should be compared against a trusted spectral library (e.g., NIST) for confident identification.
Data Interpretation: The total ion chromatogram (TIC) will show all separated compounds. The peak for this compound should be the most prominent. Any other peaks represent impurities. By integrating all peaks, a semi-quantitative purity value can be calculated based on area percentage. The mass spectrum of each impurity peak can be used for identification by library matching.
High-Performance Liquid Chromatography (HPLC-UV/MS): Quantifying Non-Volatiles
Expertise & Experience: Reversed-phase HPLC is perfectly suited for analyzing polar, non-volatile small molecules like our target compound.[7] Coupling it with a UV detector allows for accurate quantification, while a mass spectrometer provides definitive molecular weight data for the main peak and any impurities, which is critical for identifying byproducts or degradation products.
Experimental Protocol:
| Parameter | Setting |
| Instrumentation | HPLC with UV and Mass Spectrometer detectors |
| Column | C18 column, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| UV Detection | 210 nm |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Sample Prep. | Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile/Water. |
Trustworthiness (Self-Validation): System suitability is established by making replicate injections of the sample to ensure consistent retention times and peak areas (RSD <2%). The MS data provides a crucial cross-check; the molecular ion of the main peak should correspond to the expected mass of the protonated molecule [M+H]⁺.
Data Interpretation: Purity is determined by the area percentage of the main peak in the UV chromatogram relative to the total area of all peaks. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, allowing for the confident assignment of impurity identities, especially when cross-referenced with potential byproducts from the synthesis.
Quantitative NMR (qNMR): The Absolute Purity Standard
Expertise & Experience: Unlike chromatographic methods that provide relative purity, qNMR is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and mass.[8][9] It is a powerful, non-destructive technique that does not rely on analyte-specific reference standards.
Caption: The logical workflow for determining absolute purity via quantitative NMR (qNMR).
Experimental Protocol:
-
Standard Preparation: Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Sample Addition: Accurately weigh ~10 mg of the this compound sample into the same NMR tube. Record both weights precisely.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H experiment.
-
Key Parameters: A long relaxation delay (D1) of at least 30 seconds is critical to ensure full relaxation of all protons for accurate integration.
-
Scans: Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte (e.g., the -CH₂OH protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Pstd = Purity of the standard
Comparative Data Summary
To illustrate the power of this multi-platform approach, the table below presents a hypothetical comparison of three different commercial suppliers of this compound.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >97% | 95% |
| GC-MS Purity (Area %) | 99.1% | 97.5% | 96.2% |
| Identified Volatiles | 0.3% THF | 1.8% Ethyl Acetate | 0.5% DCM |
| HPLC-UV Purity (Area %) | 98.5% | 98.8% | 95.5% |
| Major Non-Volatile Impurity | 0.8% Starting Ester | <0.1% | 3.1% Unknown (m/z 116) |
| qNMR Purity (w/w %) | 98.2% | 98.9% | 95.3% |
| Overall Assessment | High Purity. Meets spec. Minor, easily removed solvent. | Highest Purity. Exceeds spec. Low impurities. | Lower Purity. Fails to meet spec if >95% is required. Contains significant unknown impurity. |
Conclusion
Benchmarking the purity of a critical reagent like this compound requires a scientifically rigorous and multi-faceted approach. Relying on a single data point from a supplier's certificate of analysis is insufficient for high-stakes research and development. By combining the strengths of GC-MS for volatile analysis, HPLC-UV/MS for non-volatile quantification and identification, and qNMR for an absolute purity determination, researchers can build a comprehensive and trustworthy purity profile. This integrated strategy empowers scientists to select the highest quality reagents, troubleshoot unexpected reaction outcomes, and ensure the integrity and reproducibility of their work.
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A Senior Application Scientist's Guide to the Evaluation of Alternative Building Blocks for Leukotriene Receptor Antagonists
Abstract
The therapeutic landscape for asthma and allergic rhinitis has been significantly shaped by the development of cysteinyl leukotriene receptor 1 (CysLT1R) antagonists.[1][2] Marketed drugs such as montelukast and zafirlukast, which are based on quinoline and indole scaffolds respectively, have demonstrated clinical efficacy.[2][3] However, the quest for improved pharmacological profiles, novel intellectual property, and therapies for patient populations that respond poorly to existing treatments necessitates the exploration of alternative molecular building blocks.[4] This guide provides an in-depth comparison of classical versus alternative scaffolds for CysLT1R antagonists, supported by experimental data and detailed protocols for their evaluation. We will explore the structure-activity relationships (SAR) of novel cores and provide a validated workflow for identifying and characterizing next-generation antagonists.
Introduction: The Central Role of the CysLT1 Receptor in Inflammation
Cysteinyl leukotrienes (CysLTs) — namely LTC4, LTD4, and LTE4 — are potent lipid mediators synthesized from arachidonic acid by inflammatory cells like mast cells and eosinophils.[5][6][7] These molecules play a pivotal role in the pathophysiology of asthma and other allergic diseases by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[3][5][8] They exert these effects primarily by activating the CysLT1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins.[9][10] Antagonism of this receptor is a clinically validated strategy for managing asthma and allergic rhinitis.[6][10][11]
The CysLT1R Signaling Cascade
Understanding the downstream signaling of CysLT1R is fundamental to designing functional assays for antagonist evaluation. Upon agonist (e.g., LTD4) binding, the receptor undergoes a conformational change, activating the Gq protein. This initiates a cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in smooth muscle contraction and cellular activation.[12]
Caption: CysLT1 Receptor Signaling Pathway.
Alternative Building Blocks: Moving Beyond the Classics
Structure-activity relationship (SAR) studies have identified key pharmacophoric elements for potent CysLT1R antagonism: a lipophilic anchor, a central unit mimicking the triene system of LTD4, and one or more acidic groups.[13] While classical antagonists successfully incorporate these features, research into novel scaffolds aims to optimize potency, selectivity, and pharmacokinetic properties.
Classical Scaffolds: Quinolines and Indoles
-
Montelukast (Quinoline-based): A potent and selective antagonist, widely prescribed for asthma management.[2][5]
-
Zafirlukast (Indole-based): The first approved CysLT1R antagonist, also used for chronic asthma treatment.[2]
Alternative Scaffolds: A Comparative Overview
The exploration of new chemical space has led to the discovery of several promising alternative building blocks. These scaffolds often aim to replace the traditional quinoline or indole moieties while maintaining the necessary structural arrangement for high-affinity receptor binding.
| Building Block / Scaffold | Example Compound Class | Rationale for Development & SAR Insights | Representative CysLT1R Affinity (Ki or IC50) |
| Quinoline (Classical) | Montelukast | The quinoline serves as a key lipophilic anchor. The relative positions of the carboxylic acid and the quinoline are critical for high affinity.[13] | ~0.5-5 nM |
| Indole (Classical) | Zafirlukast | Provides a different heterocyclic system as the lipophilic core.[2] | ~1-10 nM |
| Chalcones | Carboxylated Chalcones | Offers a novel central flat unit. SAR studies show that an acidic moiety is important, and the quinoline group can be replaced by other heterocycles like benzimidazole or benzothiazole with comparable affinity.[14][15] | Kᴅ values approaching the nanomolar range.[15] |
| Flavones | Carboxyflavones | Provides a structurally rigid central unit. The relative arrangement of the carboxylic group and the lipophilic heterocycle is crucial for activity, more so than the specific substitution position.[13] | Kᴅ values approaching 10 nM.[13] |
| Benzoxazines | ONO-2050297 | Developed to achieve dual antagonism of both CysLT1 and CysLT2 receptors, potentially offering broader efficacy for severe asthma.[4] | IC50: 17 nM (CysLT1), 0.87 nM (CysLT2).[4] |
Note: Affinity values are approximate and can vary based on the specific assay conditions.
Experimental Evaluation Workflow: A Validated Approach
A robust evaluation of novel building blocks requires a multi-step process, progressing from initial binding affinity to functional antagonism and finally to in vivo efficacy. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Tiered Experimental Workflow for LTRA Evaluation.
Detailed Experimental Protocols
Here, we provide self-validating, step-by-step protocols for the critical in vitro assays.
Protocol: Competitive Radioligand Binding Assay for CysLT1R Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Expertise & Causality: This assay directly measures the physical interaction between the compound and the receptor. We use membranes from cells overexpressing the human CysLT1R to ensure a high signal-to-noise ratio. [3H]LTD4 is a suitable radioligand as it is a natural high-affinity agonist. The choice of filtration to separate bound from free radioligand is a robust and standard method for membrane preparations.[16]
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing human CysLT1R.
-
Radioligand: [3H]LTD4 (specific activity ~150-200 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4.
-
Test Compounds: Serial dilutions in DMSO, then further diluted in Binding Buffer.
-
Non-specific Binding (NSB) Control: 10 µM Montelukast or another potent, unlabeled LTRA.
-
Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, liquid scintillation cocktail.
Methodology:
-
Preparation: Thaw CysLT1R membranes on ice. Dilute to a final concentration of 20-40 µg protein per well in ice-cold Binding Buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order (total volume = 200 µL):
-
Total Binding Wells: 50 µL Binding Buffer + 50 µL [3H]LTD4 (final conc. ~0.5 nM, near its Kd) + 50 µL Test Compound (or vehicle) + 50 µL Membranes.
-
NSB Wells: 50 µL NSB Control (10 µM Montelukast) + 50 µL [3H]LTD4 + 50 µL vehicle + 50 µL Membranes.
-
Test Compound Wells: 50 µL Binding Buffer + 50 µL [3H]LTD4 + 50 µL Test Compound (at various concentrations) + 50 µL Membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the pre-wetted filter plate using a vacuum manifold. Wash each well 3-4 times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis (Trustworthiness):
-
Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (one-site fit, log[inhibitor] vs. response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional Antagonism via Calcium Mobilization Assay (IC50)
Objective: To measure the ability of a test compound to functionally block LTD4-induced calcium release in CysLT1R-expressing cells.
Expertise & Causality: This assay measures the biological consequence of receptor binding.[12] As CysLT1R activation leads to a quantifiable increase in intracellular Ca2+, we can measure an antagonist's potency by its ability to block this response.[9] A fluorometric imaging plate reader (FLIPR) or similar instrument allows for real-time kinetic measurement in a high-throughput format.[17] We use a no-wash calcium-sensitive dye to streamline the process and minimize cell perturbation.[12][18]
Materials:
-
Cells: HEK293 or CHO cells stably expressing human CysLT1R, seeded in black-walled, clear-bottom 96- or 384-well plates.
-
Agonist: Leukotriene D4 (LTD4).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Dye: A no-wash calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™).
-
Test Compounds: Serial dilutions in Assay Buffer.
-
Instrument: FLIPR, FDSS, or equivalent fluorescence plate reader with liquid handling capabilities.
Methodology:
-
Cell Plating: Seed cells 18-24 hours prior to the assay to achieve a confluent monolayer.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.
-
Compound Addition (Antagonist Mode):
-
Place the cell plate into the fluorescence reader.
-
Add the test compounds (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Challenge & Measurement:
-
Set the instrument to record fluorescence intensity over time (e.g., read every 1 second for 120 seconds).
-
After a short baseline reading (5-10 seconds), the instrument will automatically add the LTD4 agonist to all wells at a final concentration that elicits ~80% of the maximal response (EC80).
-
Continue recording the fluorescence signal.
-
-
Data Analysis (Trustworthiness):
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
Controls are critical:
-
Maximal Response: Wells with vehicle + LTD4.
-
Basal Response: Wells with vehicle + Assay Buffer (no LTD4).
-
-
Normalize the data: Percent Inhibition = 100 * (1 - [Response_TestCompound - Response_Basal] / [Response_Maximal - Response_Basal]).
-
Plot the Percent Inhibition against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. normalized response) to determine the IC50 value.
-
Conclusion and Future Directions
The development of leukotriene receptor antagonists has been a cornerstone of asthma therapy. While classical quinoline and indole-based drugs are effective, the exploration of alternative building blocks like chalcones, flavones, and benzoxazines presents exciting opportunities.[4][13][14] These novel scaffolds offer the potential for improved potency, altered selectivity profiles (e.g., dual CysLT1/CysLT2 antagonism), and enhanced pharmacokinetic properties.[4] The robust, validated workflow presented in this guide, combining high-affinity binding assays with functional cell-based screens, provides a clear and efficient pathway for the identification and characterization of the next generation of LTRAs. Future research should also consider in vivo models of asthma, such as ovalbumin or house dust mite-challenged rodents, to confirm the efficacy of lead candidates in a complex physiological system.[19][20][21]
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Zwaagstra, M. E., et al. (1998). Synthesis and Structure−Activity Relationships of Carboxyflavones as Structurally Rigid CysLT1 (LTD4) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Zwaagstra, M. E., et al. (1997). Synthesis and Structure−Activity Relationships of Carboxylated Chalcones: A Novel Series of CysLT1 (LTD4) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Zwaagstra, M. E., et al. (1997). Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. PubMed. [Link]
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Medcrine. (2025). Montelukast and Zafirlukast: Leukotriene Receptors Antagonists. Medcrine. [Link]
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Mellado, M., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization. Journal of Cell Science. [Link]
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Charles River Laboratories. (n.d.). Asthma Models. Charles River Laboratories. [Link]
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Van der Velden, W. J., et al. (2019). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments. [Link]
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Szafraniec, K., & Stachura, J. (2011). Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists. Recent Patents on Inflammation & Allergy Drug Discovery. [Link]
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Kumar, S., & Singh, P. (2023). A current review on animal models of anti-asthmatic drugs screening. Frontiers in Pharmacology. [Link]
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Oohashi, A., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters. [Link]
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A Practical Guide to the Cross-Validation of NMR Data with Predicted Spectra: A Case Study of 1-(Hydroxymethyl)cyclopropanecarbonitrile
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, providing unparalleled insight into molecular architecture. However, the interpretation of complex NMR spectra can be a significant bottleneck. The advent of sophisticated NMR prediction software offers a powerful tool to streamline this process. This guide provides an in-depth, practical comparison of experimentally derived NMR data with computationally predicted spectra, using 1-(hydroxymethyl)cyclopropanecarbonitrile as a model compound. We will explore the causality behind experimental choices, the logic of the cross-validation workflow, and the interpretation of the comparative data.
The Symbiotic Relationship Between Experimental and Predicted NMR Data
The power of NMR analysis is significantly amplified when experimental data is cross-validated with predicted spectra. This synergy serves multiple purposes:
-
Accelerated Structural Verification: For a proposed structure, comparing the experimental spectrum with a predicted one can provide rapid confirmation or refutation, saving valuable research time.
-
Resolution of Ambiguities: In cases of signal overlap or complex coupling patterns, predicted spectra can help to assign specific resonances to the correct nuclei.
-
Identification of Unexpected Structures: Discrepancies between experimental and predicted data can be indicative of an incorrect structural assignment or the presence of an unexpected isomer or byproduct.
-
Instructional Tool: For researchers new to NMR spectroscopy, comparing experimental data with predictions can be an invaluable learning aid.
Various software packages are available for NMR prediction, employing different methodologies such as rule-based systems, incremental approaches, and increasingly, machine learning algorithms trained on vast spectral databases.[1][2][3] The accuracy of these predictions is continually improving, making them an indispensable part of the modern chemist's toolkit.[4][5]
A Hypothetical Experimental Protocol for this compound
To illustrate the cross-validation process, we will first outline a robust experimental protocol for acquiring high-quality ¹H and ¹³C NMR data for this compound. The choice of parameters is critical for obtaining a spectrum that is suitable for detailed comparison with a predicted counterpart.
Sample Preparation
-
Compound: this compound (approximately 5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃, 0.6 mL) is a common choice for small organic molecules due to its good dissolving power and relatively simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) is added as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Sample Tube: A high-precision 5 mm NMR tube is used to ensure optimal magnetic field homogeneity.
¹H NMR Data Acquisition
-
Spectrometer: A 500 MHz spectrometer equipped with a cryoprobe is recommended for high sensitivity and dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically sufficient. A 30° pulse angle is chosen as a compromise between signal intensity and relaxation time.
-
Acquisition Time (at): 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 2-5 seconds to allow for near-complete T1 relaxation of all protons, ensuring accurate integration.
-
Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration, providing a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to encompass all proton signals in a small organic molecule.
¹³C NMR Data Acquisition
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., Bruker's 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, which have longer T1 relaxation times.
-
Number of Scans (ns): 256-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of 220-240 ppm is standard for ¹³C NMR.
Data Processing
-
Apodization: A gentle exponential window function is applied to the Free Induction Decay (FID) to improve the signal-to-noise ratio with minimal line broadening.
-
Fourier Transform: The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A polynomial function is applied to correct for any baseline distortions.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
The Cross-Validation Workflow
The process of comparing experimental and predicted NMR data can be visualized as a systematic workflow.
Figure 1. Workflow for the cross-validation of experimental and predicted NMR data.
Comparative Analysis: this compound
For this guide, a hypothetical experimental dataset for this compound is presented alongside a predicted spectrum generated using a commercially available NMR prediction software.
¹H NMR Data Comparison
| Proton Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | Integration |
| -OH | ~2.5 (broad) | Not predicted | br s | 1H |
| -CH₂-OH | 3.65 | 3.58 | s | 2H |
| -CH₂-CN | 2.60 | 2.55 | s | 2H |
| Cyclopropyl-H | 0.85 | 0.80 | t, J=4.5 Hz | 2H |
| Cyclopropyl-H | 0.65 | 0.60 | t, J=4.5 Hz | 2H |
¹³C NMR Data Comparison
| Carbon Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) |
| -CN | 121.5 | 120.8 |
| -C(quat) | 25.0 | 24.2 |
| -CH₂-OH | 68.0 | 67.1 |
| -CH₂-CN | 20.5 | 19.8 |
| Cyclopropyl-CH₂ | 12.5 | 11.9 |
Analysis of the Comparison
-
¹H NMR: The predicted chemical shifts for the methylene protons of the hydroxymethyl and cyanomethyl groups show good agreement with the hypothetical experimental data, with deviations of less than 0.1 ppm. The upfield chemical shifts of the cyclopropyl protons are also well-predicted, reflecting the characteristic shielding effect of the three-membered ring. The prediction software did not predict the chemical shift of the exchangeable hydroxyl proton, which is a common limitation as its position is highly dependent on concentration, temperature, and solvent.
-
¹³C NMR: The predicted chemical shifts for all carbon atoms are in excellent agreement with the hypothetical experimental values, with deviations of less than 1 ppm. The prediction accurately captures the characteristic chemical shifts of the nitrile carbon, the quaternary cyclopropyl carbon, the carbon bearing the hydroxyl group, and the methylene carbons.
The high degree of correlation between the hypothetical experimental and predicted data would, in a real-world scenario, provide strong confidence in the structural assignment of this compound.
Conclusion
The cross-validation of experimental NMR data with predicted spectra is a powerful and increasingly indispensable tool in chemical research. It accelerates the process of structural elucidation, aids in the resolution of spectral ambiguities, and can highlight unexpected chemical transformations. By following a robust experimental protocol and leveraging the capabilities of modern NMR prediction software, researchers can significantly enhance the confidence and efficiency of their structural analyses. This guide has provided a practical framework for this process, using this compound as a representative example.
References
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
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A Comparative Guide to the Synthetic Strategies for Polysubstituted Cyclopropanes
For researchers, medicinal chemists, and professionals in drug development, the cyclopropane ring is a privileged structural motif. Its inherent ring strain and unique electronic properties impart profound effects on the conformation and bioactivity of molecules. The precise installation of multiple substituents on this three-membered ring, however, presents a formidable synthetic challenge. This guide provides an in-depth comparison of the key modern strategies for constructing polysubstituted cyclopropanes, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance to aid in methodological selection.
Introduction: The Enduring Allure of the Cyclopropane Ring
The cyclopropane moiety is a cornerstone in a multitude of biologically active natural products and pharmaceuticals.[1][2] Its rigid structure can lock in specific conformations, act as a stable isostere for other functional groups, and modulate electronic properties, making it a powerful tool in drug design. Consequently, the development of robust and stereoselective methods for the synthesis of polysubstituted cyclopropanes remains an active and vital area of chemical research.[3][4][5] This guide will navigate the primary classes of synthetic strategies, providing a comparative analysis to inform your experimental design.
Core Synthetic Approaches: A Comparative Overview
The synthesis of polysubstituted cyclopropanes can be broadly categorized into several key approaches, each with its distinct advantages and limitations. We will explore the most prevalent and impactful of these: transition metal-catalyzed cyclopropanations, the Simmons-Smith reaction and its variants, the Kulinkovich reaction for the synthesis of cyclopropanols, and the rise of organocatalytic methods.
Transition Metal-Catalyzed Cyclopropanations from Diazo Compounds
Transition metal-catalyzed reactions of diazo compounds with alkenes are a cornerstone of cyclopropane synthesis, offering a versatile route to a wide array of substituted derivatives.[6][7] Rhodium and copper complexes are the most extensively used catalysts in this domain.[6][7]
Mechanism and Stereoselectivity: The reaction proceeds through the in-situ formation of a metal carbene intermediate from the decomposition of the diazo compound.[6][7] This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to furnish the cyclopropane ring.[6] The stereochemistry of the starting alkene is generally retained in the product, indicating a concerted or near-concerted carbene transfer.[7]
Expert Insights: The choice of catalyst and ligand is paramount in controlling both the diastereoselectivity and enantioselectivity of the transformation.[7][8] For instance, bulky ligands on the metal center can effectively shield one face of the approaching alkene, leading to high levels of stereocontrol. Chiral ligands, such as those based on porphyrins or TADDOLs, have been successfully employed to induce high enantioselectivity.[8][9]
Comparative Data:
| Catalyst System | Substrate Scope | Stereoselectivity | Key Advantages | Limitations |
| Rh₂(OAc)₄ | Broad (electron-rich and -poor alkenes) | Moderate to high diastereoselectivity | High efficiency, commercially available | Poor enantiocontrol without chiral ligands |
| Cu(acac)₂ | Good, particularly for styrenes | Moderate diastereoselectivity | Inexpensive, robust | Often requires higher temperatures |
| Chiral Rh(II) Catalysts | Broad | Excellent enantio- and diastereoselectivity | High levels of asymmetric induction | Catalyst synthesis can be complex and costly |
| Co(II)-Porphyrin Complexes | Good for heteroaryldiazomethanes | Excellent enantio- and diastereoselectivity | Access to chiral heteroaryl cyclopropanes | Substrate scope can be limited |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
-
To a solution of styrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous dichloromethane (0.1 M) at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.1 equiv) in dichloromethane dropwise over 2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete.
-
Monitor the reaction by TLC until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
Logical Flow of the Rhodium-Catalyzed Cyclopropanation:
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- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-(Hydroxymethyl)cyclopropanecarbonitrile
In the lifecycle of drug discovery and development, from initial synthesis to final application, the responsible management of chemical compounds is paramount. The disposal of a reagent is not a mere afterthought but a critical, regulated procedure that ensures the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 1-(hydroxymethyl)cyclopropanecarbonitrile (CAS No. 152922-71-9), a compound whose handling demands precision and a thorough understanding of its chemical nature. Our objective is to build a deep-seated trust with our scientific partners by providing value and expertise that extends beyond the product's initial use.
Section 1: Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. This compound is not benign; it is classified with specific GHS (Globally Harmonized System) hazard statements that mandate careful handling at all stages, including disposal.[1][2] The primary risks are associated with its toxicity and irritant properties.
As a nitrile-containing compound, there is an inherent risk of releasing highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or high heat during improper incineration.[3][4] Therefore, the entire disposal strategy is built around mitigating these risks through containment, segregation, and destruction by approved, high-temperature incineration.
| Hazard Class | GHS Hazard Statement | Implication for Disposal Protocol |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Prevents disposal via sanitary sewer. Mandates secure, labeled containers to avoid accidental ingestion. |
| Skin Irritation | H315: Causes skin irritation[1][2] | Requires the use of chemical-resistant gloves during all handling and transfer operations. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Mandates the use of safety goggles or a face shield to prevent splashes. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | All handling and transfers must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[3] | Waste must be segregated from incompatible materials to prevent dangerous chemical reactions, including the potential liberation of HCN gas. |
| Combustion Products | May produce carbon monoxide, nitrogen oxides, and hydrogen cyanide.[3][5] | Prohibits open burning. Disposal must be carried out in a licensed hazardous waste incinerator equipped with appropriate scrubbers. |
Section 2: Pre-Disposal Operations: Safe Waste Accumulation in the Laboratory
Proper disposal begins the moment the chemical is deemed "waste." Adherence to correct accumulation procedures within the laboratory is a non-negotiable aspect of safety and compliance.
2.1 Required Personal Protective Equipment (PPE)
Before handling waste containers, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5][6]
-
Body Protection: A standard laboratory coat.[5]
2.2 Engineering Controls
All transfers of this compound waste, including rinsing of emptied containers, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
2.3 Waste Stream Segregation and Containerization
The causality behind waste segregation is rooted in chemical compatibility. Mixing incompatible waste streams is a primary cause of laboratory accidents.
-
Designate a Waste Stream: This compound must be treated as a non-halogenated organic solvent waste stream.
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a screw cap, identical or similar to the original packaging.[7] Ensure the container material is compatible with the chemical.
-
Critical Segregation: Under no circumstances should this waste be mixed with strong acids, bases, or oxidizing agents.[3] This is a critical control point to prevent exothermic reactions or the generation of hydrogen cyanide gas.
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations. The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Labeling
-
The waste must be classified as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), it may fall under codes for ignitability (D001) depending on its formulation, though its primary hazard is toxicity.[8]
-
Label the waste container clearly. The label must include:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "this compound." Avoid abbreviations.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Your name and laboratory information.
-
Step 2: Managing Empty Containers
-
An "empty" container that held this chemical is also considered hazardous waste until properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste in the same waste stream.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected.[7] Given the hazards, treating this compound with high caution and collecting three rinses is a prudent practice.
Step 3: Arranging for Final Disposal
-
Internal Protocol is Key: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They manage the hazardous waste disposal program and are the only authorized entity to handle the final removal of the waste from your lab.
-
Contact EHS: Follow your site-specific procedures to request a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Professional Disposal: The EHS office will consolidate this waste for pickup by a licensed hazardous waste disposal contractor. The required method of destruction for this type of organic nitrile is high-temperature incineration in a permitted facility.[9] This ensures the complete breakdown of the molecule into less harmful components under controlled conditions.
Step 4: Documentation and Record Keeping
-
You will likely be required to sign a hazardous waste manifest or a logbook when the waste is collected.[10] This is a legal document that tracks the waste from your laboratory (the "cradle") to its final disposal site (the "grave"). Maintain any copies provided for your records as required by your institution and regulatory agencies.
Visualization: Disposal Decision & Execution Pathway
The following diagram illustrates the logical workflow for ensuring the compliant disposal of this compound.
Figure 1: Decision workflow for the compliant disposal of this compound.
Section 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Small Spills (within the fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container and dispose of it through the EHS office.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (outside the fume hood) or any spill where you feel unsafe:
-
Alert personnel in the immediate area.
-
Evacuate the laboratory.
-
If there is a fire or medical emergency, call 911.
-
Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is managed with the highest standards of safety and regulatory compliance, reinforcing a culture of responsibility from discovery to disposal.
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Personal protective equipment for handling 1-(Hydroxymethyl)cyclopropanecarbonitrile
A Researcher's Guide to Safely Handling 1-(Hydroxymethyl)cyclopropanecarbonitrile
As a novel reagent in synthetic chemistry, particularly in the development of pharmaceuticals, this compound (CAS No. 152922-71-9) requires careful and informed handling.[1][2][3] This guide provides a detailed protocol for its safe use, storage, and disposal, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined below are designed to empower researchers to work confidently and safely, minimizing risk to themselves and their colleagues.
Understanding the Hazard Profile
This compound is classified as an irritant and is harmful.[1][4] The primary hazards, as identified in its Safety Data Sheet (SDS), include:
-
Serious Eye Irritation: Can cause significant irritation to the eyes.[1][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][5]
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or inhaled.[1][6]
Given its nitrile group, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or upon combustion.[7][8] This necessitates stringent control measures to prevent accidental exposure.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NO | [1][2][9][10] |
| Molecular Weight | 111.14 g/mol | [1][2][9][10] |
| Appearance | Dark Yellow to Dark Orange Oil/Liquid | [9][11] |
| Boiling Point | 245.1°C at 760 mmHg | [9] |
| Melting Point | 70-71 °C | [6][9] |
| Flash Point | 102.1°C | [9] |
| Density | 1.098 g/cm³ | [9] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is the first line of defense.
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of the chemical, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A standard laboratory coat must be worn and kept buttoned. Ensure it is made of a suitable material and is regularly laundered.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.[7]
Operational Plan: From Receipt to Use
A systematic workflow ensures safety at every step of the handling process.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
The container should be kept tightly closed when not in use.[5]
-
It is advisable to store it in a designated and clearly labeled secondary container.
3.2. Handling and Experimental Use
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.
-
Aliquotting and Transfer: Conduct all transfers of the chemical within the fume hood. Use appropriate tools such as a pipette with a disposable tip or a spatula for solids. Avoid creating dust or aerosols.
-
Reaction Setup: When setting up a reaction, ensure that the apparatus is secure and that any potential for splashes or leaks is minimized. If heating the substance, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[5]
Emergency Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Managing Waste Streams
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
4.1. Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof container. The container should be made of a compatible material and kept closed when not in use.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[12]
-
Empty Containers: Rinse the original container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times. The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses can be collected in the same waste stream.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in the regular trash.[12]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill Response: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and clean up the spill.[8][13] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[8][14]
By adhering to these detailed safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
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PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from a similar nitrile compound for spill and emergency guidance.
-
Chemsrc. (2025). Material Safety Data Sheet: 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]
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PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. Retrieved from [Link]
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Chem Service. (2016). SAFETY DATA SHEET - Acetone cyanohydrin. Retrieved from [Link]
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Ruiyi Tech. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]
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Airgas. (2018). SAFETY DATA SHEET - Cyclopropane. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



